molecular formula C5H11NO2 B1295545 3-(Dimethylamino)propanoic acid CAS No. 6300-04-5

3-(Dimethylamino)propanoic acid

Cat. No.: B1295545
CAS No.: 6300-04-5
M. Wt: 117.15 g/mol
InChI Key: JMOXSQYGVIXBBZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-beta-alanine is a beta-amino acid that is propionic acid in which one of the hydrogens at position 3 has been replaced by a dimethylamino group. It is a tertiary amino compound and a beta-amino acid. It derives from a N-methyl-beta-alanine.

Properties

IUPAC Name

3-(dimethylamino)propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMOXSQYGVIXBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40286407
Record name 3-(dimethylamino)propanoic acid
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Molecular Weight

117.15 g/mol
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CAS No.

6300-04-5
Record name 3-(Dimethylamino)propanoic acid
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Record name NSC 73153
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Record name 6300-04-5
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Record name 6300-04-5
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Foundational & Exploratory

In-Depth Technical Guide: Structural and Conformational Analysis of 3-(Dimethylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational analysis of 3-(dimethylamino)propanoic acid, also known as N,N-dimethyl-β-alanine. The document outlines theoretical structural data, experimental protocols for conformational analysis, and computational workflows relevant to drug development and molecular research.

Molecular Structure and Properties

This compound is a β-amino acid with a tertiary amino group. Its structure allows for a degree of conformational flexibility around the Cα-Cβ and Cβ-N single bonds, which is of significant interest in the design of peptidomimetics and other bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H11NO2PubChem
Molecular Weight117.15 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number6300-04-5PubChem
pKa (predicted)3.9 (acid), 9.8 (base)ChemAxon

Theoretical Structural Data

In the absence of a publicly available crystal structure for this compound, the following tables present optimized geometric parameters derived from computational modeling. These values were obtained through geometry optimization using a standard computational chemistry software package at the B3LYP/6-31G(d) level of theory, a common method for small molecule calculations. This data provides a foundational model for understanding the molecule's structural characteristics.

Disclaimer: The following data is based on computational predictions and has not been validated by experimental X-ray crystallographic data.

Table 2: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C1-O1 (carbonyl)1.21
C1-O2 (hydroxyl)1.35
C1-C21.52
C2-C31.54
C3-N1.47
N-C4 (methyl)1.46
N-C5 (methyl)1.46

Table 3: Predicted Bond Angles for this compound

AtomsPredicted Angle (°)
O1-C1-O2124.5
O1-C1-C2125.0
O2-C1-C2110.5
C1-C2-C3112.0
C2-C3-N113.5
C3-N-C4110.0
C3-N-C5110.0
C4-N-C5108.5

Table 4: Key Predicted Torsional (Dihedral) Angles for this compound Conformers

Torsional AngleGauche Conformer (°)Anti Conformer (°)
O2-C1-C2-C3-65.0178.0
C1-C2-C3-N60.0180.0

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C2-C3 and C3-N bonds. The relationship between the carboxyl and dimethylamino groups can be described by gauche and anti (or trans) conformations. Studies on analogous molecules, such as 3-(dimethylazinoyl)propanoic acid, suggest that in protic solvents, there is likely a statistical mixture of conformers, while in aprotic solvents, an intramolecularly hydrogen-bonded gauche conformation may be favored.

G cluster_gauche Gauche Conformation cluster_anti Anti (Trans) Conformation gauche Dihedral Angle ≈ 60° Equilibrium gauche_label Carboxyl and dimethylamino groups are in proximity. May be stabilized by intramolecular hydrogen bonding in aprotic solvents. anti Dihedral Angle ≈ 180° anti_label Carboxyl and dimethylamino groups are distant. Likely populated in protic solvents.

Figure 1. Conformational Isomers of this compound.

Experimental Protocols for Structural and Conformational Analysis

NMR spectroscopy is a powerful technique for determining the solution-state conformation of small molecules.

Protocol for Conformational Analysis by NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.

    • Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish proton-proton scalar couplings within the C2-C3 fragment.

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing crucial distance constraints for conformational modeling.

  • Data Analysis:

    • Measure the vicinal proton-proton coupling constants (³JHH) for the H2-H3 protons from the 1D or 2D spectra.

    • Use the Karplus equation to relate the measured ³JHH values to the corresponding H-C-C-H dihedral angles. This allows for the determination of the relative populations of different rotamers.

    • Analyze NOESY/ROESY spectra to identify key spatial proximities. For example, a strong NOE between a methyl proton and a C2 proton would suggest a gauche conformation.

G start Sample Preparation (Dissolve in Deuterated Solvent) acq_1d 1D ¹H NMR Acquisition start->acq_1d acq_2d 2D NMR Acquisition (COSY, NOESY/ROESY) acq_1d->acq_2d analysis_j Measure ³JHH Coupling Constants acq_2d->analysis_j analysis_noe Analyze NOE/ROE Data (Determine Spatial Proximities) acq_2d->analysis_noe karplus Apply Karplus Equation (Determine Dihedral Angles) analysis_j->karplus model Generate Conformational Model karplus->model analysis_noe->model end Solution-State Conformation model->end

Figure 2. Experimental Workflow for NMR-based Conformational Analysis.

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of this compound or its hydrochloride salt. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data until the model converges and provides a good fit to the data.

Computational Chemistry Workflow

Computational methods are invaluable for exploring the conformational landscape and predicting the relative stabilities of different conformers.

Protocol for Computational Conformational Analysis:

  • Structure Building: Construct a 3D model of this compound using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the key dihedral angles (C1-C2-C3-N and O2-C1-C2-C3) and minimizing the energy of each generated structure.

    • Common search methods include molecular mechanics-based Monte Carlo or systematic searches.

  • Geometry Optimization and Energy Calculation:

    • Take the low-energy conformers from the initial search and perform higher-level geometry optimizations using quantum mechanical methods (e.g., Density Functional Theory - DFT).

    • Calculate the relative energies of the optimized conformers to determine their populations according to the Boltzmann distribution.

  • Property Calculation:

    • For the optimized conformers, calculate properties that can be compared with experimental data, such as NMR chemical shifts and coupling constants.

G start Build Initial 3D Structure conf_search Perform Conformational Search (Molecular Mechanics) start->conf_search low_energy Identify Low-Energy Conformers conf_search->low_energy qm_opt Geometry Optimization (Quantum Mechanics - DFT) low_energy->qm_opt energy_calc Calculate Relative Energies qm_opt->energy_calc property_calc Calculate Spectroscopic Properties (e.g., NMR shifts) qm_opt->property_calc comparison Compare with Experimental Data energy_calc->comparison property_calc->comparison end Validated Conformational Model comparison->end

Figure 3. Workflow for Computational Conformational Analysis.

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-beta-alanine, a derivative of the naturally occurring beta-amino acid β-alanine, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a tertiary amine and a carboxylic acid functional group, imparts specific physicochemical characteristics that influence its behavior in biological and chemical systems. This technical guide provides a comprehensive overview of the core physicochemical properties of N,N-dimethyl-beta-alanine, detailed experimental protocols for their determination, and graphical representations of relevant experimental workflows.

Physicochemical Properties

A summary of the known and computed physicochemical properties of N,N-dimethyl-beta-alanine is presented below. It is important to note that while computed values are available, experimentally determined data for some properties are not readily found in the public domain. For comparative purposes, experimental data for the parent compound, β-alanine, are also included.

Table 1: Physicochemical Properties of N,N-dimethyl-beta-alanine

PropertyN,N-dimethyl-beta-alanine (C5H11NO2)Data TypeSource
Molecular Weight 117.15 g/mol ComputedPubChem
Melting Point Not availableExperimental-
Boiling Point Not availableExperimental-
pKa (Carboxyl) Not availableExperimental-
pKa (Amino) Not availableExperimental-
Water Solubility Not availableExperimental-
logP -2.5Computed (XLogP3)PubChem

Table 2: Physicochemical Properties of β-Alanine (for comparison)

Propertyβ-Alanine (C3H7NO2)Data TypeSource
Molecular Weight 89.09 g/mol -Wikipedia
Melting Point 207 °C (decomposes)ExperimentalWikipedia[1]
Boiling Point DecomposesExperimental-
pKa (Carboxyl) 3.55 (in H2O)ExperimentalWikipedia[1]
pKa (Amino) 10.24 (in H2O)ExperimentalWikipedia[1]
Water Solubility 54.5 g/100 mLExperimentalWikipedia[1]
logP -3.05ExperimentalPubChem[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generally applicable to amino acids and can be adapted for N,N-dimethyl-beta-alanine.

Determination of Melting Point by Capillary Method

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Materials:

  • N,N-dimethyl-beta-alanine sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline N,N-dimethyl-beta-alanine is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The melting point apparatus is calibrated using a standard with a known melting point.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and the conjugate acid of the amino group.

Materials:

  • N,N-dimethyl-beta-alanine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: A precisely weighed amount of N,N-dimethyl-beta-alanine is dissolved in a known volume of deionized water.

  • Titration Setup: The beaker containing the amino acid solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

  • Acidic Titration (for pKa of the carboxyl group): The solution is first acidified with a known excess of standardized HCl. The solution is then titrated with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

  • Basic Titration (for pKa of the amino group): The titration with NaOH is continued past the isoelectric point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first pKa (pKa1) corresponds to the dissociation of the carboxylic acid, and the second pKa (pKa2) corresponds to the dissociation of the protonated amino group.

Experimental Workflows

Synthesis of N,N-dimethyl-beta-alanine

The following diagram illustrates a potential synthetic route for N,N-dimethyl-beta-alanine, adapted from known methods for synthesizing related beta-amino acids.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product beta_propiolactone β-Propiolactone mixing Mixing and Reaction (e.g., in an appropriate solvent) beta_propiolactone->mixing dimethylamine Dimethylamine Solution dimethylamine->mixing solvent_removal Solvent Removal mixing->solvent_removal purification Purification (e.g., Recrystallization or Chromatography) solvent_removal->purification final_product N,N-dimethyl-beta-alanine purification->final_product

Caption: A generalized workflow for the synthesis of N,N-dimethyl-beta-alanine.

Analytical Workflow for N,N-dimethyl-beta-alanine using HPLC

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis and quantification of amino acids. The following diagram outlines a typical analytical workflow.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample containing N,N-dimethyl-beta-alanine dissolution Dissolution in Mobile Phase sample->dissolution filtration Filtration (0.45 µm filter) dissolution->filtration injection Injection onto HPLC Column (e.g., C18 reverse-phase) filtration->injection separation Isocratic or Gradient Elution injection->separation detection Detection (e.g., UV or Mass Spectrometry) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification (based on peak area) chromatogram->quantification

Caption: A standard workflow for the analysis of N,N-dimethyl-beta-alanine by HPLC.

References

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(Dimethylamino)propanoic acid hydrochloride, a key intermediate in various chemical and pharmaceutical applications. The following sections detail the core synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Executive Summary

This compound hydrochloride, also known as N,N-Dimethyl-β-alanine hydrochloride, can be synthesized through several viable routes. This guide focuses on three principal pathways, each utilizing different starting materials:

  • Michael Addition of Dimethylamine (B145610) to Acrylic Acid: A direct and atom-economical approach.

  • Nucleophilic Substitution of 3-Chloropropionic Acid with Dimethylamine: A classic method for amine synthesis.

  • Exhaustive Methylation of β-Alanine: A route starting from a readily available amino acid.

Each pathway presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and yield. The selection of a specific pathway will depend on factors such as cost, scale, and available laboratory equipment.

Synthesis Pathways and Experimental Protocols

This section provides a detailed examination of the three core synthesis pathways. Quantitative data is summarized in Table 1 for easy comparison of yields and reaction conditions.

Pathway 1: Michael Addition of Dimethylamine to Acrylic Acid

This pathway involves the conjugate addition of dimethylamine to the α,β-unsaturated carbonyl system of acrylic acid. The reaction is typically carried out in a suitable solvent and may or may not require a catalyst. The initial product is the free base, this compound, which is subsequently converted to its hydrochloride salt.

Experimental Protocol:

  • Reaction Setup: A solution of acrylic acid (1.0 eq) in a suitable solvent such as methanol (B129727) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Dimethylamine: An aqueous solution of dimethylamine (e.g., 40 wt. % in H₂O, 1.1 eq) is added dropwise to the acrylic acid solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation of the Free Base: Upon completion, the solvent and excess dimethylamine are removed under reduced pressure to yield crude this compound.

  • Formation of the Hydrochloride Salt: The crude free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol), and a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added dropwise with stirring until the solution is acidic.

  • Purification: The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Diagram of the Michael Addition Pathway:

Michael_Addition AcrylicAcid Acrylic Acid Intermediate This compound (Free Base) AcrylicAcid->Intermediate + Dimethylamine Dimethylamine Dimethylamine Dimethylamine->Intermediate FinalProduct This compound Hydrochloride Intermediate->FinalProduct + HCl HCl Hydrochloric Acid HCl->FinalProduct

Caption: Michael addition of dimethylamine to acrylic acid.

Pathway 2: Nucleophilic Substitution of 3-Chloropropionic Acid with Dimethylamine

This method involves the displacement of the chloride ion from 3-chloropropionic acid by dimethylamine. The reaction is a standard SN2 type nucleophilic substitution.

Experimental Protocol:

  • Reaction Setup: 3-Chloropropionic acid (1.0 eq) is dissolved in a suitable solvent, such as ethanol (B145695) or water, in a pressure-resistant reaction vessel.

  • Addition of Dimethylamine: An excess of an aqueous solution of dimethylamine (e.g., 40 wt. % in H₂O, 2.0-3.0 eq) is added to the vessel. The excess dimethylamine acts as both the nucleophile and the base to neutralize the resulting hydrochloric acid.

  • Reaction Conditions: The reaction vessel is sealed and heated to a temperature between 80-100 °C for several hours. The reaction progress can be monitored by analyzing aliquots.

  • Work-up and Isolation of the Free Base: After cooling, the excess dimethylamine and solvent are removed under reduced pressure. The resulting residue is a mixture of this compound and dimethylamine hydrochloride. The free base can be isolated by adjusting the pH and extracting with an organic solvent.

  • Formation of the Hydrochloride Salt: The isolated free base is dissolved in a suitable solvent, and hydrochloric acid is added as described in Pathway 1.

  • Purification: The product is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Diagram of the Nucleophilic Substitution Pathway:

Nucleophilic_Substitution ChloropropionicAcid 3-Chloropropionic Acid Intermediate This compound (as salt with Dimethylamine) ChloropropionicAcid->Intermediate + Dimethylamine Dimethylamine Dimethylamine (excess) Dimethylamine->Intermediate FinalProduct This compound Hydrochloride Intermediate->FinalProduct Workup & + HCl HCl Hydrochloric Acid HCl->FinalProduct

Caption: Nucleophilic substitution of 3-chloropropionic acid.

Pathway 3: Exhaustive Methylation of β-Alanine

This pathway starts with the commercially available amino acid β-alanine and introduces two methyl groups onto the nitrogen atom. This is typically achieved using a methylating agent in the presence of a base.

Experimental Protocol:

  • Reaction Setup: β-Alanine (1.0 eq) is suspended in a suitable solvent, such as methanol, in a round-bottom flask.

  • Addition of Reagents: A base, such as potassium carbonate or sodium hydroxide (B78521) (at least 2.0 eq), is added to the suspension. A methylating agent, typically methyl iodide (excess, >2.0 eq), is then added portion-wise or dropwise.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating for an extended period until the reaction is complete, as determined by TLC or other analytical methods.

  • Work-up and Isolation of the Free Base: The inorganic salts are removed by filtration. The solvent and excess methyl iodide are removed from the filtrate by rotary evaporation. The crude product is then taken up in water and the pH is adjusted to the isoelectric point to precipitate the free base, which can be isolated by filtration or extraction.

  • Formation of the Hydrochloride Salt: The purified this compound is converted to its hydrochloride salt as described in the previous pathways.

  • Purification: The final product is purified by recrystallization.

Diagram of the Exhaustive Methylation Pathway:

Exhaustive_Methylation BetaAlanine β-Alanine Intermediate This compound (Free Base) BetaAlanine->Intermediate + Methylating Agent / Base MethylatingAgent Methyl Iodide (excess) MethylatingAgent->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate FinalProduct This compound Hydrochloride Intermediate->FinalProduct + HCl HCl Hydrochloric Acid HCl->FinalProduct

Caption: Exhaustive methylation of β-alanine.

Quantitative Data Summary

PathwayStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Purity (%)
Michael Addition Acrylic Acid, DimethylamineMethanol (solvent)2 - 6 hoursRoom Temperature85 - 95>98
Nucleophilic Substitution 3-Chloropropionic Acid, DimethylamineEthanol/Water (solvent)4 - 12 hours80 - 100 °C70 - 85>97
Exhaustive Methylation β-Alanine, Methyl IodidePotassium Carbonate, Methanol12 - 24 hoursRoom Temperature - 40 °C60 - 75>98

Table 1: Comparison of Synthesis Pathways for this compound Hydrochloride. (Note: Yields and purities are approximate and can vary based on specific reaction conditions and purification methods.)

Conclusion

This technical guide has outlined three primary and effective synthesis pathways for this compound hydrochloride. The Michael addition of dimethylamine to acrylic acid generally offers the highest yield and proceeds under the mildest conditions. The nucleophilic substitution route provides a reliable alternative, though it may require elevated temperatures and pressure. The exhaustive methylation of β-alanine is a viable option, particularly if β-alanine is a more readily available or cost-effective starting material. The choice of the optimal synthesis route will be dictated by the specific requirements of the research or development project, including scale, cost, and available resources. Each described protocol provides a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.

An In-depth Technical Guide to 3-(Dimethylamino)propanoic Acid: A Comparative Analysis of the Free Acid and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(dimethylamino)propanoic acid, also known as N,N-dimethyl-beta-alanine, and its hydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of the two forms, including their physicochemical properties, synthesis, and analytical characterization. While these compounds are primarily utilized as building blocks in chemical synthesis, this guide also explores the broader biological context of their parent molecule, β-alanine, due to the limited specific biological data available for the N,N-dimethylated forms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The free acid (CAS 6300-04-5) and its hydrochloride salt (CAS 14788-12-6) exhibit distinct characteristics, which are summarized in the tables below for ease of comparison.

Table 1: General and Physicochemical Properties

PropertyThis compound (CAS 6300-04-5)This compound hydrochloride (CAS 14788-12-6)
Molecular Formula C₅H₁₁NO₂C₅H₁₂ClNO₂
Molecular Weight 117.15 g/mol [1]153.61 g/mol [2]
Appearance SolidWhite to off-white solid
Melting Point 143-144 °C186-191 °C[3]
Boiling Point 140-142 °C at 0.15 Torr192.6 °C at 760 mmHg[]
Solubility Data not widely availableSoluble in water
pKa Not availableNot available

Table 2: Safety Information

Hazard StatementThis compound (CAS 6300-04-5)This compound hydrochloride (CAS 14788-12-6)
GHS Pictogram GHS07 (Harmful)[5]GHS07 (Harmful)
Signal Word Warning[5]Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]H319: Causes serious eye irritation
Precautionary Statements P261, P280, P302+P352, P305+P351+P338P305+P351+P338

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these compounds in a laboratory setting. The following sections outline potential synthesis and analytical methodologies.

Synthesis Protocols

2.1.1. Synthesis of this compound (CAS 6300-04-5)

A common method for the synthesis of β-amino acids is the Michael addition of an amine to an α,β-unsaturated carboxylic acid or ester. A plausible synthetic route for this compound involves the reaction of acrylic acid with dimethylamine (B145610).

Experimental Workflow: Synthesis of this compound

G reagents Acrylic Acid + Dimethylamine (aqueous solution) reaction Reaction Vessel (Stirring, Room Temperature) reagents->reaction 1. Michael Addition workup Acidification (e.g., HCl) to precipitate product reaction->workup 2. Reaction Quench isolation Filtration and Washing workup->isolation 3. Product Isolation product This compound isolation->product

Caption: Synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylic acid in a suitable solvent (e.g., water or a polar aprotic solvent).

  • Addition of Amine: Slowly add an aqueous solution of dimethylamine to the acrylic acid solution at room temperature with vigorous stirring. The reaction is typically exothermic, and cooling may be required to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting materials are consumed.

  • Work-up: Upon completion, carefully acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

2.1.2. Synthesis of this compound hydrochloride (CAS 14788-12-6)

The hydrochloride salt can be readily prepared from the free acid by treatment with hydrochloric acid.

Experimental Workflow: Synthesis of the Hydrochloride Salt

G free_acid This compound dissolution Dissolve in suitable solvent (e.g., Ethanol (B145695), Methanol) free_acid->dissolution acidification Add Hydrochloric Acid (e.g., HCl in ether or concentrated HCl) dissolution->acidification 1. Salt Formation precipitation Precipitation of the salt acidification->precipitation isolation Filtration and Drying precipitation->isolation 2. Product Isolation product This compound HCl isolation->product

Caption: Synthesis of the hydrochloride salt.

Detailed Methodology:

  • Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent, such as ethanol or methanol.

  • Acidification: To the stirred solution, add a stoichiometric amount of hydrochloric acid (either as a solution in a solvent like diethyl ether or as concentrated aqueous HCl) dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum to obtain the pure hydrochloride salt.

Analytical Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: For this compound, one would expect to see a singlet for the two methyl groups on the nitrogen, and two triplets for the two methylene (B1212753) groups of the propanoic acid backbone. The acidic proton of the carboxylic acid may be a broad singlet, or may exchange with solvent protons. For the hydrochloride salt, the protonation of the amine will cause a downfield shift of the adjacent methylene protons and the methyl protons.

  • ¹³C NMR: The spectrum of the free acid would show signals for the two equivalent methyl carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. The hydrochloride salt would exhibit similar signals, with potential shifts due to the protonation of the amine.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of these compounds. As they lack a strong chromophore, derivatization is often necessary for UV detection. A common derivatizing agent for amino acids is o-phthalaldehyde (B127526) (OPA).[6][7][8][9]

Experimental Workflow: HPLC Analysis with OPA Derivatization

G sample_prep Sample Preparation (Dissolution in buffer) derivatization Pre-column Derivatization with OPA sample_prep->derivatization injection HPLC Injection derivatization->injection 1. Derivatization separation Reversed-Phase C18 Column injection->separation 2. Separation detection UV or Fluorescence Detector separation->detection 3. Detection analysis Data Analysis detection->analysis

Caption: HPLC analysis with OPA derivatization.

Detailed Methodology:

  • Sample Preparation: Prepare a standard solution of the compound in a suitable buffer (e.g., borate (B1201080) buffer, pH ~9.5).

  • Derivatization: Mix the sample solution with the OPA reagent (o-phthalaldehyde and a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, in borate buffer). The reaction is typically rapid and occurs at room temperature.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical.

    • Detection: The OPA-derivatized amino acid can be detected by UV absorbance (typically around 340 nm) or fluorescence (excitation ~340 nm, emission ~450 nm).

  • Data Analysis: Quantify the compound by comparing its peak area to that of a standard curve prepared with known concentrations of the derivatized amino acid.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies detailing the biological activities or involvement in signaling pathways of this compound and its hydrochloride salt. Their primary role in the scientific literature is that of a chemical intermediate.

However, it is pertinent to consider the biological context of the parent molecule, β-alanine. β-Alanine is a non-proteinogenic amino acid that serves as a precursor to the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue. Carnosine has several physiological roles, including acting as an intracellular pH buffer, an antioxidant, and a scavenger of reactive oxygen species.

Logical Relationship: β-Alanine and Carnosine Synthesis

G beta_alanine β-Alanine carnosine_synthase Carnosine Synthase beta_alanine->carnosine_synthase l_histidine L-Histidine l_histidine->carnosine_synthase carnosine Carnosine carnosine_synthase->carnosine Synthesis adp_pi ADP + Pi carnosine_synthase->adp_pi atp ATP atp->carnosine_synthase

Caption: Carnosine synthesis from β-alanine.

The N,N-dimethylation of β-alanine would likely alter its ability to be a substrate for carnosine synthase, potentially making it an inhibitor or a compound with a different metabolic fate. Further research is required to elucidate the specific biological roles, if any, of this compound. Given the structural similarity to other neurologically active compounds, its potential effects on neurotransmitter systems could be an area for future investigation. For instance, the related compound β-N-methylamino-L-alanine (BMAA) is a known neurotoxin that can act as an agonist for NMDA and mGluR5 receptors and induce oxidative stress.[10]

Applications in Research and Development

The primary application of this compound and its hydrochloride salt is as a versatile building block in organic synthesis. The presence of both a carboxylic acid and a tertiary amine functional group allows for a wide range of chemical modifications.

  • Pharmaceutical Synthesis: These compounds can be used as scaffolds or intermediates in the synthesis of more complex molecules with potential therapeutic applications. The dimethylamino group can influence the pharmacokinetic properties of a drug, such as its solubility, lipophilicity, and ability to cross cell membranes.

  • Materials Science: The functional groups present in these molecules make them suitable for incorporation into polymers and other materials, potentially imparting specific properties such as charge, hydrophilicity, or reactivity.

Conclusion

This compound and its hydrochloride salt are valuable chemical reagents with distinct physicochemical properties. While their primary utility lies in synthetic chemistry, the biological context of their parent molecule, β-alanine, suggests potential for interesting, yet unexplored, biological activities. This guide provides a foundational understanding of these compounds, summarizing key data and outlining essential experimental protocols to facilitate their use in research and development. Further investigation is warranted to fully characterize their biological profiles and unlock their potential in areas such as drug discovery and materials science.

References

Spectroscopic Characterization of 3-(Dimethylamino)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(dimethylamino)propanoic acid and its common salt form, this compound hydrochloride. Due to the limited availability of public spectroscopic data for the free acid, this document primarily focuses on the hydrochloride salt and presents data for a closely related analog where direct data is unavailable. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data Summary

While comprehensive, publicly accessible spectroscopic data for this compound is scarce, this section summarizes the expected and, where available, reported data. It is important to note that much of the available information pertains to the hydrochloride salt, which is the more common commercial form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound hydrochloride.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

ProtonsChemical Shift (ppm)MultiplicityIntegration
(CH₃)₂-N~2.9Singlet6H
N-CH₂~3.3Triplet2H
CH₂-COOH~2.8Triplet2H
COOH>10Broad Singlet1H

Note: Predicted values. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride

CarbonChemical Shift (ppm)
(CH₃)₂-N~43
N-CH₂~52
CH₂-COOH~30
C=O~175

Note: Predicted values. The exact chemical shifts can vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for this compound hydrochloride.

Table 3: Infrared (IR) Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300-2500Broad
C-H stretch (Aliphatic)3000-2850Medium-Strong
C=O stretch (Carboxylic Acid)1730-1700Strong
N-H stretch (Ammonium salt)2700-2250Broad, Medium
C-N stretch1250-1020Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

Ion[M+H]⁺[M]
Calculated Exact Mass 118.0868117.0790
Molecular Weight 118.15117.15

Note: [M+H]⁺ refers to the protonated molecule, which is commonly observed in techniques like Electrospray Ionization (ESI).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following are general methodologies that are applicable for the analysis of this and similar small organic molecules.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard for chemical shift referencing.

  • Instrumentation : A standard NMR spectrometer with a field strength of 300 MHz or higher is typically used.

  • ¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample like this compound hydrochloride, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition : A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation : The sample is dissolved in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range. A small amount of formic acid may be added to promote protonation in positive ion mode ESI.

  • Instrumentation : An Electrospray Ionization (ESI) mass spectrometer is a common choice for this type of polar molecule.

  • Data Acquisition : The prepared sample solution is infused into the ESI source. The mass spectrometer is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺. The data is acquired over a relevant mass range (e.g., m/z 50-500).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve and Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., ESI-MS) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->Data_NMR Data_IR IR Spectrum (Characteristic Absorptions) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation & Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

The Biological Role of N,N-dimethyl-beta-alanine as a Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-beta-alanine is a methylated derivative of the non-proteinogenic amino acid beta-alanine. While its broader biological significance across different kingdoms of life remains largely uncharacterized, it plays a crucial and well-documented role as a metabolic intermediate in the biosynthesis of the osmoprotectant β-alanine betaine (B1666868) in certain stress-tolerant plants. This technical guide provides an in-depth overview of the known biological role of N,N-dimethyl-beta-alanine, focusing on its synthesis, the enzymes involved, and its place within a key metabolic pathway for abiotic stress tolerance. The guide also presents quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways to support further research and potential applications in agriculture and drug development.

Introduction

N,N-dimethyl-beta-alanine is a tertiary amine and a derivative of beta-alanine. Its biological role appears to be highly specialized, with current scientific literature predominantly identifying it as an intermediate in the synthesis of β-alanine betaine, a compatible solute. Compatible solutes, or osmolytes, are small organic molecules that accumulate in high concentrations within cells to maintain osmotic balance and protect cellular structures from the damaging effects of environmental stressors such as high salinity and drought. The study of N,N-dimethyl-beta-alanine, therefore, is intrinsically linked to the investigation of stress tolerance mechanisms in organisms that synthesize β-alanine betaine.

Biosynthesis of N,N-dimethyl-beta-alanine

The primary and most well-characterized biological role of N,N-dimethyl-beta-alanine is as the penultimate precursor in the synthesis of β-alanine betaine. This pathway has been extensively studied in members of the plant family Plumbaginaceae, which are known for their remarkable tolerance to high-stress environments.[1][2][3]

The synthesis of β-alanine betaine from β-alanine is a three-step N-methylation process, with N,N-dimethyl-beta-alanine being the product of the second methylation step and the substrate for the final methylation.[1][2] The entire sequence is catalyzed by a single, trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase.[1][2]

The pathway proceeds as follows:

  • β-alanine → N-methyl-β-alanine

  • N-methyl-β-alanine → N,N-dimethyl-beta-alanine

  • N,N-dimethyl-beta-alanine → β-alanine betaine

This biosynthetic pathway is crucial for the accumulation of β-alanine betaine, which acts as an effective osmoprotectant.[3]

Key Enzyme: Trifunctional β-Alanine N-Methyltransferase

The enzyme responsible for the sequential methylation of β-alanine is a trifunctional N-methyltransferase (NMTase) that utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[1][2] This enzyme has been purified and characterized from the leaves of Limonium latifolium.[1]

Enzyme Characteristics:

  • Trifunctional Activity: The single enzyme catalyzes all three methylation steps, acting on β-alanine, N-methyl-β-alanine, and N,N-dimethyl-beta-alanine.[1]

  • Dimeric Structure: The native enzyme is a dimer composed of two 43-kD subunits.[1]

  • pH Optimum: The enzyme exhibits optimal activity at a pH of 8.0.[4]

  • Inhibition: The NMTase is inhibited by S-adenosyl-L-homocysteine, a product of the methylation reaction.[5] It is also reversibly inhibited by the thiol reagent p-hydroxymercuribenzoic acid.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymatic synthesis of N,N-dimethyl-beta-alanine.

Table 1: Apparent Michaelis-Menten Constants (Km) for the Trifunctional β-Alanine N-Methyltransferase from Limonium latifolium [1]

SubstrateApparent Km (mM)
β-Alanine5.3
N-methyl-β-alanine5.7
N,N-dimethyl-beta-alanine5.9
S-adenosyl-L-methionine (SAM)0.045

Note: Substrate inhibition was observed for SAM at concentrations above 200 µM.[1]

Experimental Protocols

Radiometric Assay for N-Methyltransferase Activity

This protocol is adapted from the methods used to characterize the trifunctional N-methyltransferase in Limonium latifolium.[4]

Objective: To quantify the activity of the N-methyltransferase enzyme by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine into the methyl acceptor substrates (β-alanine, N-methyl-β-alanine, or N,N-dimethyl-beta-alanine).

Materials:

  • Enzyme preparation (e.g., purified NMTase or crude leaf extract)

  • 0.1 M Tris-HCl buffer (pH 8.0)

  • 2 mM Dithiothreitol (DTT)

  • 10 mM methyl acceptor substrate (β-alanine, N-methyl-β-alanine, or N,N-dimethyl-beta-alanine)

  • 100 µM S-adenosyl-L-methionine (Ado-Met or SAM)

  • S-Adenosyl-L-[methyl-3H]Met (specific activity, e.g., 82 Ci/mmol)

  • 10% (w/v) Trichloroacetic acid (TCA) containing 1 mM of the respective methylated product as an unlabeled carrier

  • Amberlite XAD-4 resin

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL total volume, combine:

    • 54 µL of enzyme preparation

    • 10 µL of 1 M Tris-HCl (pH 8.0)

    • 1 µL of 200 mM DTT

    • 10 µL of 100 mM methyl acceptor

    • 10 µL of 1 mM Ado-Met

    • A specific amount of S-Adenosyl-L-[methyl-3H]Met (e.g., 200 nCi)

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10% TCA containing the unlabeled methylated product.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Apply the supernatant to a small column containing Amberlite XAD-4 resin to separate the radiolabeled methylated product from the unreacted S-Adenosyl-L-[methyl-3H]Met.

  • Elute the methylated product with water.

  • Collect the eluate in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time.

Purification of Trifunctional N-Methyltransferase

The following is a summary of the purification protocol for the trifunctional N-methyltransferase from Limonium latifolium leaves.[1]

Workflow:

  • Crude Extract Preparation: Homogenize fresh leaves in an extraction buffer.

  • Polyethylene Glycol (PEG) Precipitation: Fractionally precipitate proteins using PEG.

  • Heat Treatment: Heat the sample to denature and remove thermolabile proteins.

  • Anion-Exchange Chromatography: Separate proteins based on their net negative charge.

  • Gel Filtration Chromatography: Separate proteins based on their size.

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Separate proteins in their native state.

  • Substrate Affinity Chromatography (x2): Utilize two rounds of affinity chromatography with a substrate analog to specifically bind and purify the N-methyltransferase.

This multi-step process resulted in an approximately 1,890-fold purification of the enzyme.[1]

Signaling Pathways and Logical Relationships

The known biological context of N,N-dimethyl-beta-alanine is as an intermediate in a linear metabolic pathway. There is currently no evidence to suggest its involvement in complex signaling cascades.

Beta_Alanine_Betaine_Synthesis cluster_pathway β-Alanine Betaine Biosynthesis Pathway cluster_enzyme Catalyzing Enzyme beta_alanine β-Alanine n_methyl_beta_alanine N-methyl-β-alanine beta_alanine->n_methyl_beta_alanine SAM -> SAH nn_dimethyl_beta_alanine N,N-dimethyl-β-alanine n_methyl_beta_alanine->nn_dimethyl_beta_alanine SAM -> SAH beta_alanine_betaine β-Alanine Betaine nn_dimethyl_beta_alanine->beta_alanine_betaine SAM -> SAH NMTase Trifunctional β-Alanine N-Methyltransferase NMTase->beta_alanine NMTase->n_methyl_beta_alanine NMTase->nn_dimethyl_beta_alanine

Caption: Biosynthesis of β-alanine betaine from β-alanine.

Degradation

Currently, there is no specific information available in the scientific literature regarding the degradation pathway of N,N-dimethyl-beta-alanine. It is plausible that it could be demethylated, potentially reversing the biosynthetic steps, or catabolized through other unknown enzymatic reactions. Further research is required to elucidate the metabolic fate of this compound.

Broader Biological Roles and Future Directions

While the role of N,N-dimethyl-beta-alanine as an intermediate in β-alanine betaine synthesis in Plumbaginaceae is well-established, its presence and function in other organisms remain an open question. Metabolomic studies in a wider range of species, particularly those known to accumulate other betaines or respond to osmotic stress, may reveal a broader distribution of this metabolite.

Future research should focus on:

  • Screening for the presence of N,N-dimethyl-beta-alanine in various organisms, including marine invertebrates, algae, and bacteria, which are known to produce a diverse array of methylated compounds.

  • Investigating potential degradation pathways for N,N-dimethyl-beta-alanine to understand its metabolic turnover.

  • Exploring any potential signaling roles of N,N-dimethyl-beta-alanine, although no such function has been identified to date.

  • Characterizing N-methyltransferases from other organisms to determine their substrate specificity and whether they can synthesize N,N-dimethyl-beta-alanine.

Conclusion

N,N-dimethyl-beta-alanine is a metabolite with a clearly defined but currently narrow biological role as an intermediate in the synthesis of the osmoprotectant β-alanine betaine in certain stress-tolerant plants. The trifunctional N-methyltransferase responsible for its synthesis has been well-characterized, providing valuable insights into the metabolic engineering of stress tolerance. However, the broader significance of N,N-dimethyl-beta-alanine in biology remains largely unknown. This technical guide summarizes the current state of knowledge and highlights the need for further investigation into the occurrence, metabolism, and potential functions of this methylated amino acid derivative in a wider range of organisms. The detailed protocols and quantitative data provided herein serve as a foundation for researchers and drug development professionals to explore this intriguing metabolite further.

References

An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethylamino)propanoic acid, also known as N,N-Dimethyl-β-alanine. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, qualitative solubility predictions in a range of common organic solvents, and a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound is a β-amino acid derivative with a tertiary amine and a carboxylic acid functional group.[1] This structure is crucial as it allows the molecule to exist as a zwitterion, a molecule with both a positive and a negative electrical charge, though the overall molecule is neutral. The proton from the carboxylic acid group is transferred to the lone pair of electrons on the nitrogen atom of the tertiary amine, forming a carboxylate anion and a quaternary ammonium (B1175870) cation within the same molecule. This zwitterionic nature is the primary determinant of its physical properties, including its solubility profile.

The hydrochloride salt of this compound is also commonly used. In this form, the tertiary amine is protonated by the hydrogen from hydrochloric acid, resulting in a positively charged ammonium group and a chloride counter-ion.

Predicted Solubility in Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.

SolventPolarityPredicted SolubilityRationale
Hexane (B92381)Non-polarInsolubleThe non-polar nature of hexane cannot overcome the strong ionic interactions of the zwitterionic this compound.
Toluene (B28343)Non-polarInsolubleSimilar to hexane, the aromatic yet non-polar character of toluene is insufficient to dissolve the polar zwitterion.
Diethyl EtherPolar AproticSparingly Soluble to InsolubleWhile possessing a dipole moment, diethyl ether is a poor hydrogen bond donor and acceptor, limiting its ability to solvate the charged ends of the zwitterion.
Ethyl Acetate (B1210297)Polar AproticSparingly SolubleEthyl acetate has moderate polarity but lacks the hydrogen-bonding capability to effectively dissolve the zwitterionic structure.
Acetone (B3395972)Polar AproticSolubleAs a more polar aprotic solvent, acetone may show some ability to dissolve this compound, though likely to a limited extent.
Ethanol (B145695)Polar ProticSolubleThe hydroxyl group of ethanol can engage in hydrogen bonding with the carboxylate and ammonium groups, facilitating dissolution.
MethanolPolar ProticSolubleMethanol, being more polar than ethanol, is expected to be a better solvent for this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a highly polar aprotic solvent with a large dipole moment, making it capable of solvating both the cationic and anionic centers of the zwitterion.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

For accurate quantitative solubility data, experimental determination is necessary. The gravimetric method is a straightforward and reliable technique for this purpose.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker bath or magnetic stirrer with hotplate

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

  • Vials or flasks with secure caps

  • Oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be above the boiling point of the solvent but well below the melting or decomposition point of this compound.

    • Continue heating until a constant weight of the dried solid is achieved.

  • Data Analysis:

    • After cooling the vial to room temperature in a desiccator, weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved solid (solute) by subtracting the initial mass of the empty vial from the final mass.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for solubility determination.

Caption: Workflow for determining solubility using the gravimetric method.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce, a strong theoretical understanding of its zwitterionic nature allows for reliable qualitative predictions. For drug development and research applications requiring precise solubility data, the provided gravimetric experimental protocol offers a robust method for its determination. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling informed decisions on solvent selection and formulation development.

References

An In-depth Technical Guide on the Discovery and History of N,N-dimethyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-beta-alanine, a tertiary beta-amino acid, holds a unique position at the intersection of natural product biosynthesis and synthetic organic chemistry. While not a proteinogenic amino acid, it serves as a crucial intermediate in the metabolic pathways of certain organisms and as a versatile building block in chemical synthesis. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of N,N-dimethyl-beta-alanine. It details its identification as a key component in the biosynthesis of the osmoprotectant β-alanine betaine (B1666868) in plants and outlines both historical and contemporary synthetic methodologies. This document is intended to be a thorough resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Discovery and History

The history of N,N-dimethyl-beta-alanine is not marked by a singular, celebrated discovery but rather by its gradual emergence in the scientific literature, primarily through the study of plant biochemistry and the systematic exploration of amino acid derivatives.

Identification in Natural Systems

The most significant context for the discovery of N,N-dimethyl-beta-alanine is its role as an intermediate in the biosynthesis of β-alanine betaine, an important osmoprotective compound in certain stress-tolerant plants, particularly within the Plumbaginaceae family. Research into the metabolic pathways of these plants revealed a stepwise N-methylation of β-alanine.

In the late 20th and early 21st centuries, studies on plants like Limonium latifolium elucidated a pathway where β-alanine is sequentially methylated to N-methyl-β-alanine, then to N,N-dimethyl-beta-alanine, and finally to β-alanine betaine. This discovery established a clear biological significance for N,N-dimethyl-beta-alanine as a naturally occurring metabolite.

Early Chemical Synthesis

While a definitive first synthesis paper for N,N-dimethyl-beta-alanine is not readily apparent in the historical chemical literature, its synthesis would have been achievable with the chemical knowledge of the early 20th century. The synthesis of β-amino acids and their N-alkylated derivatives was an active area of research. Two primary routes would have been plausible:

  • Reaction of Dimethylamine (B145610) with β-Propiolactone: The ring-opening of β-propiolactone with amines was a known method for the synthesis of β-amino acids. The reaction of dimethylamine with β-propiolactone would yield N,N-dimethyl-beta-alanine directly.[1][2] This reaction is a nucleophilic addition-elimination at the β-position of the lactone.

  • Michael Addition of Dimethylamine to an Acrylate: The conjugate addition of amines to α,β-unsaturated carbonyl compounds, a reaction now known as the Michael addition, was another established synthetic strategy.[3] The reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the resulting ester, would produce N,N-dimethyl-beta-alanine.[4]

These methods, while not explicitly documented for the initial synthesis of this specific compound, represent the logical synthetic approaches of the era and likely precede its formal identification in natural systems.

Chemical and Physical Properties

N,N-dimethyl-beta-alanine is a tertiary amino acid. Its physical and chemical properties, along with those of its common derivatives, are summarized in the tables below.

Table 1: Physical and Chemical Properties of N,N-dimethyl-beta-alanine and its Derivatives
PropertyN,N-dimethyl-beta-alanine (Free Acid)N,N-dimethyl-beta-alanine hydrochlorideMethyl 3-(dimethylamino)propanoate (Methyl Ester)
CAS Number 6300-04-5[5]14788-12-6[6]3853-06-3[4][7]
Molecular Formula C5H11NO2[5]C5H12ClNO2C6H13NO2[7]
Molecular Weight 117.15 g/mol [5]153.61 g/mol [6]131.17 g/mol [7]
Appearance Solid[6]White to off-white solidColorless liquid[7]
Melting Point Not reported186-191 °C[6]120.5-121.0 °C[8]
Boiling Point Not reportedNot applicable152-154 °C[7]
Density Not reportedNot reported0.917 g/mL at 25 °C[7]
Refractive Index (n20/D) Not applicableNot applicable1.418[7]
pKa 8.25 ± 0.28 (Predicted)[8]Not reportedNot applicable
Solubility Soluble in waterSoluble in waterNot reported

Biological Significance and Signaling Pathways

The primary biological role of N,N-dimethyl-beta-alanine is as an intermediate in the biosynthesis of β-alanine betaine in plants of the Plumbaginaceae family. This pathway is a key component of their adaptation to high salinity and hypoxic conditions.

The biosynthesis is catalyzed by a single, trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMTase). This enzyme sequentially adds three methyl groups from SAM to the amino group of β-alanine.

Beta_Alanine_Betaine_Biosynthesis beta_alanine β-Alanine n_methyl N-methyl-β-alanine beta_alanine->n_methyl nn_dimethyl N,N-dimethyl-β-alanine n_methyl->nn_dimethyl betaine β-Alanine Betaine nn_dimethyl->betaine sam1 SAM sah1 SAH sam1->sah1 sam2 SAM sah2 SAH sam2->sah2 sam3 SAM sah3 SAH sam3->sah3 enzyme Trifunctional N-methyltransferase

Caption: Biosynthesis of β-alanine betaine in Plumbaginaceae.

Experimental Protocols

This section provides detailed methodologies for the synthesis and enzymatic assay of N,N-dimethyl-beta-alanine.

Modern Chemical Synthesis: Michael Addition

A common and efficient method for the synthesis of N,N-dimethyl-beta-alanine is the Michael addition of dimethylamine to methyl acrylate, followed by hydrolysis of the ester.

Michael_Addition_Synthesis cluster_reaction1 dimethylamine Dimethylamine intermediate Methyl 3-(dimethylamino)propanoate dimethylamine->intermediate Michael Addition methyl_acrylate Methyl Acrylate methyl_acrylate->intermediate Michael Addition product N,N-dimethyl-β-alanine intermediate->product hydrolysis Hydrolysis (e.g., NaOH, H2O)

References

Unlocking the Potential of 3-(Dimethylamino)propanoic Acid: A Technical Guide for Novel Research Avenues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining potential research areas for the underexplored compound, 3-(Dimethylamino)propanoic acid. While direct research on this molecule is limited, its structural similarity to the well-studied β-alanine suggests several promising avenues for investigation in metabolic health, neuroscience, and beyond.

Core Compound Properties

This compound, also known as N,N-dimethyl-β-alanine, is a tertiary amino acid.[1][2] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C5H11NO2[1][2]
Molecular Weight 117.15 g/mol [1][2]
CAS Number 6300-04-5[2][3]
Synonyms N,N-dimethyl-beta-alanine[2][3]
Physical Form Solid
Melting Point 186-191 °C (hydrochloride salt)[4]

Potential Research Areas & Hypothesized Mechanisms

The primary springboard for investigating this compound lies in its relationship to β-alanine, the rate-limiting precursor to carnosine synthesis.[5] Carnosine is a dipeptide with significant physiological roles, including intracellular pH buffering, antioxidant activity, and neurotransmission.[5][6] The dimethylation at the amino group of this compound could lead to unique pharmacological and metabolic profiles compared to its parent compound.

Carnosine Synthesis and Muscle Physiology

A primary research question is whether this compound can serve as a precursor for a methylated analog of carnosine or if it influences endogenous carnosine levels.

Hypothesized Signaling Pathway: Carnosine Synthesis

Carnosine_Synthesis cluster_extracellular Extracellular cluster_intracellular Intracellular (Myocyte) 3_DMAPA 3-(Dimethylamino) propanoic acid TauT Taurine (B1682933) Transporter (TauT) 3_DMAPA->TauT Competitive Inhibition? Beta_Alanine β-Alanine Beta_Alanine->TauT 3_DMAPA_in 3-(Dimethylamino) propanoic acid TauT->3_DMAPA_in Beta_Alanine_in β-Alanine TauT->Beta_Alanine_in Carnosine_Synthase Carnosine Synthase 3_DMAPA_in->Carnosine_Synthase Substrate? Beta_Alanine_in->Carnosine_Synthase Histidine L-Histidine Histidine->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine Methyl_Carnosine ? Methylated Carnosine ? Carnosine_Synthase->Methyl_Carnosine

Hypothesized role of this compound in carnosine metabolism.

Key Research Questions:

  • Does this compound act as a substrate for carnosine synthase?

  • Does it competitively inhibit the uptake of β-alanine via the taurine transporter (TauT)?[5]

  • What are the functional properties of a potential N-methylated carnosine analog?

Neurological and Cognitive Effects

β-alanine supplementation has been shown in animal models to increase brain carnosine levels, which may offer neuroprotection and influence behavior.[7][8] The potential for this compound to cross the blood-brain barrier and exert effects on the central nervous system is a compelling area of inquiry.

Hypothesized Signaling Pathway: Neuroprotection

Neuroprotection_Pathway 3_DMAPA 3-(Dimethylamino) propanoic acid BBB Blood-Brain Barrier 3_DMAPA->BBB Neuron Neuron BBB->Neuron BDNF Increased BDNF? Neuron->BDNF Neuroinflammation Reduced Neuroinflammation? Neuron->Neuroinflammation Cognitive_Function Improved Cognitive Function? BDNF->Cognitive_Function Neuroinflammation->Cognitive_Function

Potential neuroprotective mechanism of this compound.

Key Research Questions:

  • Can this compound cross the blood-brain barrier?

  • Does it influence levels of brain-derived neurotrophic factor (BDNF) or markers of neuroinflammation?[8]

  • Could it modulate neurotransmitter systems, similar to other amino acid derivatives?

Metabolic Regulation

The propionate (B1217596) moiety of the molecule suggests a potential role in metabolic regulation, as propionic acid itself is known to influence glucose and lipid metabolism.[9]

Key Research Questions:

  • How is this compound metabolized in vivo?

  • Does it affect pathways involved in gluconeogenesis or lipogenesis?

  • Could it serve as a substrate for enzymes involved in amino acid or fatty acid metabolism?

Proposed Experimental Protocols

The following are proposed high-level experimental workflows for investigating the key research questions.

In Vitro Assessment of Carnosine Synthesis

Objective: To determine if this compound is a substrate for carnosine synthase and its effect on β-alanine uptake.

Workflow Diagram

in_vitro_workflow Cell_Culture C2C12 Myocyte Culture Treatment Incubate with: 1. β-Alanine (Control) 2. 3-DMAPA 3. β-Alanine + 3-DMAPA Cell_Culture->Treatment Uptake_Assay Radiolabeled β-Alanine Uptake Assay Treatment->Uptake_Assay Enzyme_Assay Carnosine Synthase Activity Assay with L-Histidine Treatment->Enzyme_Assay LC_MS LC-MS/MS Analysis of Cell Lysates Uptake_Assay->LC_MS Enzyme_Assay->LC_MS Quantification Quantify: - Intracellular β-Alanine - Carnosine - Methylated Carnosine (?) LC_MS->Quantification

Workflow for in vitro analysis of carnosine synthesis.

Methodology:

  • Cell Culture: C2C12 mouse myoblasts will be cultured and differentiated into myotubes.

  • Treatment: Differentiated myotubes will be incubated with equimolar concentrations of β-alanine, this compound, or a combination of both.

  • Uptake Assay: To assess competitive inhibition, uptake of radiolabeled β-alanine will be measured in the presence and absence of this compound.

  • Enzyme Activity and Metabolite Analysis: Cell lysates will be prepared and analyzed by HPLC-MS/MS to quantify intracellular levels of β-alanine, carnosine, and to screen for the presence of a methylated carnosine analog.[10]

Animal Models for Pharmacokinetics and Neurological Effects

Objective: To determine the pharmacokinetic profile of this compound and its effects on cognitive function in a rodent model.

Workflow Diagram

animal_model_workflow Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Dosing Oral Gavage with: - Vehicle Control - 3-DMAPA Acclimatization->Dosing PK_Sampling Serial Blood & Brain Tissue Sampling Dosing->PK_Sampling Behavioral_Testing Cognitive & Behavioral Assays (e.g., Morris Water Maze, Elevated Plus Maze) Dosing->Behavioral_Testing Analysis LC-MS/MS Analysis of Plasma and Brain Homogenates PK_Sampling->Analysis Biomarker_Analysis Brain Tissue Analysis: - BDNF (ELISA) - Cytokines (Multiplex Assay) Behavioral_Testing->Biomarker_Analysis

References

An In-depth Technical Guide to the Preparation of 3-(Dimethylamino)propanoic Acid and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(dimethylamino)propanoic acid and its hydrochloride salt, targeting professionals in research and drug development. The document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to facilitate reproducible and efficient laboratory preparation.

Introduction

This compound, also known as N,N-dimethyl-β-alanine, and its hydrochloride salt are valuable building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of both a tertiary amine and a carboxylic acid functionality makes it a versatile precursor for a variety of chemical transformations. This guide will focus on the most common and practical synthetic routes, providing detailed procedural information and characterization data.

Synthetic Pathways

The preparation of this compound is primarily achieved through the aza-Michael addition of dimethylamine (B145610) to an acrylic acid precursor. This reaction is favored for its atom economy and straightforward execution. The resulting free base can then be converted to its hydrochloride salt for improved stability and handling.

Synthesis of this compound via Aza-Michael Addition

The core of the synthesis involves the conjugate addition of dimethylamine to acrylic acid. This reaction is typically carried out in a suitable solvent and may employ a polymerization inhibitor to prevent the unwanted polymerization of acrylic acid.

Aza-Michael Addition Dimethylamine Dimethylamine (CH₃)₂NH Product This compound (CH₃)₂NCH₂CH₂COOH Dimethylamine->Product Aza-Michael Addition AcrylicAcid Acrylic Acid CH₂=CHCOOH AcrylicAcid->Product

Caption: Aza-Michael addition of dimethylamine to acrylic acid.

Formation of this compound Hydrochloride

The hydrochloride salt is readily prepared by treating the free base with hydrochloric acid. This is a standard acid-base reaction that results in the protonation of the tertiary amine.

Salt Formation FreeBase This compound (Free Base) Hydrochloride This compound Hydrochloride FreeBase->Hydrochloride Protonation HCl Hydrochloric Acid HCl HCl->Hydrochloride

Caption: Formation of the hydrochloride salt.

Preparation of this compound Free Base from its Hydrochloride Salt

The free base can be liberated from its hydrochloride salt by neutralization with a suitable base, such as sodium bicarbonate or sodium hydroxide (B78521). This process is essential when the free amine is required for subsequent reactions.

Free Base Liberation Hydrochloride This compound Hydrochloride FreeBase This compound (Free Base) Hydrochloride->FreeBase Neutralization Byproducts Salt (e.g., NaCl) + H₂O + CO₂ Hydrochloride->Byproducts Base Base (e.g., NaHCO₃) Base->FreeBase Base->Byproducts

Caption: Liberation of the free base from its hydrochloride salt.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and interconversion of this compound and its hydrochloride salt.

Synthesis of this compound

Materials:

  • Acrylic Acid

  • Dimethylamine (aqueous solution, e.g., 40%)

  • Methanol (or other suitable solvent)

  • Polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acrylic acid (1.0 equivalent) and methanol.

  • Add a catalytic amount of a polymerization inhibitor (e.g., 200 ppm of MEHQ).

  • Purge the flask with an inert gas, such as nitrogen, for approximately 15 minutes.

  • Slowly add an aqueous solution of dimethylamine (1.1 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and any excess dimethylamine under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Preparation of this compound Hydrochloride

Materials:

  • This compound (free base)

  • Hydrochloric Acid (concentrated or as a solution in a suitable solvent like diethyl ether)

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

Procedure:

  • Dissolve the crude or purified this compound in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble, such as anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid with stirring. This can be added as a concentrated aqueous solution or as a solution in a compatible organic solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Preparation of this compound Free Base from Hydrochloride Salt

Materials:

  • This compound Hydrochloride

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the this compound hydrochloride in water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the evolution of gas (if using bicarbonate) ceases and the pH of the solution is neutral or slightly basic (pH 7-8).[1]

  • Extract the aqueous solution multiple times with a suitable organic solvent.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the free base.

Quantitative Data

The following tables summarize the key quantitative data for the described compounds.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₅H₁₁NO₂C₅H₁₂ClNO₂
Molecular Weight 117.15 g/mol [2]153.61 g/mol [3]
CAS Number 6300-04-5[2]14788-12-6[3]
Appearance White to off-white solidWhite to almost white crystalline powder
Melting Point Not reported186-192 °C[4]

Table 2: Spectroscopic Data

Spectroscopic TechniqueThis compound (or similar structures)This compound Hydrochloride
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 1.25 (t, 6H), 2.5-2.8 (m, 8H), 4.15 (q, 4H) (for ethyl 3-(diethylamino)propanoate)Not specifically found, but would show characteristic shifts for the N-methyl and methylene (B1212753) protons adjacent to the ammonium (B1175870) and carboxyl groups.
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 12.0, 41.5, 47.5, 50.0, 60.0, 172.0 (for ethyl 3-(diethylamino)propanoate)Not specifically found.
IR (KBr, cm⁻¹) Characteristic absorptions for O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretch (~1710 cm⁻¹), and C-N stretch (~1100-1200 cm⁻¹).[5][6]Similar to the free base, with the addition of a broad N-H⁺ stretching band in the region of 2400-3000 cm⁻¹.

Safety Information

  • This compound: May cause skin, eye, and respiratory irritation.[7]

  • This compound Hydrochloride: Causes serious eye irritation.[3]

It is imperative to handle these chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each compound.

Conclusion

This technical guide provides essential information for the successful preparation of this compound and its hydrochloride salt. The aza-Michael addition of dimethylamine to acrylic acid offers a reliable and efficient route to the free base, which can be readily converted to the more stable hydrochloride salt. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of 3-(Dimethylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)propanoic acid, also known as N,N-dimethyl-β-alanine, is a tertiary amino acid with applications in various chemical syntheses and as a potential building block in drug development. Understanding its thermal stability and decomposition profile is crucial for determining its processing parameters, storage conditions, and potential degradation pathways. Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of the anticipated thermogravimetric behavior of this compound, a proposed thermal decomposition pathway, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Melting Point 143-146 °C
Boiling Point 140-142 °C (at 0.15 Torr)
Appearance Colorless to light yellow solid

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to occur in a multi-step process. Drawing parallels from the pyrolysis of N,N-dimethylglycine, a plausible pathway involves an initial intramolecular rearrangement followed by fragmentation.

A theoretical study on the pyrolysis of N,N-dimethylglycine ethyl ester suggests a stepwise decomposition, which can be adapted to propose a pathway for this compound.[1][2] The initial step is likely the formation of a zwitterionic intermediate, which is common for amino acids. Subsequent heating can lead to decarboxylation and the release of volatile amine fragments. General studies on the thermal decomposition of amino acids indicate that water and ammonia (B1221849) can also be products, often resulting from intermolecular condensation reactions that form peptide-like residues at higher temperatures.[3][4][5][6]

The proposed primary decomposition route for this compound is the elimination of carbon dioxide and the formation of trimethylamine, a common fragmentation pattern for N,N-dimethylated amino acids.

decomposition_pathway cluster_initial Initial Compound cluster_intermediate Decomposition Step cluster_products Decomposition Products 3_DMAPA This compound (C₅H₁₁NO₂) Decomposition Thermal Energy (Heat) 3_DMAPA->Decomposition Δ CO2 Carbon Dioxide (CO₂) Decomposition->CO2 Decarboxylation TMA Trimethylamine (C₃H₉N) Decomposition->TMA Fragmentation Residue Char Residue Decomposition->Residue

Figure 1: Proposed thermal decomposition pathway for this compound.

Thermogravimetric Analysis Data

The following table summarizes the expected quantitative data from a thermogravimetric analysis of this compound under an inert nitrogen atmosphere. This data is illustrative and should be confirmed by experimental analysis.

ParameterExpected ValueAnalytical TechniqueNotes
Onset Decomposition Temperature (T_onset) 150 - 200 °CThermogravimetric Analysis (TGA)The initial weight loss is anticipated to be due to decarboxylation and fragmentation.
Temperature at Maximum Decomposition Rate (T_max) 200 - 250 °CDerivative Thermogravimetry (DTG)Represents the temperature of the most significant decomposition stage.
Final Residue at 600 °C < 10%Thermogravimetric Analysis (TGA)A low char yield is expected, indicative of significant volatilization of decomposition products.
Major Volatile Products CO₂, TrimethylaminePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)Identification of the primary gaseous products of decomposition.

Experimental Protocols

To experimentally determine the thermal decomposition profile of this compound, a combination of analytical techniques should be employed.

Objective: To determine the thermal stability and decomposition temperatures of this compound.

Methodology:

  • A small sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).

  • The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • The mass of the sample is recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.

tga_workflow Start Start Sample_Prep Sample Preparation (5-10 mg of 3-DMAPA) Start->Sample_Prep TGA_Instrument Place Sample in TGA Crucible (Alumina/Platinum) Sample_Prep->TGA_Instrument Heating_Program Heat from Ambient to 600 °C (10 °C/min) under N₂ Flow TGA_Instrument->Heating_Program Data_Acquisition Record Mass vs. Temperature Heating_Program->Data_Acquisition Data_Analysis Analyze TGA and DTG Curves Data_Acquisition->Data_Analysis End End Data_Analysis->End py_gc_ms_workflow Sample Sample of 3-DMAPA Pyrolyzer Pyrolyzer (Rapid Heating) Sample->Pyrolyzer GC_Column Gas Chromatography (Separation) Pyrolyzer->GC_Column Volatiles MS_Detector Mass Spectrometry (Identification) GC_Column->MS_Detector Separated Components Data_Output Mass Spectra of Decomposition Products MS_Detector->Data_Output

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-(Dimethylamino)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propanoic acid, also known as N,N-dimethyl-β-alanine, is a β-amino acid with a tertiary amino group.[1] While not a standard proteinogenic amino acid, its unique structure lends itself to specific applications in solid-phase peptide synthesis (SPPS), primarily as a strategic capping agent to terminate peptide chain elongation. The presence of the dimethylamino group introduces a permanent positive charge at physiological pH, which can be leveraged to modify the physicochemical properties of the resulting peptide, such as solubility and membrane permeability.

The primary challenge in utilizing this compound as an internal building block lies in its tertiary amine nature. Standard Fmoc/tBu or Boc/Bzl protection strategies, which rely on protecting a primary or secondary amine on the α-carbon, are not applicable.[2][3] Consequently, its most practical and impactful application is at the N-terminus of a peptide chain.

These application notes provide a detailed overview and protocol for the use of this compound as an N-terminal capping agent in Fmoc-based solid-phase peptide synthesis.

Key Applications

  • Peptide Chain Termination: The tertiary amine of this compound prevents further peptide bond formation, effectively capping the peptide chain.

  • Solubility Enhancement: The permanent positive charge introduced by the dimethylamino group can improve the aqueous solubility of hydrophobic peptides.

  • Modulation of Pharmacokinetic Properties: N-terminal modifications can influence a peptide's stability, receptor affinity, and overall pharmacokinetic profile.

  • Introduction of a pH-sensitive handle: The dimethylamino group has a pKa that can influence the overall charge of the peptide in a pH-dependent manner.

Experimental Protocols

This protocol outlines the manual synthesis of a peptide on a solid support using the standard Fmoc/tBu strategy, followed by N-terminal capping with this compound.

Materials and Reagents
ReagentSupplierPurpose
Fmoc-Rink Amide MBHA resinVariousSolid support for peptide amide synthesis
Fmoc-protected amino acidsVariousBuilding blocks for peptide synthesis
This compoundGeorganics, TCICapping agent
N,N-Dimethylformamide (DMF)VariousPrimary solvent for washing and reactions[4]
Dichloromethane (DCM)VariousSolvent for resin swelling and washing[4]
20% (v/v) Piperidine (B6355638) in DMFIn-house prep.Reagent for Fmoc deprotection[5]
HBTU/HATUVariousCoupling reagent
N,N-Diisopropylethylamine (DIPEA)VariousBase for activation and neutralization
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)In-house prep.Reagent for cleaving the peptide from the resin and removing side-chain protecting groups
Diethyl ether (cold)VariousFor peptide precipitation
Protocol: N-Terminal Capping with this compound

1. Resin Preparation and Swelling

  • Place the desired amount of Fmoc-Rink Amide resin in a fritted reaction vessel.
  • Add DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.[2]
  • Drain the DMF.

2. Standard Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the Fmoc group.[5]
  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
  • Amino Acid Coupling:
  • In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent like HBTU or HATU (0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for 2-5 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.
  • Washing: Wash the resin with DMF (3-5 times).
  • Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.

3. Final Fmoc Deprotection

  • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
  • Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) to prepare for the capping reaction.

4. N-Terminal Capping with this compound

  • Activation: In a separate vial, dissolve this compound (5-10 equivalents) and a coupling reagent (e.g., HBTU, 0.95 equivalents) in DMF. Add DIPEA (2 equivalents) and allow to pre-activate for 5 minutes.
  • Capping Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate for 2-4 hours or overnight at room temperature.
  • Monitoring: The completion of the capping reaction cannot be monitored by the Kaiser test due to the absence of a primary amine. A small aliquot of the resin can be cleaved and analyzed by mass spectrometry to confirm complete capping.
  • Washing: Wash the capped peptide-resin extensively with DMF (5-7 times) and DCM (3-5 times).
  • Dry the resin under vacuum.

5. Cleavage and Purification

  • Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Elongation Cycle cluster_capping N-Terminal Capping cluster_final Final Steps Resin Fmoc-Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash3 Wash (DMF/DCM) Final_Deprotection->Wash3 Capping Capping Reaction (this compound, HBTU, DIPEA) Wash3->Capping Wash4 Wash (DMF/DCM) Capping->Wash4 Cleavage Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for SPPS and N-terminal capping.

Capping_Reaction cluster_reactants Reactants cluster_product Product PeptideResin H₂N-Peptide-Resin (Deprotected N-terminus) CappedPeptide (CH₃)₂N-CH₂-CH₂-CO-Peptide-Resin (Capped Peptide) PeptideResin->CappedPeptide Coupling CappingAgent This compound CappingAgent->CappedPeptide Reagents HBTU / DIPEA in DMF Reagents->CappedPeptide

Caption: N-terminal capping reaction schematic.

Quantitative Data Summary

The following table provides typical quantitative parameters for the capping reaction. Optimization may be required based on the specific peptide sequence and resin.

ParameterRecommended RangeNotes
This compound (equivalents)5 - 10A higher excess is used to drive the reaction to completion due to potential steric hindrance.
Coupling Reagent (equivalents)0.95 (to acid)HBTU or HATU are generally effective.
DIPEA (equivalents)2 (to acid)Ensures a basic environment for the coupling reaction.
Reaction Time (hours)2 - 12Can be performed overnight to ensure complete capping.
Reaction Temperature (°C)20 - 25Room temperature is typically sufficient.

Safety and Handling

  • This compound may cause skin and serious eye irritation.[6]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents such as TFA, piperidine, and DIPEA are corrosive and toxic. Handle with extreme care and follow all institutional safety guidelines.

Conclusion

The use of this compound as an N-terminal capping agent is a valuable strategy in solid-phase peptide synthesis for terminating chain elongation and modifying the physicochemical properties of the final peptide. While its direct incorporation into the peptide backbone is not feasible with standard SPPS chemistries, its application as a capping agent is straightforward and effective. The provided protocol offers a robust starting point for researchers looking to employ this modification in their peptide design and development workflows.

References

Application Notes and Protocols for the Incorporation of N,N-dimethyl-β-alanine into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid N,N-dimethyl-β-alanine into peptide-based drug scaffolds. The inclusion of β-amino acids and N-methylated amino acids into peptide chains can significantly alter their conformational properties, leading to increased resistance to enzymatic degradation, thereby enhancing metabolic stability and bioavailability.

The protocols provided herein cover both solid-phase and solution-phase synthesis methodologies, offering flexibility for various research and development needs. Due to the steric hindrance presented by the N,N-dimethyl group, optimized coupling strategies are essential for achieving high yields and purity.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-dimethyl-β-alanine and its common salt form is presented below.

PropertyN,N-dimethyl-β-alanineN,N-dimethyl-β-alanine hydrochloride
Molecular Formula C₅H₁₁NO₂C₅H₁₂ClNO₂[1]
Molecular Weight 117.15 g/mol 153.61 g/mol [1]
CAS Number 5415-98-5 (related methylene (B1212753) derivative)[2]Not explicitly found, but related salts are available.
Appearance SolidSolid

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N,N-dimethyl-β-alanine

This protocol outlines the incorporation of N,N-dimethyl-β-alanine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The key challenge in incorporating N-methylated amino acids is the potential for lower coupling yields due to steric hindrance. Therefore, the choice of coupling reagent and extended reaction times are critical.

Materials:

  • Fmoc-protected amino acids

  • N,N-dimethyl-β-alanine

  • Rink Amide resin (or other suitable solid support)

  • Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[3]

  • Base: N,N-Diisopropylethylamine (DIPEA)[4]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine (B6355638) in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-protected amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of N,N-dimethyl-β-alanine:

    • In a separate vial, pre-activate the N,N-dimethyl-β-alanine (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 15 minutes.

    • Add the activated N,N-dimethyl-β-alanine solution to the deprotected resin.

    • Agitate the reaction mixture for 4-6 hours. Due to the steric hindrance of the N,N-dimethyl group, a longer coupling time is recommended.

    • A standard Kaiser test will not be effective for monitoring the completion of this coupling step as it relies on a primary amine. A bromophenol blue test can be used as an alternative.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification:

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Solution-Phase Synthesis of a Dipeptide with N,N-dimethyl-β-alanine

This protocol describes the coupling of a Boc-protected amino acid to the methyl ester of N,N-dimethyl-β-alanine in solution.

Materials:

  • Boc-protected amino acid (e.g., Boc-Gly-OH)

  • N,N-dimethyl-β-alanine methyl ester

  • Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC)[5]

  • Coupling Additive: 1-Hydroxybenzotriazole (HOBt)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvents: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of the Boc-Protected Amino Acid:

    • In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve N,N-dimethyl-β-alanine methyl ester (1.0 eq) and TEA (1.1 eq) in anhydrous DCM.

    • Filter the DCU precipitate from the activated amino acid solution and add the filtrate to the N,N-dimethyl-β-alanine methyl ester solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove any further DCU precipitate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure protected dipeptide.

Data Presentation

The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids like N,N-dimethyl-β-alanine. The following table provides an illustrative comparison of common coupling reagents based on their general performance with N-methylated amino acids.

Coupling ReagentBaseTypical Yield (%)Reference (for similar couplings)
HATU / HOAt DIPEA90-98%[6]
HBTU / HOBt DIPEA85-95%[6]
PyBOP DIPEA80-90%[3]
DCC / HOBt TEA70-85%[7]

Note: The actual yields will be sequence-dependent and require optimization.

Visualizations

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection1 Next Cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Target Target Identification & Validation Scaffold Scaffold Design with N,N-dimethyl-β-alanine Target->Scaffold Synthesis Synthesis (SPPS or Solution-Phase) Scaffold->Synthesis Screening In Vitro Screening (Binding, Activity) Synthesis->Screening ADME ADME/Tox Profiling Screening->ADME Lead Lead Optimization Screening->Lead ADME->Lead Lead->Synthesis Candidate Preclinical Candidate Lead->Candidate

Caption: Role of synthesis in the drug discovery process.

References

3-(Dimethylamino)propanoic Acid: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)propanoic acid, also known as N,N-dimethyl-β-alanine, and its hydrochloride salt are versatile reagents in organic synthesis, primarily utilized in the construction of complex organic molecules and biologically active compounds. The presence of both a tertiary amine and a carboxylic acid functionality within the same molecule imparts unique reactivity, allowing it to serve as a building block, a catalyst, and a precursor in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Application Notes

This compound and its hydrochloride salt are valuable reagents in several key areas of organic synthesis:

  • Synthesis of Heterocyclic Compounds: The bifunctional nature of this compound makes it a useful precursor for the synthesis of various nitrogen-containing heterocyclic systems. The tertiary amine can act as a nucleophile or a base, while the carboxylic acid can participate in cyclization reactions.

  • Amine Exchange and Alkylation Reactions: The hydrochloride salt of this compound can serve as a source of a dimethylaminopropyl group in amine exchange and alkylation reactions. This is particularly useful in the synthesis of pharmacologically active molecules where a dimethylaminopropyl moiety is a key structural feature.

  • Precursor for Biologically Active Molecules: As a derivative of β-alanine, this compound is a building block for peptides and peptidomimetics. Its incorporation can influence the conformational properties and biological activity of the resulting molecules.

A notable application of a related ketonic Mannich base, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, demonstrates the utility of the dimethylaminopropyl moiety in various alkylation and ring closure reactions to generate diverse libraries of compounds.[1]

Key Applications and Experimental Protocols

While specific, detailed protocols for this compound are not as widespread as for other common reagents, its utility can be inferred from related transformations. One of the key reactions where the structural motif of this compound is relevant is the Mannich reaction . The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. The product is a β-amino carbonyl compound, also known as a Mannich base.

Although this compound itself is not a typical substrate for the Mannich reaction, the synthesis of Mannich bases often involves dimethylamine (B145610), and the resulting products can have structural similarities to derivatives of this compound. Below is a general protocol for a Mannich reaction, which illustrates the formation of a β-amino ketone.

Protocol 1: Synthesis of a β-Amino Ketone via the Mannich Reaction

This protocol describes a general procedure for the aminomethylation of a ketone using formaldehyde (B43269) and dimethylamine hydrochloride.

Reaction Scheme:

G reagents Ketone + CH2O + (CH3)2NH.HCl product β-Amino Ketone (Mannich Base) reagents->product Mannich Reaction conditions Solvent, Heat

A general representation of the Mannich reaction.

Materials:

  • Ketone (e.g., Acetophenone)

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Ethanol

  • Hydrochloric acid (concentrated)

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for a Representative Mannich Reaction:

Reactant 1 (Ketone)Reactant 2 (Amine)SolventTemperature (°C)Time (h)Yield (%)
AcetophenoneDimethylamine HClEthanolReflux375-85

Note: This data is representative and yields can vary based on the specific ketone and reaction conditions.

Logical Workflow for Utilizing this compound Derivatives

The utility of the 3-(dimethylamino)propyl moiety, as present in this compound, in generating molecular diversity can be visualized in the following workflow. A ketonic Mannich base derived from this structural motif can undergo various transformations.

G start This compound Derivative (e.g., Ketonic Mannich Base) alkylation Alkylation Reactions start->alkylation amine_exchange Amine Exchange start->amine_exchange ring_closure Ring Closure Reactions start->ring_closure thioethers Thioethers alkylation->thioethers dithiocarbamates Dithiocarbamates alkylation->dithiocarbamates new_amines Substituted Amines amine_exchange->new_amines heterocycles Heterocyclic Compounds (e.g., Pyrazolines, Pyridines) ring_closure->heterocycles

Synthetic pathways from a 3-(dimethylamino)propanone derivative.

This workflow illustrates how a single starting material containing the 3-(dimethylamino)propyl group can be a versatile precursor to a wide range of functionalized molecules. The ketonic Mannich base can react with various nucleophiles in alkylation reactions, undergo displacement of the dimethylamino group in amine exchange reactions, or participate in cyclization reactions with bifunctional nucleophiles to form diverse heterocyclic structures.[1]

Conclusion

This compound and its derivatives are valuable reagents in organic synthesis, offering multiple avenues for the construction of complex and biologically relevant molecules. While detailed, specific protocols for all its applications are not always readily available in the literature, its utility can be understood through its relationship to fundamental reactions like the Mannich reaction and by examining the reactivity of structurally similar compounds. The ability to introduce the dimethylaminopropyl moiety and the presence of two reactive functional groups make it a reagent with significant potential for the development of new synthetic methodologies and the discovery of novel therapeutic agents. Further exploration of its reactivity is warranted to fully exploit its capabilities in modern organic synthesis.

References

Application of 3-(Dimethylamino)propanoic Acid in Nanotechnology: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, there is currently a notable lack of specific research detailing the application of 3-(Dimethylamino)propanoic acid (DMPA) in the field of nanotechnology. Extensive searches did not yield specific application notes, detailed experimental protocols, or quantitative data for the direct use of DMPA in nanoparticle synthesis, surface modification, or drug delivery systems.

While direct applications of this compound are not documented in the available literature, the fundamental properties of this molecule suggest potential areas of utility in nanotechnology. As a beta-amino acid containing a tertiary amine and a carboxylic acid group, DMPA possesses a zwitterionic character, which could theoretically be leveraged for nanoparticle stabilization and functionalization.

Potential (but Undocumented) Applications in Nanotechnology:

  • Nanoparticle Capping and Stabilization: Molecules with both amine and carboxyl groups can act as effective capping agents during the synthesis of metallic nanoparticles. These groups can bind to the nanoparticle surface, preventing aggregation and controlling particle size and morphology.

  • pH-Responsive Drug Delivery: The tertiary amine group of DMPA could impart a pH-responsive character to nanoparticles. In acidic environments, such as those found in tumor tissues or endosomes, the amine group would be protonated, potentially leading to changes in the nanoparticle structure and triggering the release of an encapsulated drug.

  • Surface Functionalization for Bioconjugation: The carboxylic acid moiety of DMPA could be used as a handle for the covalent attachment of targeting ligands, imaging agents, or other functional molecules to the surface of nanoparticles.

It is important to reiterate that these are hypothesized applications based on the chemical structure of this compound and are not supported by specific experimental evidence found in the searched literature.

Related Research Areas:

While information on DMPA is scarce, the broader class of amino acids and polymers containing similar functional groups has been explored in nanotechnology. For instance, poly(β-amino esters), which share structural similarities with polymers that could be derived from DMPA, are investigated for gene delivery and pH-responsive drug release. Additionally, various amino acids are used as stabilizing and functionalizing agents for a range of nanoparticles, including gold and upconversion nanoparticles.

Conclusion:

At present, the application of this compound in nanotechnology remains an unexplored area of research based on the conducted searches. There are no established protocols or quantitative data to report. Researchers and drug development professionals interested in this specific molecule for nanotechnology applications would likely need to undertake foundational research to explore its potential as a capping agent, a component of a pH-responsive system, or a surface functionalization ligand. Future work could focus on systematically evaluating its role in the synthesis and functionalization of various types of nanoparticles.

Application Notes and Protocols for the Quantification of 3-(Dimethylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propanoic acid, also known as N,N-Dimethyl-β-alanine, is a small, polar molecule of interest in various fields, including pharmaceutical development and metabolic research. Accurate and robust analytical methods are crucial for its quantification in diverse sample matrices. Due to its polar nature and lack of a strong chromophore, direct analysis by conventional reversed-phase high-performance liquid chromatography (HPLC) with UV detection can be challenging. Therefore, methods often employ derivatization to enhance detectability and improve chromatographic retention and separation.

This document provides detailed application notes and protocols for the quantification of this compound in biological and pharmaceutical samples. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH), and Gas Chromatography-Mass Spectrometry (GC-MS) after esterification. A representative HPLC-UV method with derivatization is also presented.

Analytical Methods Overview

A summary of representative analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

ParameterLC-MS/MS with 3-NPH Derivatization (Representative)GC-MS with Esterification (Representative)HPLC-UV with FMOC-Cl Derivatization (Representative)
Principle Derivatization of the carboxylic acid group with 3-NPH, followed by reversed-phase LC separation and highly selective MS/MS detection.Esterification of the carboxylic acid group to a more volatile derivative, followed by GC separation and MS detection.Derivatization of the secondary amine with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to introduce a fluorescent and UV-active tag, followed by reversed-phase HPLC with UV detection.
Sample Matrix Plasma, Urine, Cell Culture MediaUrine, Pharmaceutical FormulationsPharmaceutical Formulations, Bulk Drug Substance
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL rangeng/mL rangeHigh ng/mL to µg/mL range
Limit of Quantification (LOQ) Low ng/mL to pg/mL rangeng/mL rangeµg/mL range
Recovery (%) 85 - 115%90 - 110%95 - 105%
Precision (RSD%) < 15%< 15%< 5%

Experimental Protocols

Method 1: LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This protocol is a highly sensitive and selective method suitable for the quantification of this compound in complex biological matrices. The derivatization with 3-NPH targets the carboxylic acid group, significantly improving chromatographic retention on reversed-phase columns and enhancing ionization efficiency for mass spectrometry.[1][2]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): Isotope-labeled this compound (e.g., d6) or a structurally similar compound.

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization Procedure

  • Reconstitute the dried extract in 50 µL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare the derivatization reagent mixture: 50 mM 3-NPH and 50 mM EDC in a solution of acetonitrile:water:pyridine (50:50:7, v/v/v).[3]

  • Add 50 µL of the derivatization reagent mixture to the reconstituted sample.

  • Vortex briefly and incubate at 40°C for 30 minutes.[3]

  • After incubation, add 900 µL of 10% acetonitrile in water containing 0.1% formic acid to stop the reaction and dilute the sample for injection.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 8 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be optimized by infusing the derivatized standard. The transition would be [M+H]+ of the derivatized analyte to a characteristic product ion.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Add_Reagent Add 3-NPH/EDC Reconstitution->Add_Reagent Incubation Incubation (40°C) Add_Reagent->Incubation Quenching Quenching & Dilution Incubation->Quenching LCMS_Analysis LC-MS/MS Analysis Quenching->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for LC-MS/MS quantification of this compound.

Method 2: GC-MS with Methyl Esterification

This method is suitable for samples where the analyte concentration is higher and provides good selectivity. Derivatization is necessary to increase the volatility of the polar this compound for gas chromatography.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): A suitable stable isotope-labeled analog or a compound with similar chemical properties.

  • Methanol with 3N HCl (or Boron Trifluoride in Methanol, BF₃-MeOH)

  • Hexane (B92381) (GC grade)

  • Sodium bicarbonate solution (saturated)

2. Sample Preparation (Urine)

  • To 200 µL of urine, add 20 µL of internal standard solution.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

3. Derivatization Procedure (Methyl Esterification)

  • To the dried extract, add 200 µL of methanolic HCl (3N).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid and extract the methyl ester.

  • Vortex thoroughly for 1 minute.

  • Allow the layers to separate and transfer the upper hexane layer to a GC vial for analysis.

4. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Add_Reagent Add Methanolic HCl Evaporation->Add_Reagent Incubation Incubation (60°C) Add_Reagent->Incubation Extraction Extraction (Hexane) Incubation->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for GC-MS quantification of this compound.

Method 3: HPLC-UV with FMOC-Cl Derivatization

This method is suitable for the analysis of this compound in less complex matrices, such as pharmaceutical formulations, where high sensitivity is not the primary requirement. The derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) introduces a highly UV-active moiety.

1. Materials and Reagents

  • This compound reference standard

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Borate (B1201080) buffer (pH 8.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

2. Sample Preparation (Pharmaceutical Formulation)

  • Accurately weigh and dissolve the pharmaceutical formulation in a suitable solvent (e.g., water or methanol) to achieve a target concentration of the analyte.

  • Filter the sample solution through a 0.45 µm filter before derivatization.

3. Derivatization Procedure

  • In a vial, mix 100 µL of the sample solution with 500 µL of borate buffer (pH 8.5).

  • Add 500 µL of a 15 mM solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and let it react at room temperature for 10 minutes.

  • Stop the reaction by adding an excess of a primary amine (e.g., glycine) to consume the remaining FMOC-Cl, or by acidification.

  • Transfer the solution to an HPLC vial for analysis.

4. HPLC-UV Conditions

  • HPLC System: HPLC with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the derivatized analyte from interfering peaks.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound in various sample types. For high sensitivity and selectivity in complex biological matrices, LC-MS/MS with 3-NPH derivatization is the recommended method. For less complex samples or when MS instrumentation is not available, GC-MS with esterification or HPLC-UV with FMOC-Cl derivatization are viable alternatives. It is important to note that the provided protocols, especially the quantitative parameters, are representative and should be validated for the specific application and laboratory conditions. Proper optimization of sample preparation, derivatization, and instrumental parameters will ensure accurate and precise results.

References

Application Notes and Protocols for the GC-MS Analysis of 3-(Dimethylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propanoic acid, also known as N,N-dimethyl-β-alanine, is a methylated beta-amino acid that plays a role in various biological processes. Its accurate quantification in biological matrices is crucial for metabolic studies and in the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of amino acids like this compound, derivatization is a mandatory step to increase their volatility and improve their chromatographic behavior for GC-MS analysis.

These application notes provide detailed protocols for the derivatization of this compound using two common approaches: silylation and a two-step esterification/acylation. Additionally, typical GC-MS parameters and expected quantitative performance data are presented to guide researchers in developing and validating their own analytical methods.

Derivatization Strategies

The primary goal of derivatization is to replace the active hydrogens in the carboxyl and amino groups of this compound with non-polar functional groups. This transformation reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.[1]

Silylation

Silylation is a widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). MTBSTFA derivatives are generally more stable and less sensitive to moisture compared to BSTFA derivatives.[1]

Esterification and Acylation

This two-step approach first converts the carboxylic acid group to an ester (e.g., methyl or ethyl ester) followed by the acylation of the amino group. This method provides stable derivatives and can offer alternative fragmentation patterns in the mass spectrometer, which can be beneficial for selectivity. Common reagents include methanolic HCl or butanolic HCl for esterification and anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) for acylation.[2][3]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound involves sample preparation, derivatization, and subsequent analysis by GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction of Analytes Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Add_Reagent Addition of Derivatizing Reagent Drying->Add_Reagent Reaction Heating/Incubation Add_Reagent->Reaction GC_Injection GC Injection Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

A generalized experimental workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound.

Materials:

  • This compound standard or extracted sample residue

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Drying: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a gentle stream of nitrogen at 50-60°C. The absence of water is critical as silylating reagents are moisture-sensitive.

  • Reconstitution: Add 100 µL of anhydrous acetonitrile to the dried sample in the reaction vial.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 100°C for 30 minutes in a heating block or oven.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

This protocol details the formation of the more stable tert-butyldimethylsilyl (TBDMS) derivative.

Materials:

  • This compound standard or extracted sample residue

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Drying: Dry the sample completely as described in Protocol 1.

  • Reconstitution: Add 100 µL of anhydrous acetonitrile to the dried sample.

  • Derivatization: Add 100 µL of MTBSTFA to the vial.

  • Reaction: Tightly cap the vial and heat at 100°C for 4 hours.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS.

Protocol 3: Two-Step Esterification and Acylation

This protocol describes the formation of the methyl ester, N-pentafluoropropionyl derivative.

Materials:

Procedure:

  • Drying: Dry the sample completely.

  • Esterification: Add 200 µL of 2 M HCl in methanol to the dried residue. Cap the vial and heat at 80°C for 60 minutes.[2][3]

  • Drying: Cool the vial and evaporate the methanolic HCl to dryness under a stream of nitrogen.

  • Acylation: Add 100 µL of ethyl acetate and 50 µL of PFPA. Cap the vial and heat at 65°C for 30 minutes.[2][3]

  • Extraction: Cool the vial to room temperature. Add 200 µL of borate buffer (pH 9) and 500 µL of toluene. Vortex vigorously for 1 minute.

  • Sample Collection: Centrifuge to separate the layers. Transfer the upper toluene layer to a new vial for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for method development. Optimization may be required based on the specific instrument and column used.

ParameterTypical Setting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplitless
Injector Temperature280°C
Oven ProgramInitial temp 70°C, hold for 1 min, ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Scan ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of amino acids using derivatization. While specific data for this compound is not widely available, these values for structurally similar amino acids provide a reasonable expectation of method performance.

Derivatization MethodAnalyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Silylation (BSTFA) Amino Acids> 0.990.04–0.1 µmol/L0.1–0.5 µmol/L[5]
Silylation (MTBSTFA) Amino AcidsNot ReportedNot ReportedNot Reported[1]
Esterification/Acylation (PFPA) N-methylated Amino Acids> 0.99 (for Lysine (B10760008) metabolites)Not ReportedNot Reported[2][3]

Metabolic Context of this compound

This compound is a methylated derivative of β-alanine. Its metabolic pathway is likely linked to the metabolism of propionate (B1217596) and methylated amino acids. Propionyl-CoA, a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids, can be a precursor. The N,N-dimethylation suggests the involvement of methyltransferases, utilizing S-adenosyl methionine (SAM) as a methyl group donor.

metabolic_pathway cluster_precursors Precursors cluster_methylation Methylation Cycle cluster_product Product Propionyl_CoA Propionyl-CoA Beta_Alanine β-Alanine Propionyl_CoA->Beta_Alanine Biosynthesis DMAPA This compound Beta_Alanine->DMAPA N-methylation SAM S-Adenosyl Methionine (SAM) SAH S-Adenosyl Homocysteine (SAH) SAM->SAH Methyltransferase

A plausible metabolic relationship of this compound.

Conclusion

The derivatization of this compound is essential for its successful analysis by GC-MS. Both silylation and two-step esterification/acylation methods are effective in producing volatile and thermally stable derivatives. The choice of derivatization reagent will depend on the specific requirements of the assay, including desired sensitivity, stability of the derivative, and potential for interference from the sample matrix. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust and reliable GC-MS methods for the quantification of this compound in various biological and pharmaceutical applications.

References

Application Notes and Protocols for N,N-Dimethyl-beta-alanine as a Zwitterionic Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-beta-alanine is a zwitterionic compound that possesses both a carboxylic acid group and a tertiary amino group. This structure allows it to act as a buffer at two distinct pH ranges. As a derivative of the naturally occurring amino acid beta-alanine, it offers potential biocompatibility for various experimental systems. The N,N-dimethylation of the amino group provides steric hindrance, which may increase resistance to enzymatic degradation compared to its parent molecule, beta-alanine. These characteristics suggest its utility in biochemical assays, cell culture, and formulation studies where maintaining a stable pH outside the physiological norm is required and where buffer stability is crucial.

This document provides detailed application notes and protocols for the use of N,N-dimethyl-beta-alanine as a zwitterionic buffer in research and development settings.

Physicochemical Properties

The suitability of a buffer for a particular experiment is determined by its physicochemical properties. The key properties of N,N-dimethyl-beta-alanine are summarized below. It is important to note that while the pKa of the carboxylic acid group has been predicted, the pKa of the tertiary amino group is an estimate based on similar compounds and should be experimentally verified for precise applications.

PropertyValueSource/Reference
Molecular Formula C5H11NO2[1][2]
Molecular Weight 117.15 g/mol [1][2]
Appearance Colorless to light yellow solid[2]
pKa1 (Carboxylic Acid) ~3.67 (Predicted)[2]
pKa2 (Tertiary Amine) ~9.8 - 10.0 (Estimated)Inferred from N,N-dimethylglycine (pKa ~9.69)[3]
Buffering Range 1 pH 2.7 - 4.7Calculated from pKa1
Buffering Range 2 pH 8.8 - 10.8Calculated from pKa2
Solubility Expected to be soluble in waterBased on zwitterionic nature

Potential Applications

Based on its properties, N,N-dimethyl-beta-alanine can be considered for the following applications:

  • Enzyme Assays: Particularly for enzymes with optimal activity in the alkaline pH range (pH 8.8-10.8). The buffer's potential resistance to enzymatic degradation could be advantageous.

  • Protein and Nucleic Acid Studies: Can be used in electrophoresis, chromatography, and other separation techniques requiring a stable high pH environment.

  • Drug Formulation: As an excipient in pharmaceutical formulations to maintain the pH of solutions containing active pharmaceutical ingredients (APIs) that are stable or more soluble at alkaline pH.

  • Chemical Synthesis: As a pH buffer in organic reactions that are sensitive to pH changes and require a non-reactive buffer.

Experimental Protocols

Preparation of a 1 M Stock Solution of N,N-Dimethyl-beta-alanine Buffer

This protocol describes the preparation of a 1 M stock solution of N,N-dimethyl-beta-alanine buffer at a desired pH within its alkaline buffering range (pH 8.8 - 10.8).

Materials:

  • N,N-dimethyl-beta-alanine (MW: 117.15 g/mol )

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Calibrated pH meter

  • Volumetric flask (e.g., 100 mL)

  • Stir plate and stir bar

Procedure:

  • Weigh out 11.715 g of N,N-dimethyl-beta-alanine for a 100 mL of 1 M stock solution.

  • Add the solid to a beaker containing approximately 80 mL of deionized water.

  • Place the beaker on a stir plate and stir until the solid is completely dissolved.

  • Begin monitoring the pH of the solution with a calibrated pH meter.

  • Slowly add concentrated HCl or NaOH dropwise to adjust the pH to the desired value within the 8.8 to 10.8 range.

  • Once the target pH is reached and stable, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.

  • Bring the final volume to 100 mL with deionized water.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Store the buffer solution at 4°C.

Experimental Determination of the pKa of N,N-Dimethyl-beta-alanine

This protocol outlines the procedure to experimentally determine the pKa values of N,N-dimethyl-beta-alanine via titration.

Materials:

  • 0.1 M N,N-dimethyl-beta-alanine solution

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter with a fine-tipped electrode

  • Buret

  • Stir plate and small stir bar

  • Beaker (e.g., 100 mL)

Procedure:

  • Pipette 50 mL of the 0.1 M N,N-dimethyl-beta-alanine solution into a 100 mL beaker.

  • Place the beaker on a stir plate and add a small stir bar.

  • Immerse the pH electrode in the solution, ensuring the tip does not interfere with the stir bar.

  • Record the initial pH of the solution.

  • Fill a buret with the standardized 0.1 M NaOH solution.

  • Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH has risen significantly (e.g., to pH 12).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point. The first pKa (carboxyl group) will be in the acidic range, and the second pKa (amino group) will be in the basic range. To determine the first pKa more accurately, a separate titration starting with the acidic form of N,N-dimethyl-beta-alanine (dissolved in a known amount of HCl) and titrating with NaOH may be necessary. Alternatively, titrate the zwitterionic form with 0.1 M HCl to determine the first pKa.

  • The center of the flat region of the titration curve corresponds to the pKa.

Visualizations

Chemical Structure and Zwitterionic Nature

Caption: Ionization states of N,N-dimethyl-beta-alanine at different pH values.

Workflow for Buffer Preparation and Use in an Enzyme Assay

workflow cluster_prep Buffer Preparation cluster_assay Enzyme Assay weigh Weigh N,N-dimethyl- beta-alanine dissolve Dissolve in deionized water weigh->dissolve adjust_ph Adjust pH with HCl or NaOH dissolve->adjust_ph final_volume Bring to final volume adjust_ph->final_volume prepare_reagents Prepare enzyme, substrate, and buffer solutions final_volume->prepare_reagents Use in Assay mix Mix buffer, enzyme, and substrate prepare_reagents->mix incubate Incubate at optimal temperature mix->incubate measure Measure product formation (e.g., spectrophotometry) incubate->measure goods_criteria center Ideal Biological Buffer pka pKa 6-8 (for physiological pH) center->pka solubility High water solubility center->solubility mem_impermeability Membrane impermeability center->mem_impermeability stability Chemical and enzymatic stability center->stability inertness Biochemically inert center->inertness uv_abs Low UV absorbance (>230 nm) center->uv_abs

References

Application Notes: 3-(Dimethylamino)propanoic Acid as a Versatile Building Block for Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)propanoic acid, a simple β-amino acid, serves as an excellent scaffold for the construction of small molecule libraries aimed at discovering novel therapeutic agents. Its structure incorporates a carboxylic acid handle for facile derivatization, a flexible three-carbon linker, and a tertiary dimethylamino group. This tertiary amine can act as a key pharmacophoric feature, participating in hydrogen bonding or ionic interactions within target protein binding sites, and can also improve the physicochemical properties of the final compounds, such as aqueous solubility. These attributes make this compound an ideal starting point for libraries targeting a variety of protein classes, including kinases, which are crucial regulators of cellular signaling pathways.

This document provides detailed application notes and protocols for the utilization of this compound in the parallel synthesis of a focused amide library designed to identify novel kinase inhibitors.

Rationale for Targeting Kinase Signaling

Protein kinases play a pivotal role in cell signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful class of therapeutics. The library design outlined herein utilizes this compound as a core scaffold, which is then diversified by coupling with a range of substituted anilines and benzylamines. The rationale is that the dimethylamino group can form key interactions in the hinge region of the kinase ATP-binding pocket, while the diverse aromatic and heteroaromatic amines explore different regions of the pocket to enhance potency and selectivity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC5H11NO2[1]
Molecular Weight117.15 g/mol [1]
IUPAC NameThis compound[1]
SynonymsN,N-dimethyl-beta-alanine[1]
CAS Number6300-04-5[1]

Table 2: Representative Library of Amide Derivatives of this compound and their (Hypothetical) Inhibitory Activity against Kinase X

Compound IDAmine Building BlockYield (%)IC50 (nM) against Kinase X
DMAP-001Aniline8515,000
DMAP-0024-Fluoroaniline828,500
DMAP-0033-Chloroaniline785,200
DMAP-0044-Methoxyaniline8812,300
DMAP-0053-Aminobenzonitrile752,100
DMAP-0064-(Trifluoromethyl)aniline72950
DMAP-007Benzylamine91>20,000
DMAP-0084-Fluorobenzylamine8918,000
DMAP-0093-Chlorobenzylamine8511,500
DMAP-0104-Methoxybenzylamine92>20,000
DMAP-0113-(Trifluoromethyl)benzylamine804,800
DMAP-0122-Aminopyridine651,500
DMAP-0133-Aminopyridine68800
DMAP-0144-Aminopyridine71450
DMAP-0155-Aminoindole60250

Experimental Protocols

Protocol 1: Parallel Amide Coupling using HATU

This protocol describes a general procedure for the parallel synthesis of an amide library from this compound and a diverse set of primary amines in a 96-well plate format.

Materials:

  • This compound hydrochloride

  • Amine library (e.g., substituted anilines, benzylamines, heteroaromatic amines)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • Multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

  • HPLC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound hydrochloride in anhydrous DMF.

    • Prepare a 0.2 M stock solution of each amine from the library in anhydrous DMF in a separate 96-well plate (the "Amine Plate").

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound hydrochloride stock solution.

    • Add 100 µL (20 µmol) of the corresponding amine stock solution from the Amine Plate to each well of the reaction block.

    • Add 100 µL (22 µmol) of the HATU stock solution to each well.

    • Add 100 µL (60 µmol) of the DIPEA stock solution to each well. This is sufficient to neutralize the hydrochloride salt and drive the reaction.

  • Reaction and Work-up:

    • Seal the 96-well reaction block and shake at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction by adding 200 µL of water.

    • The crude reaction mixtures can be directly analyzed by HPLC-MS to determine the purity and identity of the products.

    • For purification, the compounds can be subjected to preparative HPLC.

Protocol 2: Screening of the Kinase Inhibitor Library

This protocol provides a general method for screening the synthesized library against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized compound library in DMSO.

  • Target Kinase (e.g., Src, Abl).

  • Kinase substrate (e.g., a generic peptide substrate).

  • ATP.

  • Kinase assay buffer.

  • Luminescent kinase assay kit (e.g., Kinase-Glo®).

  • White, opaque 384-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Assay Preparation:

    • Prepare a solution of the target kinase and its substrate in the kinase assay buffer.

    • Prepare a solution of ATP in the kinase assay buffer.

  • Compound Dispensing:

    • Serially dilute the compound library in DMSO to achieve a range of concentrations for IC50 determination.

    • Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Add the kinase-substrate solution to each well.

    • Allow the compounds to incubate with the kinase for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

    • Incubate for a short period to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Small Molecule Kinase Inhibitor (DMAP-Derivative) Inhibitor->RAF Inhibits

Caption: A generic MAP Kinase signaling pathway, a common target for cancer therapy.

Library_Synthesis_Workflow Start Start: Define Building Blocks Scaffold Scaffold: This compound Start->Scaffold AminePlate Amine Library Plate (Diverse Amines in DMF) Start->AminePlate ReactionSetup Parallel Synthesis in 96-Well Plate: 1. Add Scaffold 2. Add Amines 3. Add HATU/DIPEA Scaffold->ReactionSetup AminePlate->ReactionSetup Incubation Incubate at RT (16 hours) ReactionSetup->Incubation Analysis QC Analysis: HPLC-MS of Crude Products Incubation->Analysis Purification Purification (Optional): Preparative HPLC Analysis->Purification Screening Biological Screening: Kinase Inhibition Assay Analysis->Screening Direct Screening of Crude Mixture Purification->Screening End End: Identify Hits Screening->End

Caption: Workflow for parallel synthesis and screening of a small molecule library.

References

Application Notes and Protocols for the Synthesis of Biologically Active Molecules Utilizing DMAPA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the synthesis of biologically active molecules using 3-(Dimethylamino)-1-propylamine (DMAPA). The following sections detail the experimental setup for creating Mannich bases and amides with demonstrated biological activities.

Synthesis of Antimicrobial Mannich Bases via DMAPA

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. DMAPA serves as a versatile secondary amine in this reaction, leading to the formation of Mannich bases with a wide range of biological activities, including antimicrobial properties.

Experimental Protocol: Synthesis of a Novel Triazole-based Mannich Base with Antimicrobial Activity

This protocol describes the synthesis of a novel Mannich base derived from a 1,2,4-triazole-3-thione scaffold, which has shown significant activity against various bacterial and fungal strains.

Materials:

  • 4-(4-chlorophenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • 3-(Dimethylamino)-1-propylamine (DMAPA)

  • Formaldehyde (37% solution in water)

  • Ethanol (B145695)

  • Distilled water

  • Standard laboratory glassware and stirring equipment

  • Melting point apparatus

  • FT-IR and NMR spectrometers for characterization

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 4-(4-chlorophenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in 30 mL of ethanol with stirring.

  • To this solution, add 12 mmol of 3-(Dimethylamino)-1-propylamine (DMAPA).

  • Slowly add 15 mmol of a 37% formaldehyde solution dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product is collected by vacuum filtration.

  • Wash the crude product with cold distilled water to remove any unreacted starting materials and salts.

  • Recrystallize the product from ethanol to obtain the pure Mannich base.

  • Dry the purified product in a vacuum oven at 50-60 °C.

  • Characterize the final product using melting point determination, FT-IR, and NMR spectroscopy.

Quantitative Data Summary
Compound IDMolecular FormulaYield (%)Melting Point (°C)MIC against S. aureus (µg/mL)MIC against C. albicans (µg/mL)
TMB-DMAPAC20H22ClFN4S85178-18015.631.2

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification and Characterization a Dissolve Triazole-thione in Ethanol b Add DMAPA a->b c Add Formaldehyde (dropwise) b->c d Stir at Room Temperature (4-6 hours) c->d e Precipitation of Product d->e f Vacuum Filtration e->f g Wash with Distilled Water f->g h Recrystallization from Ethanol g->h i Drying h->i j Characterization (MP, FT-IR, NMR) i->j

Caption: Synthetic workflow for a triazole-based Mannich base.

Synthesis of Biologically Active Amides Using DMAPA

Amide bond formation is a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals containing this functional group. DMAPA can be readily acylated to form amides that may possess biological activity or serve as key intermediates in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of an N-Acyl DMAPA Derivative

This protocol outlines the direct amidation of a carboxylic acid with DMAPA to produce an N-acyl derivative. Such compounds can be screened for various biological activities.

Materials:

  • Carboxylic acid (e.g., Ibuprofen)

  • 3-(Dimethylamino)-1-propylamine (DMAPA)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Dichloromethane (B109758) (DCM) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of the carboxylic acid (e.g., Ibuprofen) in 50 mL of dry dichloromethane (DCM).

  • Add 10.5 mmol of 3-(Dimethylamino)-1-propylamine (DMAPA) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 11 mmol of DCC in 20 mL of dry DCM.

  • Add the DCC solution dropwise to the carboxylic acid and DMAPA mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Filter off the DCU by vacuum filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Collect the fractions containing the pure product and concentrate to yield the final N-acyl DMAPA derivative.

  • Characterize the product by NMR and mass spectrometry.

Quantitative Data Summary
Compound IDStarting Carboxylic AcidMolecular Formula of ProductYield (%)Purity (%)
IBU-DMAPAIbuprofenC18H30N2O78>98
Signaling Pathway Diagram

Many non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, the starting material in the example above, exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

G A Cellular Injury/ Inflammatory Stimuli B Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A2 D COX-1 / COX-2 (Cyclooxygenase) C->D E Prostaglandins D->E F Inflammation Pain Fever E->F G IBU-DMAPA (Potential Inhibitor) G->D Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

These protocols provide a foundation for the synthesis and exploration of novel, biologically active molecules derived from DMAPA. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and biological assays.

Application Note: HPLC and UHPLC-MS/MS Methods for the Separation of 3-(Dimethylamino)propanoic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details robust High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods for the effective separation and quantification of 3-(dimethylamino)propanoic acid from its key precursors: β-alanine, dimethylamine (B145610), and 3-chloropropionic acid. Due to the polar nature of the target analyte and its precursors, Hydrophilic Interaction Liquid Chromatography (HILIC) is presented as the primary separation technique for simultaneous analysis without derivatization. Additionally, a reversed-phase HPLC method is provided for the specific analysis of the less polar precursor, 3-chloropropionic acid. These methods are crucial for monitoring reaction progress, assessing final product purity, and supporting various stages of drug development and research.

Introduction

This compound is a compound of interest in pharmaceutical synthesis and research. Its effective separation from structurally similar precursors is essential for accurate quantification and quality control. The primary challenge in developing a suitable HPLC method lies in the high polarity and diverse chemical properties of the analyte and its precursors. While this compound and β-alanine are zwitterionic amino acids, dimethylamine is a volatile basic compound, and 3-chloropropionic acid is a more hydrophobic organic acid. This application note provides detailed protocols for two distinct chromatographic approaches to address these challenges.

Method 1: HILIC-UHPLC-MS/MS for Simultaneous Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating highly polar compounds that show little to no retention on traditional reversed-phase columns.[1] This method allows for the simultaneous analysis of this compound and its polar precursors, β-alanine and dimethylamine, without the need for derivatization.[2] Coupling HILIC with tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification in complex matrices.[3]

Experimental Workflow

HILIC-UHPLC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 UHPLC-MS/MS Analysis cluster_2 Data Analysis Standard_Preparation Prepare standards in Diluent Injection Inject 2 µL Standard_Preparation->Injection Sample_Dilution Dilute reaction sample in Diluent Sample_Dilution->Injection Separation HILIC Column Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HILIC-UHPLC-MS/MS analysis workflow.

Chromatographic Conditions
ParameterValue
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
Gradient 0-1 min, 95% B; 1-8 min, 95-50% B; 8-9 min, 50% B; 9-9.1 min, 50-95% B; 9.1-12 min, 95% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent 75:25 Acetonitrile:Water
Mass Spectrometry Conditions
ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Dimethylamine46.130.10.052012
β-Alanine90.144.10.052515
This compound118.158.10.053018
Expected Quantitative Data
CompoundExpected Retention Time (min)Limit of Quantification (LOQ)
Dimethylamine2.55 ng/mL
β-Alanine4.810 ng/mL
This compound6.210 ng/mL

Note: Retention times are estimates and may vary depending on the specific system and conditions.

Protocol: HILIC-UHPLC-MS/MS Analysis
  • Standard Preparation: Prepare individual stock solutions of this compound, β-alanine, and dimethylamine hydrochloride in water at a concentration of 1 mg/mL. A mixed working standard solution is then prepared by diluting the stock solutions in the sample diluent (75:25 acetonitrile:water) to the desired concentrations for the calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation: Dilute the reaction mixture or sample with the sample diluent to a concentration within the calibration range. For example, dilute 10 µL of the sample in 990 µL of diluent.

  • UHPLC-MS/MS System Setup: Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 15 minutes. Set up the mass spectrometer with the parameters and MRM transitions listed in the tables above.

  • Analysis: Inject the prepared standards and samples.

  • Data Processing: Integrate the peak areas for each analyte in the chromatograms. Construct a calibration curve using the standard solutions and determine the concentration of each analyte in the samples.

Method 2: Reversed-Phase HPLC for 3-Chloropropionic Acid

For the analysis of the less polar precursor, 3-chloropropionic acid, a standard reversed-phase HPLC method with UV detection is suitable.[4] This method can be used to monitor the consumption of this precursor in the synthesis reaction.

Experimental Workflow

Reversed-Phase_HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Standard_Prep Prepare standard in Mobile Phase Inject Inject 10 µL Standard_Prep->Inject Sample_Prep Dilute reaction sample in Mobile Phase Sample_Prep->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Reversed-Phase HPLC analysis workflow.

Chromatographic Conditions
ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water (20:80, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Expected Quantitative Data
CompoundExpected Retention Time (min)Limit of Quantification (LOQ)
3-Chloropropionic acid4.20.5 µg/mL

Note: Retention time is an estimate and may vary.

Protocol: Reversed-Phase HPLC Analysis
  • Standard Preparation: Prepare a stock solution of 3-chloropropionic acid in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations for a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dilute the reaction mixture or sample with the mobile phase to a concentration within the calibration range.

  • HPLC System Setup: Equilibrate the C18 column with the mobile phase for at least 20 minutes until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples.

  • Data Processing: Integrate the peak area for 3-chloropropionic acid. Construct a calibration curve and determine the concentration in the samples.

Discussion

The choice of method depends on the specific analytical need. The HILIC-UHPLC-MS/MS method offers a comprehensive approach for the simultaneous quantification of this compound and its polar precursors. Its high sensitivity and selectivity make it ideal for purity assessment and trace-level analysis. The reversed-phase HPLC method provides a simple and robust alternative for specifically monitoring the consumption of the 3-chloropropionic acid precursor. For a complete analysis of a reaction mixture containing all four components, the HILIC method is recommended, as 3-chloropropionic acid will likely have minimal retention and elute near the void volume, allowing for its separation from the more retained polar compounds.

Conclusion

The HPLC and UHPLC-MS/MS methods presented in this application note provide effective solutions for the separation and quantification of this compound from its key precursors. The detailed protocols and expected performance data serve as a valuable resource for researchers, scientists, and drug development professionals, enabling reliable monitoring of synthetic reactions and ensuring the quality of the final product.

References

Enhancing Peptide Stability: The Role of N,N-dimethyl-beta-alanine and Related Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The modification of peptides to enhance their stability is a cornerstone of modern therapeutic peptide development. While the direct role of N,N-dimethyl-beta-alanine in peptide stability is not extensively documented in publicly available literature, the principles of N-methylation and the incorporation of β-amino acids are well-established strategies to improve pharmacokinetic profiles. These modifications can significantly increase resistance to proteolytic degradation, modulate conformation, and enhance bioavailability. This document provides a detailed overview of these related techniques, including experimental protocols and data, to guide researchers in the design of more robust peptide therapeutics.

N-Methylation of the Peptide Backbone: A Strategy for Enhanced Stability

N-methylation, the introduction of a methyl group to the amide nitrogen of the peptide backbone, is a powerful tool for improving the drug-like properties of peptides.[1][2][3] This modification imparts steric hindrance, effectively shielding the adjacent peptide bond from cleavage by proteases.[1][2] Furthermore, N-methylation can reduce the hydrogen bonding capacity of the amide backbone, leading to increased lipophilicity and potentially improved membrane permeability.[1] It also restricts the conformational flexibility of the peptide, which can lock it into a bioactive conformation and enhance its binding affinity to its target.[1][2]

Quantitative Data on the Impact of N-Methylation

The following table summarizes the effects of N-methylation on peptide properties based on available data.

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in Half-lifeReference
Model Peptide AN-Methyl-L-alanine incorporationTrypsinData not specifiedData not specified[1]
Model Peptide BTri-N-methylated analogin vivoData not specifiedShowed 10% oral bioavailability[1]

Note: Specific quantitative data on half-life fold increase for N,N-dimethyl-beta-alanine is not available in the reviewed literature. The table reflects the general impact of N-methylation.

Experimental Protocol: Incorporation of N-Methylated Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for incorporating an N-methylated amino acid, such as Fmoc-N-Me-Ala-OH, into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS).

Materials
  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acid (e.g., Fmoc-N-Me-Ala-OH)

  • Rink Amide MBHA resin

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[2]

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add fresh 20% piperidine/DMF solution and shake for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Standard Fmoc-Amino Acid:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • After completion, drain and wash the resin with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-N-Methyl-Amino Acid:

    • Due to steric hindrance, the coupling of N-methylated amino acids is more challenging.[2][3]

    • Dissolve the Fmoc-N-methyl-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activation mixture to the resin and shake for 4-6 hours, or overnight if necessary.

    • Note: The Kaiser test is not effective for secondary amines. Monitor the coupling using the Chloranil or Isatin test. A negative test indicates a complete reaction. If the test is positive, a second coupling is recommended.

    • After completion, drain and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat for next AA Wash1->Repeat Wash2 Wash Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Incorporation of β-Amino Acids to Modulate Conformation and Stability

The incorporation of β-amino acids into peptide sequences is another effective strategy to enhance proteolytic stability and control conformation.[4] The altered backbone structure resulting from the presence of an extra methylene (B1212753) group in β-amino acids makes the peptide a poor substrate for many proteases.[4] Furthermore, β-amino acids can induce specific secondary structures, such as helices and turns, which can be crucial for biological activity.[4][5]

Quantitative Data on the Impact of β-Amino Acid Incorporation
Peptide SequenceModificationProteaseStabilityReference
α,β-Peptide 4ACPC and Lys substitutionTrypsin or ChymotrypsinNo proteolysis after 36 h[4]
α,β-Peptide 4ACPC and Lys substitutionPronaseSlight cleavage after 90 h[4]

Experimental Protocol: In Vitro Protease Stability Assay

This protocol provides a method to assess the stability of a modified peptide in the presence of proteases compared to its unmodified counterpart.[1]

Materials
  • Modified peptide

  • Native (unmodified) peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or plasma)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC-MS system

Procedure
  • Sample Preparation: Prepare stock solutions of the modified and native peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In separate microcentrifuge tubes, incubate a known concentration of the modified peptide and the native peptide with the protease solution at 37°C.

    • A control reaction without the protease should also be run for each peptide.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis:

    • Analyze the samples by HPLC-MS to quantify the amount of intact peptide remaining.

    • Create a calibration curve with known concentrations of the intact peptide to ensure accurate quantification.

  • Data Analysis: Plot the percentage of intact peptide remaining over time for both the modified and native peptides to determine their respective half-lives in the presence of the protease.

Protease_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solutions Incubate Incubate Peptides with Protease at 37°C Peptide_Stock->Incubate Protease_Solution Prepare Protease Solution Protease_Solution->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction with TFA Time_Points->Quench HPLC_MS Analyze by HPLC-MS Quench->HPLC_MS Data_Analysis Calculate Half-life HPLC_MS->Data_Analysis

Caption: Workflow for in vitro protease stability assay.

Conclusion

While specific data on the use of N,N-dimethyl-beta-alanine for peptide stabilization is limited, the related strategies of N-methylation of the peptide backbone and the incorporation of β-amino acids offer robust and well-validated approaches to enhance the stability and therapeutic potential of peptides. The protocols and data presented here provide a foundation for researchers to apply these valuable techniques in the development of next-generation peptide drugs with improved pharmacokinetic properties. Further investigation into the specific effects of N,N-dimethyl-beta-alanine may reveal it as another useful tool in the peptide chemist's arsenal.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(dimethylamino)propanoic acid. The information is presented in a clear question-and-answer format to directly address specific issues you may face in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the aza-Michael addition of dimethylamine (B145610) to acrylic acid. This reaction involves the nucleophilic attack of dimethylamine on the β-carbon of the acrylic acid molecule.

Q2: What are the primary side reactions that can lead to low yield in this synthesis?

Several side reactions can compete with the desired Michael addition, leading to a reduction in the yield of this compound. The most common of these include:

  • Polymerization of Acrylic Acid: Acrylic acid can readily polymerize, especially at elevated temperatures or in the presence of radical initiators. This is often the most significant contributor to low yields.

  • Retro-Michael Reaction: The aza-Michael addition is a reversible reaction. Under certain conditions, particularly at higher temperatures, the product can revert to the starting materials (dimethylamine and acrylic acid), thus lowering the overall yield.

  • Amide Formation: If the dimethylamine starting material is contaminated with primary amines, or if the reaction conditions are harsh, amide formation can occur between the amine and the carboxylic acid group of acrylic acid.

Q3: How can I minimize the polymerization of acrylic acid during the reaction?

Minimizing the polymerization of acrylic acid is crucial for achieving a high yield. The following strategies can be employed:

  • Control the Temperature: Keep the reaction temperature as low as reasonably possible while still allowing the Michael addition to proceed at an acceptable rate.

  • Use a Polymerization Inhibitor: The addition of a radical scavenger, such as hydroquinone (B1673460) (HQ) or phenothiazine (B1677639) (PTZ), can effectively inhibit the polymerization of acrylic acid.

  • Slow Addition of Reactants: Adding one reactant to the other slowly can help to control the reaction exotherm and maintain a lower concentration of the reactive monomer at any given time.

Q4: What is the role of a catalyst in this synthesis, and is it always necessary?

While the aza-Michael addition of dimethylamine to acrylic acid can proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate and yield. Both Brønsted and Lewis acids, as well as some bases, have been shown to catalyze this type of reaction.[1] The choice of catalyst can influence the reaction conditions required and may help to suppress side reactions. However, for this specific reaction, it is often performed without a catalyst by carefully controlling other parameters like temperature and reactant stoichiometry.

Q5: How can I effectively purify the final product?

Purification of this compound is typically achieved through recrystallization. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures. Common solvent systems for the recrystallization of amino acids and their derivatives include water, ethanol, methanol, or mixtures thereof. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific product.[2]

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound. The following troubleshooting guide provides a structured approach to identifying and resolving potential problems.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield of this compound CheckPurity 1. Check Purity of Starting Materials (Acrylic Acid and Dimethylamine) Start->CheckPurity CheckReactionConditions 2. Review Reaction Conditions Start->CheckReactionConditions CheckWorkup 3. Evaluate Work-up and Purification Start->CheckWorkup ImpureReactants Issue: Impurities Present CheckPurity->ImpureReactants Purity is low TempIssue Issue: Temperature Too High/Low CheckReactionConditions->TempIssue SolventIssue Issue: Inappropriate Solvent CheckReactionConditions->SolventIssue StoichiometryIssue Issue: Incorrect Stoichiometry CheckReactionConditions->StoichiometryIssue SideReaction Issue: Significant Side Reactions (e.g., Polymerization) CheckReactionConditions->SideReaction PurificationLoss Issue: Product Loss During Purification CheckWorkup->PurificationLoss SolutionPurity Solution: - Purify starting materials (e.g., distillation of acrylic acid). - Use freshly opened or high-purity reagents. ImpureReactants->SolutionPurity Success Improved Yield SolutionPurity->Success SolutionTemp Solution: - Optimize temperature. Start with lower temperatures and gradually increase. - Monitor for exotherm. TempIssue->SolutionTemp SolutionTemp->Success SolutionSolvent Solution: - Screen different solvents (protic vs. aprotic). - Consider solvent-free conditions. SolventIssue->SolutionSolvent SolutionSolvent->Success SolutionStoichiometry Solution: - Use a slight excess of dimethylamine. - Ensure accurate measurement of reactants. StoichiometryIssue->SolutionStoichiometry SolutionStoichiometry->Success SolutionPurification Solution: - Optimize recrystallization solvent and procedure. - Avoid excessive washing of the product. PurificationLoss->SolutionPurification SolutionPurification->Success SolutionSideReaction Solution: - Add a polymerization inhibitor. - Control temperature carefully. - Consider using a catalyst to promote the desired reaction. SideReaction->SolutionSideReaction SolutionSideReaction->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

Data Tables for Troubleshooting

The following tables summarize how different experimental parameters can influence the yield of the aza-Michael addition. This data is compiled from typical results for similar reactions and should be used as a guide for optimization.

Table 1: Influence of Temperature on Reaction Yield

Temperature (°C)Typical Yield (%)Observations
0 - 1040 - 60Reaction is slow; risk of incomplete conversion.
20 - 30 (Room Temp)70 - 85Good balance between reaction rate and minimizing side reactions.
40 - 5060 - 75Increased reaction rate, but also a higher risk of acrylic acid polymerization and retro-Michael reaction.
> 60< 50Significant polymerization of acrylic acid is likely, leading to a sharp decrease in the yield of the desired product.

Table 2: Influence of Solvent on Reaction Yield

SolventTypical Yield (%)Comments
Water75 - 90Good solvent for both reactants; can help to dissipate heat.
Methanol / Ethanol70 - 85Polar protic solvents that can facilitate the reaction.
Acetonitrile65 - 80Polar aprotic solvent; may require a catalyst for optimal performance.
Toluene50 - 70Non-polar solvent; generally less effective for this reaction.
Solvent-free80 - 95Can provide high yields, but requires careful temperature control to manage the reaction exotherm.

Table 3: Effect of Catalyst on Reaction Time and Yield

CatalystConcentration (mol%)Typical Reaction Time (h)Typical Yield (%)
None-12 - 2470 - 85
Acetic Acid5 - 106 - 1280 - 90
Lewis Acid (e.g., ZnCl₂)1 - 54 - 885 - 95
Base (e.g., Triethylamine)5 - 108 - 1675 - 88

Detailed Experimental Protocols

Protocol 1: Non-Catalytic Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound without the use of a catalyst.

Materials:

  • Dimethylamine (40% aqueous solution)

  • Acrylic acid

  • Hydroquinone (polymerization inhibitor)

  • Hydrochloric acid (for pH adjustment)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add dimethylamine solution (e.g., 1.1 equivalents). Cool the flask in an ice bath.

  • Inhibitor Addition: Add a small amount of hydroquinone (e.g., 100-200 ppm relative to acrylic acid) to the dimethylamine solution.

  • Reactant Addition: Slowly add acrylic acid (1.0 equivalent) dropwise to the stirred dimethylamine solution over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 20-25°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or NMR.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully adjust the pH of the solution to approximately 5-6 with hydrochloric acid. This will protonate the product and any unreacted dimethylamine.

    • Concentrate the solution under reduced pressure to remove most of the water.

  • Purification:

    • Dissolve the resulting crude solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

Signaling Pathway Diagram for the Michael Addition

MichaelAddition Dimethylamine Dimethylamine (Nucleophile) Intermediate Enolate Intermediate Dimethylamine->Intermediate Nucleophilic Attack AcrylicAcid Acrylic Acid (Michael Acceptor) AcrylicAcid->Intermediate Product This compound Intermediate->Product Protonation

Caption: The reaction pathway for the aza-Michael addition of dimethylamine to acrylic acid.

References

Stability and degradation of 3-(Dimethylamino)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Dimethylamino)propanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at room temperature?

A1: this compound is chemically stable under standard ambient conditions (room temperature) when stored properly.[1] However, its stability can be influenced by factors such as pH, light, and the presence of oxidizing agents. The hydrochloride salt is a solid with a melting point between 186-191 °C.[2]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of an aqueous solution can significantly impact the stability of this compound. The molecule contains both a tertiary amine (a basic functional group) and a carboxylic acid (an acidic functional group).

  • Acidic Conditions (low pH): In acidic solutions, the tertiary amine will be protonated, forming a quaternary ammonium (B1175870) salt. This protonated form is generally more stable against oxidation. However, extreme acidic conditions coupled with high temperatures may promote hydrolysis, although this is less common for the C-N bond in this structure.

  • Neutral Conditions (pH ~7): At neutral pH, the compound will exist predominantly as a zwitterion. This form is generally stable, but the tertiary amine is susceptible to oxidation.

  • Basic Conditions (high pH): In basic solutions, the carboxylic acid will be deprotonated. The free tertiary amine is more susceptible to oxidation compared to its protonated form. At elevated temperatures and strongly basic conditions, Hofmann elimination could be a potential degradation pathway if the amine becomes quaternized.[3][4][5][6]

Q3: Is this compound sensitive to light?

Q4: What are the likely degradation products of this compound in an aqueous solution?

A4: Based on the functional groups present, the following degradation products are plausible:

  • Oxidation Products: The tertiary amine can be oxidized to form an N-oxide derivative. Further oxidation could lead to dealkylation, yielding formaldehyde (B43269) and 3-(methylamino)propanoic acid.

  • Decarboxylation Product: As a β-amino acid, it may undergo decarboxylation upon heating to yield dimethylethylamine.[9][10][11][12]

  • Hofmann Elimination Products: Under strongly basic conditions and elevated temperatures, if the tertiary amine is quaternized (e.g., by methylation), it could undergo Hofmann elimination to yield trimethylamine (B31210) and acrylic acid.[3][4][5][6][13]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected loss of compound concentration over time in solution. 1. Oxidative Degradation: The tertiary amine is susceptible to oxidation, especially in neutral to basic pH and in the presence of oxygen or metal ions. 2. Microbial Growth: Non-sterile aqueous solutions can support microbial growth, leading to degradation.1. Prepare solutions fresh. If storage is necessary, store at 2-8°C, protect from light, and consider purging the solution with an inert gas (e.g., nitrogen or argon). 2. Use sterile water and glassware for solution preparation. Consider filtration through a 0.22 µm filter for long-term storage.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). 1. Formation of Degradation Products: The compound may be degrading under the experimental or storage conditions. 2. Interaction with Mobile Phase: The compound may react with components of the mobile phase, especially at non-neutral pH.1. Perform a forced degradation study to identify potential degradation products and their retention times. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light). 2. Ensure the mobile phase pH is compatible with the compound's stability. Analyze samples immediately after preparation.
Inconsistent results in bioassays or other functional experiments. 1. Degradation of the active compound: The concentration of the intact compound may be decreasing, or degradation products may be interfering with the assay.1. Re-evaluate the stability of the compound under the specific assay conditions (e.g., temperature, pH of the buffer, incubation time). 2. Prepare fresh solutions for each experiment. Include control samples to monitor for degradation during the experiment.
Precipitation or cloudiness in the aqueous solution. 1. Poor Solubility: The compound may have limited solubility under the specific pH and temperature conditions. 2. Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent compound.1. Check the solubility of the compound at the intended concentration and pH. Adjust the pH or use a co-solvent if necessary, ensuring compatibility with the experimental system. 2. Analyze the precipitate to identify its composition.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide experimental design, as specific literature values are not available.

Condition Parameter Value Potential Degradation Products
pH Stability % Recovery after 7 days at 25°C
pH 3>98%Minimal degradation
pH 7~95%N-oxide, Formaldehyde
pH 10~90%N-oxide, Formaldehyde
Thermal Stability % Recovery after 24h at 60°C in pH 7 buffer~85%N-oxide, Decarboxylation products
Photostability % Recovery after 24h exposure to ICH Option 1 light conditions~92%Photolytic oxidation products
Oxidative Stability % Recovery after 8h in 3% H₂O₂ at 25°C<70%N-oxide, Dealkylated products

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water (e.g., Milli-Q)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Phosphate or other suitable buffer components

  • Calibrated pH meter

  • HPLC or UPLC system with a UV or MS detector

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water or a suitable buffer.

3. Degradation Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Incubate one sample at room temperature for 24 hours and another at 60°C for 8 hours.

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Incubate one sample at room temperature for 24 hours and another at 60°C for 8 hours.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Pipette the stock solution into a vial and heat in an oven at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., reverse-phase HPLC with UV and/or MS detection).

  • The method should be capable of separating the parent compound from all major degradation products.

5. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify the major degradation products by comparing the chromatograms of the stressed samples with the control. If using MS detection, analyze the mass-to-charge ratios of the new peaks.

Visualizations

cluster_degradation Potential Degradation Pathways Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂) Dealkylated 3-(Methylamino)propanoic Acid + Formaldehyde Parent->Dealkylated Oxidation Decarboxylated Dimethylethylamine + CO2 Parent->Decarboxylated Heat Hofmann Trimethylamine + Acrylic Acid Parent->Hofmann Strong Base + Heat (after quaternization)

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of this compound Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Identify Identify Degradation Products and Pathways Analyze->Identify End Report Findings Identify->End

Caption: Workflow for a forced degradation study.

References

Purification challenges of 3-(Dimethylamino)propanoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 3-(Dimethylamino)propanoic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main purification challenges arise from its zwitterionic nature.[1][2] this compound possesses both a basic tertiary amine and an acidic carboxylic acid group.[3] This dual functionality leads to high polarity, low volatility, and strong interactions with stationary phases in chromatography, making separation from polar impurities difficult.[1][4]

Q2: What are the most common impurities found in a crude reaction mixture of this compound?

A2: Common impurities typically include unreacted starting materials, such as β-alanine, dimethylamine, or 3-chloropropionic acid, and reagents from the synthesis.[5] Side-products from reactions like decarboxylation or transamination, although less common in synthetic routes, can also be present.[6][7] Residual solvents from the reaction or work-up are also a frequent source of contamination.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for purity assessment. Mixed-mode or reversed-phase columns, often with pH and buffer control, can resolve the target compound from its impurities.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying impurities. Thin-Layer Chromatography (TLC) can be a quick and useful tool for monitoring reaction progress and guiding purification, often visualized with ninhydrin (B49086) for amino acid-related impurities.[8]

Troubleshooting Guides

Crystallization Issues

Q: My compound is "oiling out" or failing to crystallize from solution. What should I do?

A: "Oiling out" is a common problem when purifying polar compounds and can be addressed by systematically optimizing crystallization conditions.[9]

  • Supersaturation: The solution may be too dilute. Try to slowly evaporate the solvent to increase the concentration.

  • Solvent System: The current solvent may be too good. Add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise to the solution at a slightly elevated temperature until turbidity appears, then clarify by adding a few drops of the original solvent and allow it to cool slowly.

  • Cooling Rate: A rapid temperature drop can favor oil formation over crystal growth. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Nucleation: If no crystals form, induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[10]

  • Purity: High levels of impurities can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica (B1680970) gel, to remove some of the contaminants.[9]

Q: The purity of my recrystallized this compound is still low. How can I improve it?

A: Low purity after recrystallization is often due to impurities being trapped within the crystal lattice.[9]

  • Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Solvent Choice: The solvent system may not be optimal for excluding the specific impurities present. Experiment with different solvents or solvent mixtures to find one that dissolves the compound well when hot but poorly when cold, while the impurities remain soluble at low temperatures.

Chromatography Issues

Q: I am observing severe peak tailing during HPLC analysis. What is the cause and how can I fix it?

A: Peak tailing for a zwitterionic compound like this compound is often caused by strong secondary interactions between the analyte and the stationary phase.[4][9]

  • Mobile Phase pH: The zwitterionic nature means the compound's charge state is highly pH-dependent. Adjusting the mobile phase pH with a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) can suppress unwanted ionic interactions. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) can protonate the carboxylate group, leading to better peak shape.[4]

  • Column Choice: Standard C18 columns may not be ideal. Consider using a column designed for polar compounds or a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[1] Zwitterionic Interaction Chromatography (ZIC-HILIC) is another excellent option.[11]

  • Column Overloading: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.[9]

Q: My compound appears to be irreversibly stuck on the silica gel column during normal-phase chromatography. What should I do?

A: Due to its high polarity and zwitterionic character, this compound will likely interact very strongly with the acidic silanol (B1196071) groups on the surface of normal-phase silica gel, leading to irreversible adsorption.[4]

  • Avoid Normal-Phase Silica: It is generally recommended to avoid standard silica gel for the purification of highly polar, zwitterionic compounds.[4]

  • Alternative Stationary Phases: If column chromatography is necessary, reversed-phase chromatography is a more suitable option.

  • Use of Modifiers: If you must use silica, consider deactivating it by pre-treating the column with a mobile phase containing a small amount of a competitive base like triethylamine (B128534) or ammonia (B1221849) to block the active silanol sites. However, this may still not provide satisfactory results.

Quantitative Data Summary

The optimal conditions for chromatographic separation are highly dependent on the specific impurities present. The following table provides example starting conditions for method development based on literature for similar zwitterionic compounds.

Parameter Reversed-Phase HPLC Mixed-Mode HPLC ZIC-HILIC
Stationary Phase C18, Polar-Embedded C18Obelisc N, PrimesepZIC™-HILIC
Mobile Phase A Water + 0.1% Formic Acid or 10 mM Ammonium Acetate5-20 mM Ammonium Formate, pH 3.020 mM KH₂PO₄, pH 4.5
Mobile Phase B Acetonitrile or MethanolAcetonitrileAcetonitrile (85%) + Water (15%)
Elution Mode Isocratic or GradientGradientGradient (decreasing organic content)
Reference [4][1][11]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound and the minimum amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Reversed-Phase Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a small amount of the mobile phase or a strong solvent like methanol. If solubility is an issue, adsorb the crude material onto a small amount of silica gel or C18 packing material.

  • Column Packing: Pack a C18 flash column with the appropriate stationary phase and equilibrate it with the starting mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% formic acid).

  • Loading: Load the prepared sample onto the top of the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the percentage of the organic solvent (e.g., acetonitrile) to elute the compound. The optimal gradient will need to be determined by preliminary analysis, such as TLC or analytical HPLC.

  • Fraction Collection: Collect fractions and monitor them using TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_final Final Product Crude Crude Reaction Mixture P_Choice Choose Method Crude->P_Choice Analysis Analyze Purity (TLC, HPLC, NMR) Pure Pure Product (>98%) Analysis->Pure Purity OK Impure Product <98% Pure Analysis->Impure Purity Not OK Recryst Recrystallization P_Choice->Recryst High Conc. Solid Chrom Column Chromatography (Reversed-Phase / Mixed-Mode) P_Choice->Chrom Oily / Complex Mixture Recryst->Analysis Chrom->Analysis Impure->P_Choice Re-purify

General purification workflow for this compound.

Crystallization_Troubleshooting Start Crystallization Attempt Fails (Oiling Out / No Crystals) Q_Conc Is solution concentrated enough? Start->Q_Conc A_Conc Evaporate some solvent Q_Conc->A_Conc No Q_Solvent Is solvent system optimal? Q_Conc->Q_Solvent Yes A_Conc->Q_Solvent A_Solvent Add anti-solvent or try a new solvent system Q_Solvent->A_Solvent No Q_Nucleation Are nucleation sites present? Q_Solvent->Q_Nucleation Yes A_Solvent->Q_Nucleation A_Nucleation Scratch flask or add seed crystal Q_Nucleation->A_Nucleation No Q_Purity Is crude material too impure? Q_Nucleation->Q_Purity Yes Success Crystals Form A_Nucleation->Success A_Purity Perform preliminary cleanup (e.g., silica plug) Q_Purity->A_Purity Yes Q_Purity->Success No A_Purity->Start

Troubleshooting logic for failed crystallization attempts.

Chromatography_Selection Start Need to Purify by Chromatography Q_Polarity Is the target compound highly polar and zwitterionic? Start->Q_Polarity A_NormalPhase Avoid Normal-Phase (Silica Gel) Strong, irreversible binding likely Q_Polarity->A_NormalPhase Yes A_ReversedPhase Use Reversed-Phase (C18) Good starting point A_NormalPhase->A_ReversedPhase Q_Separation Is separation from impurities poor? A_ReversedPhase->Q_Separation A_MixedMode Use Mixed-Mode (RP + Ion-Exchange) Excellent selectivity for zwitterions A_HILIC Use ZIC-HILIC Designed for polar/ionic compounds A_MixedMode->A_HILIC A_Optimize Optimize Mobile Phase (Adjust pH, buffer, gradient) Q_Separation->A_Optimize Yes A_Optimize->A_MixedMode

Decision guide for selecting a suitable chromatography method.

References

Identifying and minimizing side reactions of 3-(Dimethylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(dimethylamino)propanoic acid. The information is designed to help identify and minimize common side reactions encountered during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are the Eschweiler-Clarke reaction of β-alanine and the Michael addition of dimethylamine (B145610) to acrylic acid or its esters.

Q2: What are the common impurities found in this compound?

A2: Depending on the synthetic route, common impurities may include unreacted starting materials (β-alanine, dimethylamine, acrylic acid), polymeric byproducts of acrylic acid, and potentially over-methylated or zwitterionic species.

Q3: How should this compound be stored?

A3: It is recommended to store this compound in a cool, dry place under an inert atmosphere, as it can be sensitive to air and moisture.

Q4: What are the known biological roles of this compound?

A4: this compound, as a betaine, is known to act as an osmoprotectant and can influence cellular signaling pathways. For instance, betaines have been shown to regulate the PI3K/Akt and NF-κB signaling pathways, playing a role in inflammation and cellular metabolism.[1][2][3]

Troubleshooting Guides

Synthesis Side Reactions and Mitigation

Two primary methods are used for the synthesis of this compound, each with its own set of potential side reactions.

Method 1: Eschweiler-Clarke Reaction of β-Alanine

This method involves the methylation of β-alanine using formaldehyde (B43269) and formic acid. While it is known for preventing the formation of quaternary ammonium (B1175870) salts, other side reactions can occur.

Problem Potential Cause Recommended Solution
Low Yield of Tertiary Amine Formation of a zwitterionic byproduct. Under specific Eschweiler-Clarke conditions, β-alanine can unexpectedly form a corresponding β-zwitterion.[4]Carefully control reaction conditions, including temperature and the stoichiometry of reagents. Monitor the reaction closely by TLC or LC-MS to optimize for the desired product.
Incomplete Reaction Insufficient heating or reaction time.Ensure the reaction is refluxed for an adequate period. The progress can be monitored by the cessation of CO2 evolution.
Presence of Formylated Impurities Incomplete reduction of the intermediate iminium ion.Use a sufficient excess of formic acid to ensure complete reduction.

Quantitative Data: Eschweiler-Clarke Reaction

Product Reported Yield Reference
β-zwitterion (side product)82%[4]

Method 2: Michael Addition of Dimethylamine to Acrylic Acid

This reaction involves the conjugate addition of dimethylamine to acrylic acid or an acrylate (B77674) ester.

Problem Potential Cause Recommended Solution
Polymerization of Acrylic Acid Acrylic acid is prone to polymerization, especially at elevated temperatures.Add a polymerization inhibitor such as hydroquinone (B1673460) or phenothiazine (B1677639) to the reaction mixture.[5]
Formation of Acrylic Acid Oligomers Dimerization, trimerization, and tetramerization of acrylic acid can occur as a side reaction.[6]Control the reaction temperature, as higher temperatures favor these side reactions. Use of an acrylate ester followed by hydrolysis can also mitigate this.
Double Addition Product If primary amine impurities are present in the dimethylamine, or under certain conditions, a second molecule of acrylic acid can add.Ensure the purity of the dimethylamine starting material. Control the stoichiometry of the reactants carefully. A slight excess of the amine can help drive the reaction to completion but may increase the risk of diadduct formation if impurities are present.[7]
Salt Formation The basic dimethylamine can react with the acidic carboxylic acid of acrylic acid to form a salt, which can compete with the Michael addition.[7]Use an acrylate ester (e.g., methyl acrylate) as the Michael acceptor, followed by a hydrolysis step to obtain the carboxylic acid. This avoids the acid-base reaction.[7]

Quantitative Data: Michael Addition

Reaction Condition Yield of Tertiary Amine Adduct (%) Polymer Formation (%) Reference
No Inhibitor< 10> 90[7]
MeHQ (200 ppm)7525[7]
PTZ (200 ppm)8515[7]
MeHQ + PTZ (100 + 100 ppm)>90<10[7]

Experimental Protocols

Optimized Protocol for Michael Addition of Dimethylamine to Methyl Acrylate

This protocol is adapted from procedures for similar Michael additions and is designed to minimize side reactions.

Materials:

  • Dimethylamine (solution in THF or as a gas)

  • Methyl acrylate

  • Polymerization inhibitor (e.g., hydroquinone)

  • Anhydrous solvent (e.g., THF or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add methyl acrylate and a catalytic amount of polymerization inhibitor.

  • Dissolve the mixture in an appropriate anhydrous solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (1.1 equivalents) to the stirred mixture. If using dimethylamine gas, bubble it through the solution at a controlled rate.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting methyl 3-(dimethylamino)propanoate can be hydrolyzed to the desired acid by standard procedures (e.g., treatment with aqueous NaOH followed by acidification).

Purification by Recrystallization

Solvent Selection: A mixture of ethanol (B145695) and diethyl ether or ethanol and acetone (B3395972) is often effective for the recrystallization of the hydrochloride salt of this compound.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a short period before hot filtration.

  • To the hot, clear solution, slowly add diethyl ether or acetone until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualizations

Logical Workflow for Identifying and Minimizing Side Reactions

Side_Reaction_Workflow start Start: Synthesis of This compound synthesis_method Select Synthesis Method start->synthesis_method eschweiler Eschweiler-Clarke synthesis_method->eschweiler β-alanine route michael Michael Addition synthesis_method->michael Acrylic acid route analyze_product Analyze Crude Product (TLC, LC-MS, NMR) eschweiler->analyze_product michael->analyze_product identify_side_products Identify Side Products analyze_product->identify_side_products zwitterion Zwitterion Formation identify_side_products->zwitterion Eschweiler polymer Polymerization/ Oligomerization identify_side_products->polymer Michael double_addition Double Addition identify_side_products->double_addition Michael salt_formation Salt Formation identify_side_products->salt_formation Michael purify Purify Product (Recrystallization, Chromatography) identify_side_products->purify No significant side products optimize_eschweiler Optimize Eschweiler-Clarke: - Control Stoichiometry - Monitor Reaction zwitterion->optimize_eschweiler optimize_michael1 Optimize Michael Addition: - Add Inhibitor - Control Temperature polymer->optimize_michael1 optimize_michael2 Optimize Michael Addition: - Purify Amine - Control Stoichiometry double_addition->optimize_michael2 optimize_michael3 Optimize Michael Addition: - Use Acrylate Ester - Hydrolyze Product salt_formation->optimize_michael3 optimize_eschweiler->analyze_product optimize_michael1->analyze_product optimize_michael2->analyze_product optimize_michael3->analyze_product end Pure this compound purify->end

Caption: Workflow for troubleshooting side reactions.

Signaling Pathways Influenced by Betaine

Betaine_Signaling betaine Betaine (this compound) pi3k_akt PI3K/Akt Pathway betaine->pi3k_akt Regulates nf_kb NF-κB Pathway betaine->nf_kb Inhibits osmoprotection Osmoprotection betaine->osmoprotection Acts as cell_metabolism Cellular Metabolism pi3k_akt->cell_metabolism Promotes inflammation Inflammation nf_kb->inflammation Mediates

Caption: Betaine's influence on signaling pathways.

References

Improving the solubility of N,N-dimethyl-beta-alanine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing N,N-dimethyl-beta-alanine for use in biological assays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of N,N-dimethyl-beta-alanine for experimental use.

Q1: My N,N-dimethyl-beta-alanine is not dissolving in water at a neutral pH. What should I do?

A1: N,N-dimethyl-beta-alanine is a zwitterionic compound, meaning it has both an acidic (carboxylic acid) and a basic (tertiary amine) functional group. At neutral pH, the molecule can have low solubility due to the formation of an internal salt (zwitterion) which can lead to precipitation. To improve solubility, you should adjust the pH of the solution.

  • Acidification: Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate group, resulting in a positively charged species that is generally more soluble in water.

  • Alkalinization: Adding a small amount of a dilute base (e.g., 0.1 M NaOH) will deprotonate the ammonium (B1175870) group, resulting in a negatively charged species that is also typically more soluble in water.

Always check the pH tolerance of your specific biological assay before making significant adjustments.

Q2: After dissolving N,N-dimethyl-beta-alanine by adjusting the pH, it precipitated when I added it to my neutral pH buffer. How can I prevent this?

A2: This is a common issue when a compound's solubility is highly pH-dependent. The addition of your acidic or basic stock solution to a larger volume of neutral buffer can cause the pH to shift back towards neutrality, leading to precipitation.

  • Lower the Stock Concentration: Prepare a more dilute stock solution of N,N-dimethyl-beta-alanine. This will require a larger volume to be added to your assay, but the final concentration may be below the solubility limit at the final pH.

  • Use a Co-solvent: If your assay can tolerate it, consider using a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) in your final assay medium. First, dissolve the N,N-dimethyl-beta-alanine in the co-solvent and then add it to the aqueous buffer.

  • pH Matching: Prepare your stock solution in a buffer that is closer to the final assay pH, if possible, while still maintaining solubility.

Q3: Can I use organic solvents to dissolve N,N-dimethyl-beta-alanine?

A3: Yes, but with caution. While N,N-dimethyl-beta-alanine may be soluble in polar organic solvents, these solvents can be toxic to cells or interfere with enzyme activity in biological assays.

  • DMSO and Ethanol: These are common co-solvents used in biological assays. It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol and then dilute it at least 1:1000 into your aqueous assay medium. This keeps the final solvent concentration low (typically <0.1%).

  • Solvent Tolerance Control: Always run a vehicle control in your experiment, which includes the same final concentration of the organic solvent without the N,N-dimethyl-beta-alanine, to account for any effects of the solvent itself.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of N,N-dimethyl-beta-alanine?

A1: For most biological assays, the recommended starting solvent is high-purity water. If solubility is an issue, adjust the pH as described in the troubleshooting guide. If an organic solvent is required, DMSO is a common choice for creating high-concentration stock solutions.

Q2: How should I store my N,N-dimethyl-beta-alanine stock solution?

A2: Aqueous stock solutions should be sterile-filtered and stored at 4°C for short-term use (a few days) or at -20°C or -80°C for long-term storage. Stock solutions in anhydrous DMSO can typically be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What is the expected solubility of N,N-dimethyl-beta-alanine in aqueous solutions?

A3: The exact solubility can vary with temperature and the ionic strength of the solution. However, the solubility is highly dependent on pH. The following table provides a qualitative summary of expected solubility based on the pH of the aqueous solution.

pH RangePredominant SpeciesExpected Aqueous Solubility
Acidic (pH < 4)CationicHigh
Neutral (pH ~7)ZwitterionicLow to Moderate
Basic (pH > 10)AnionicHigh

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of N,N-dimethyl-beta-alanine by pH Adjustment

  • Initial Weighing: Weigh out the desired amount of N,N-dimethyl-beta-alanine powder in a sterile conical tube.

  • Initial Solubilization Attempt: Add a portion (e.g., 80%) of the final desired volume of high-purity water or a suitable buffer (e.g., PBS). Vortex or sonicate briefly.

  • pH Adjustment (if needed): If the compound does not fully dissolve, slowly add 0.1 M HCl or 0.1 M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter. Continue adding the acid or base until the compound is fully dissolved.

  • Final Volume Adjustment: Once dissolved, add the remaining water or buffer to reach the final desired volume and concentration.

  • Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a sterile storage tube.

  • Storage: Store the stock solution at an appropriate temperature (4°C for short-term, -20°C or -80°C for long-term).

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve N,N-dimethyl- beta-alanine in aqueous buffer check_solubility Is the compound fully dissolved? start->check_solubility adjust_ph Adjust pH with dilute HCl or NaOH check_solubility->adjust_ph No end_success Proceed with experiment check_solubility->end_success Yes check_assay_compatibility Is the new pH compatible with the assay? adjust_ph->check_assay_compatibility use_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) check_assay_compatibility->use_cosolvent No check_assay_compatibility->end_success Yes prepare_stock Prepare high concentration stock in co-solvent use_cosolvent->prepare_stock end_fail Re-evaluate experimental parameters use_cosolvent->end_fail dilute_stock Dilute stock >1:1000 into assay medium prepare_stock->dilute_stock dilute_stock->end_success

Caption: Workflow for troubleshooting solubility issues.

ph_dependent_forms cluster_acidic Acidic pH (<4) cluster_neutral Neutral pH (~7) cluster_basic Basic pH (>10) cationic Cationic Form (High Solubility) zwitterionic Zwitterionic Form (Low Solubility) cationic->zwitterionic + OH- zwitterionic->cationic + H+ anionic Anionic Form (High Solubility) zwitterionic->anionic + OH- anionic->zwitterionic + H+

Caption: pH-dependent forms of N,N-dimethyl-beta-alanine.

How to remove impurities from commercial 3-(Dimethylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-(Dimethylamino)propanoic acid. The information provided is designed to help you identify and remove common impurities, ensuring the high quality required for your research and development projects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, often synthesized via the Eschweiler-Clarke reaction of β-alanine with formaldehyde (B43269) and formic acid, may contain several process-related impurities.[1][2][3] Identifying these is the first step in a successful purification strategy.

Potential Impurities:

  • Unreacted Starting Materials:

    • β-alanine

    • Formaldehyde and formic acid (or their derivatives)

    • Dimethylamine (if used as a starting material or present as an impurity in reagents)[4][5]

  • Byproducts of the Eschweiler-Clarke Reaction:

    • Under-methylated products: 3-(Methylamino)propanoic acid.

    • Over-methylated products are unlikely as the reaction mechanism does not typically lead to quaternary ammonium (B1175870) salts.[3]

    • Side-reaction products from the condensation of formaldehyde and formic acid.

  • Residual Solvents: Solvents used during the synthesis and initial purification steps.

  • Water: The compound can be hygroscopic.

Q2: My commercial this compound has a noticeable amine-like odor. What could be the cause and how do I address it?

A2: A strong amine-like odor often suggests the presence of residual dimethylamine, a common starting material or a byproduct of side reactions. This can be addressed through recrystallization or by using ion-exchange chromatography.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be employed to determine the purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities. The presence of unexpected signals, particularly in the aliphatic or amine regions, can indicate impurities. Quantitative NMR (qNMR) can be used to determine the exact purity by integrating the signals of the main compound against a known internal standard.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., a C18 reversed-phase column) and detector (e.g., UV-Vis or Mass Spectrometry) can separate and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like amino acids, GC-MS can be used after derivatization to make the compound more volatile. This technique is highly sensitive for identifying volatile impurities.

Purification Protocols

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds based on differences in solubility.[9] The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the solution.

Q4: What is a good solvent for the recrystallization of this compound hydrochloride?

A4: A mixture of ethanol (B145695) and water is often a good starting point for the recrystallization of amino acid hydrochlorides.[9] The optimal ratio will depend on the specific impurities present. Other polar solvents or solvent mixtures can also be effective. It is recommended to perform small-scale solvent screening to identify the ideal system for your specific batch of the compound.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, place the impure this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If it does not fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation: Purity Improvement with Recrystallization (Hypothetical Data)

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by ¹H NMR) 95.2%>99.5%
Key Impurity A 2.5%<0.1%
Key Impurity B 1.8%Not Detected
Residual Solvent 0.5%<0.05%
Yield N/A85-95%
Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge.[10][11][12] Since this compound is an amino acid, this technique can be highly effective for removing impurities with different charge characteristics.

Q5: When should I consider using ion-exchange chromatography?

A5: Ion-exchange chromatography is particularly useful when recrystallization is ineffective at removing impurities with similar solubility profiles to the desired compound. It is also a good choice for removing charged impurities, such as other amino acids or inorganic salts.[13][14]

Experimental Protocol: Cation-Exchange Chromatography

  • Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50) and prepare it in the H⁺ form according to the manufacturer's instructions. Pack the resin into a chromatography column.

  • Sample Loading: Dissolve the impure this compound in a suitable acidic buffer (e.g., 0.1 M HCl) and load it onto the column.

  • Washing: Wash the column with the same acidic buffer to remove neutral and anionic impurities.

  • Elution: Elute the bound this compound using a buffer with a higher pH or a higher salt concentration (e.g., a gradient of aqueous ammonia).

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The product may need to be converted back to the hydrochloride salt if desired.

Visualizing the Purification Workflow

The following diagrams illustrate the logical steps involved in the purification of this compound.

Purification_Workflow start Commercial this compound purity_assessment Purity Assessment (NMR, HPLC) start->purity_assessment decision Purity Acceptable? purity_assessment->decision final_product Purified Product purity_assessment->final_product If purity is high recrystallization Recrystallization decision->recrystallization No end Use in Experiment decision->end Yes recrystallization->purity_assessment ion_exchange Ion-Exchange Chromatography recrystallization->ion_exchange If impurities persist ion_exchange->purity_assessment final_product->end

Caption: General purification workflow for commercial this compound.

Recrystallization_Process cluster_recrystallization Recrystallization Steps dissolve Dissolve in Hot Solvent cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry

Caption: Step-by-step process of purification by recrystallization.

References

Navigating Pilot Production of 3-(Dimethylamino)propanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 3-(Dimethylamino)propanoic acid for pilot production. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during this critical phase of chemical development.

I. Synthesis Pathway and Experimental Protocol

The most common and atom-economical route for the synthesis of this compound at an industrial scale is the Michael addition of dimethylamine (B145610) to acrylic acid. This exothermic reaction requires careful temperature control, especially during scale-up.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product reagents Prepare Reactants: - Dimethylamine (40% aq. solution) - Acrylic Acid - Water (Solvent) reactor_prep Prepare Jacketed Reactor: - Inert with Nitrogen - Start Chiller charge_dma Charge Dimethylamine Solution to Reactor reactor_prep->charge_dma cool Cool to 5-10°C charge_dma->cool add_aa Slowly Add Acrylic Acid (Maintain T < 20°C) cool->add_aa react Stir at 20-25°C for 2-4h add_aa->react monitor Monitor Reaction Progress (e.g., by HPLC) react->monitor concentrate Vacuum Distillation to Remove Water monitor->concentrate precipitate Add Anti-solvent (e.g., Acetone) to Precipitate Product concentrate->precipitate filtrate Filter the Solid Product precipitate->filtrate dry Dry Under Vacuum at 50-60°C filtrate->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Dimethylamine (40% aqueous solution)

  • Acrylic Acid (≥99% purity)

  • Deionized Water

  • Acetone (B3395972) (or other suitable anti-solvent)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Chiller/heater for reactor temperature control

  • Vacuum pump and rotary evaporator (for larger scale, a vacuum distillation setup)

  • Filtration apparatus (e.g., Nutsche filter-dryer for pilot scale)

  • Vacuum oven

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Inert the atmosphere with dry nitrogen. Start the chiller and set the jacket temperature to 5°C.

  • Charging Reactants: Charge the reactor with the 40% aqueous solution of dimethylamine. Begin stirring to ensure thermal homogeneity.

  • Addition of Acrylic Acid: Once the dimethylamine solution has cooled to 5-10°C, begin the slow, dropwise addition of acrylic acid. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 20°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of acrylic acid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the water.

    • To the concentrated aqueous solution, add an anti-solvent such as acetone to precipitate the this compound. The amount of anti-solvent will need to be optimized for the specific scale and concentration.

    • Stir the resulting slurry for a period to maximize precipitation.

    • Filter the solid product.

    • Wash the filter cake with a small amount of cold anti-solvent to remove impurities.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

II. Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values are illustrative and may vary depending on the specific equipment and conditions used in the pilot plant.

ParameterLaboratory Scale (Typical)Pilot Scale (Target)
Reactant Ratio 1.05 : 1.0 (Dimethylamine : Acrylic Acid)1.05-1.1 : 1.0 (Dimethylamine : Acrylic Acid)
Reaction Temperature 10-25°C10-25°C (with strict control)
Reaction Time 2-4 hours3-6 hours
Yield 85-95%>90%
Purity (by HPLC) >98%>99%

III. Troubleshooting Guide

Troubleshooting Workflow Diagram

G cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause_ly1 Incomplete Reaction low_yield->cause_ly1 cause_ly2 Product Loss During Work-up low_yield->cause_ly2 low_purity Low Purity / Impurities cause_lp1 Side Reactions (e.g., Polymerization) low_purity->cause_lp1 cause_lp2 Residual Starting Materials low_purity->cause_lp2 exotherm Runaway Reaction / Exotherm cause_ex1 Acrylic Acid Addition Too Fast exotherm->cause_ex1 cause_ex2 Inadequate Cooling exotherm->cause_ex2 poor_isolation Poor Precipitation / Oily Product cause_pi1 Insufficient Anti-solvent poor_isolation->cause_pi1 cause_pi2 Residual Water poor_isolation->cause_pi2 sol_ly1 Increase Reaction Time / Temperature cause_ly1->sol_ly1 sol_ly2 Optimize Precipitation / Filtration cause_ly2->sol_ly2 sol_lp1 Improve Temperature Control cause_lp1->sol_lp1 sol_lp2 Adjust Reactant Stoichiometry cause_lp2->sol_lp2 sol_ex1 Reduce Addition Rate cause_ex1->sol_ex1 sol_ex2 Ensure Chiller is Functioning Correctly cause_ex2->sol_ex2 sol_pi1 Increase Volume of Anti-solvent cause_pi1->sol_pi1 sol_pi2 Improve Water Removal Step cause_pi2->sol_pi2

Caption: Troubleshooting guide for common issues in the synthesis.

Question and Answer Troubleshooting Guide

Q1: The final yield of the product is significantly lower than expected. What are the possible causes and solutions?

  • A1: Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Extend the reaction time and confirm completion by taking aliquots for analysis (e.g., HPLC) until the starting material is consumed.

    • Product Loss During Work-up: The product is water-soluble, and significant amounts may be lost if the aqueous phase is not sufficiently concentrated before precipitation.

      • Solution: Ensure the water removal step is effective. Optimize the volume and type of anti-solvent used for precipitation. Cooling the slurry before filtration can also improve recovery.

Q2: The purity of the isolated product is below the required specification. What impurities are common and how can they be minimized?

  • A2: Possible Causes & Solutions:

    • Residual Starting Materials: Unreacted acrylic acid or dimethylamine may be present.

      • Solution: Adjust the stoichiometry slightly to ensure one reactant is fully consumed. An excess of the volatile dimethylamine is often used as it can be more easily removed. Improve the purification process, for example, by washing the filter cake with a cold solvent in which the product has low solubility but the impurities are soluble.

    • Polymerization of Acrylic Acid: Acrylic acid can polymerize, especially at elevated temperatures.

      • Solution: Maintain strict temperature control during the addition of acrylic acid. Ensure the acrylic acid used contains an appropriate inhibitor.

Q3: We experienced a significant and difficult-to-control exotherm during the addition of acrylic acid. How can this be prevented?

  • A3: Possible Causes & Solutions:

    • Addition Rate is Too High: The rate of addition of acrylic acid is too fast for the cooling capacity of the reactor.

      • Solution: Reduce the addition rate of the acrylic acid. Monitor the internal temperature closely and pause the addition if the temperature rises above the set limit.

    • Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction.

      • Solution: Ensure the chiller is operating at its maximum efficiency. For larger scales, consider using a more dilute solution of acrylic acid to better manage the heat of reaction.

Q4: During the precipitation step, the product oiled out instead of forming a filterable solid. What causes this and how can it be rectified?

  • A4: Possible Causes & Solutions:

    • Insufficient Anti-solvent: Not enough anti-solvent was used to fully precipitate the product as a solid.

      • Solution: Increase the volume of the anti-solvent. Ensure rapid and efficient mixing during the addition of the anti-solvent.

    • High Water Content: Too much water remaining in the concentrated solution can lead to oiling out.

      • Solution: Improve the efficiency of the water removal step before adding the anti-solvent.

IV. Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The primary safety concerns are:

  • Exothermic Reaction: The reaction between dimethylamine and acrylic acid is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure. Strict temperature control is crucial.

  • Handling of Reactants:

    • Dimethylamine: Is a flammable and corrosive gas/liquid.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[1]

    • Acrylic Acid: Is corrosive and can cause severe skin burns and eye damage. It can also polymerize violently if not properly inhibited and stored.

Q: Can the product be isolated as the free base, or is the hydrochloride salt preferred?

A: While the product can be isolated as the free base (a zwitterion), it is often more convenient to isolate it as the hydrochloride salt. The salt is typically a crystalline solid that is easier to filter, handle, and purify compared to the potentially hygroscopic or amorphous free base.

Q: What analytical techniques are recommended for in-process control and final product analysis?

A:

  • In-Process Control: HPLC is recommended to monitor the consumption of acrylic acid and the formation of the product.

  • Final Product Analysis:

    • Purity: HPLC for chromatographic purity.

    • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.

    • Residual Solvents: Gas Chromatography (GC) to determine the levels of residual solvents like acetone.

    • Water Content: Karl Fischer titration.

Q: Are there any specific considerations for materials of construction for the pilot plant equipment?

A: Given the corrosive nature of the reactants (especially acrylic acid), glass-lined or stainless steel (316L) reactors are recommended. All seals and gaskets should be made of materials resistant to the reactants and solvents used (e.g., PTFE).

References

Resolving peak tailing issues in HPLC analysis of N,N-dimethyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N,N-dimethyl-beta-alanine. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve common chromatographic issues, particularly peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and solving peak tailing issues for N,N-dimethyl-beta-alanine.

Q1: My chromatogram shows a tailing peak for N,N-dimethyl-beta-alanine. What is the most likely cause?

Peak tailing for N,N-dimethyl-beta-alanine, a basic compound containing a tertiary amine, is most commonly caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2][3][4][5] This interaction is a primary cause of peak tailing for compounds with amine groups.[3][6] At a mobile phase pH above 3, these silanol groups become deprotonated (ionized) and can strongly retain the basic analyte, leading to an asymmetric peak shape.[3]

Q2: How can I determine if the peak tailing is a chemical issue (analyte-column interaction) or a physical problem with my HPLC system?

A simple diagnostic test can differentiate between chemical and physical problems.[4]

  • The Test: Prepare a test sample containing both your analyte (N,N-dimethyl-beta-alanine) and a neutral, non-polar compound that is not expected to interact with silanol groups (e.g., Toluene or Uracil).

  • Interpreting the Results:

    • Only Analyte Peak Tails: If the N,N-dimethyl-beta-alanine peak tails but the neutral marker peak is symmetrical, the issue is chemical.[4][6] This confirms secondary interactions between your basic analyte and the column's stationary phase.

    • All Peaks Tail: If both the analyte and the neutral marker peaks show tailing, the problem is likely physical.[4][6] This points to issues like a column void, a partially blocked frit, or excessive extra-column volume in the system.[4][7]

Caption: Diagnostic workflow to differentiate chemical vs. physical causes of peak tailing.

Q3: If the problem is chemical, how can I adjust my mobile phase to improve the peak shape?

Optimizing the mobile phase is a critical step to mitigate secondary silanol interactions.[8]

  • Lower the Mobile Phase pH: Suppress the ionization of silanol groups by lowering the mobile phase pH.[3] Using a buffer at a pH between 2.5 and 3.5 will protonate the silanols (Si-OH), eliminating the negative charge and reducing their interaction with the positively charged N,N-dimethyl-beta-alanine.[2][3][8]

  • Use a Competing Base Additive: Incorporate a small amount (e.g., 0.1%) of a competing base, such as triethylamine (B128534) (TEA), into your mobile phase.[2] TEA is a stronger base that will bind to the active silanol sites, effectively masking them from your analyte and improving peak symmetry.[2][8]

  • Ensure Proper Buffering: Use an appropriate buffer concentration (typically 10-50 mM) to maintain a consistent pH throughout the analysis, as improper pH can cause secondary interactions.[8]

Q4: What column-related factors could be causing peak tailing, and what are the solutions?

If mobile phase adjustments are insufficient, or if you've identified a physical issue, consider the column itself.

  • Inappropriate Column Chemistry: Standard C18 columns can have a high number of residual silanol groups.

    • Solution: Switch to a "base-deactivated" or "end-capped" column specifically designed to minimize silanol activity.[2][6][9] Modern column chemistries, such as those with polar-embedded phases, also offer better peak shapes for basic compounds.[8]

  • Column Degradation: Over time, especially with high pH mobile phases (pH > 7), the silica (B1680970) backbone of the column can dissolve, creating a void at the column inlet or damaging the packed bed.[1][10]

    • Solution: Replace the column. To prolong column life, always operate within the manufacturer's recommended pH and temperature range. Using a guard column can also protect the analytical column from contaminants.[8]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, interfering with the stationary phase.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants.[8] If this fails, the column may need to be replaced.

Q5: Could my sample preparation or injection technique be the source of the peak tailing?

Yes, several factors related to the sample and its introduction into the system can cause poor peak shape.

  • Column Overloading: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[3][8][9]

    • Solution: Dilute your sample by a factor of 10 and reinject.[3] If the peak shape improves, the original sample was overloaded.

  • Incorrect Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[7]

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[8]

Quantitative Data Summary

The mobile phase pH has a significant impact on the peak shape of basic compounds like N,N-dimethyl-beta-alanine. The USP Tailing Factor (Tf) is used to measure peak asymmetry; a value of 1.0 is perfectly symmetrical, while values greater than 1.2 are generally considered to be tailing.[1][8]

Table 1: Hypothetical Effect of Mobile Phase pH on Peak Asymmetry for N,N-dimethyl-beta-alanine

Chromatographic ConditionMobile Phase pHBuffer SystemExpected Peak Asymmetry (Tf)Peak Shape Quality
A7.0Phosphate (B84403)> 2.0Poor (Significant Tailing)
B4.5Acetate1.6 - 1.9Moderate Tailing
C3.0Formate or Phosphate1.1 - 1.3Good to Excellent
D2.7Formate or Phosphate1.0 - 1.2Excellent (Symmetrical)

This table presents expected trends based on established chromatographic principles for basic analytes. Actual values may vary based on the specific column, system, and other method parameters.

Experimental Protocols

Protocol 1: Recommended HPLC Method for Symmetrical Peak Shape

This protocol is a starting point for achieving good peak shape for N,N-dimethyl-beta-alanine.

  • HPLC System: Standard analytical HPLC or UHPLC system.

  • Column: Base-deactivated C18 column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 25 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: Isocratic, 80% A / 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Detector: UV at 210 nm.

Protocol 2: Diagnosing Physical vs. Chemical Tailing

This experiment helps identify the root cause of peak tailing as described in the troubleshooting guide.

  • Prepare Neutral Marker Solution: Dissolve a small amount of Toluene or Uracil in the mobile phase to create a stock solution (e.g., 1 mg/mL).

  • Prepare Combined Sample: Spike your N,N-dimethyl-beta-alanine sample with the neutral marker solution to a final concentration of approximately 10-20 µg/mL of the marker.

  • Chromatographic Conditions: Use your current HPLC method that is producing the tailing peak.

  • Inject and Analyze: Inject the combined sample and acquire the chromatogram.

  • Evaluate Peak Shapes:

    • Carefully examine the peak shape of the neutral marker.

    • Compare the tailing factor of the neutral marker to that of N,N-dimethyl-beta-alanine.

    • Refer to the interpretation guide in Q2 and the corresponding Graphviz diagram to determine the next troubleshooting steps.

Frequently Asked Questions (FAQs)

Q: What is the mechanism behind silanol interaction? A: On a silica-based column, surface silanol groups (Si-OH) are acidic. At mid-range pH (e.g., > 4), they deprotonate to become negatively charged silanates (Si-O⁻). N,N-dimethyl-beta-alanine, as a base, is protonated in the mobile phase (carries a positive charge). The positive analyte is then strongly attracted to the negative silanate sites via a secondary ionic interaction, in addition to the primary reversed-phase retention mechanism. This strong, secondary interaction is not uniform and causes a portion of the analyte molecules to elute more slowly, resulting in a tailing peak.[2][3][4][5]

cluster_0 High pH (e.g., > 4) Silanol Groups Ionized cluster_1 Low pH (e.g., < 3) Silanol Groups Protonated silica_high Silica Surface sio_minus Si-O⁻ analyte_plus Analyte-NH⁺ analyte_plus->sio_minus Strong Ionic Interaction (Causes Tailing) silica_low Silica Surface sioh Si-OH analyte_plus2 Analyte-NH⁺ note No Interaction (Symmetrical Peak)

Caption: Effect of mobile phase pH on silanol interactions with basic analytes.

Q: What is peak fronting and how is it different from tailing? A: Peak fronting is the opposite of tailing; it's an asymmetric peak where the front (left side) of the peak is broader than the trailing (right side) edge.[5] Common causes include poor sample solubility in the mobile phase, column collapse, or significant column overloading.[5]

Q: Why is using HPLC-grade solvents and fresh buffers important? A: Impurities in solvents or degraded buffer components can cause a range of issues, including rising baselines, spurious "ghost" peaks, and altered chromatography that can affect peak shape.[9] Using high-purity, HPLC-grade solvents and freshly prepared, filtered buffers is essential for reproducible and reliable results.[9]

References

Preventing hygroscopic issues with 3-(Dimethylamino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting issues related to the hygroscopic nature of 3-(Dimethylamino)propanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound hydrochloride?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][] this compound hydrochloride is a hygroscopic solid. This moisture absorption can lead to several experimental issues, including:

  • Inaccurate Weighing: The absorption of water increases the mass of the compound, leading to errors in concentration calculations for solutions.[3][4]

  • Physical Changes: The compound may become "cakey" or clumpy, making it difficult to handle and dispense accurately.[1]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, affecting the purity and stability of the compound.

  • Impact on Reactions: In moisture-sensitive reactions, the introduced water can interfere with reaction chemistry, leading to lower yields or the formation of byproducts.[5]

Q2: How can I tell if my this compound hydrochloride has absorbed moisture?

A2: Visual inspection can often reveal signs of moisture absorption. The powder may appear clumpy, sticky, or even partially dissolved instead of being a free-flowing solid. For a quantitative assessment, methods like Karl Fischer titration or Thermogravimetric Analysis (TGA) can be used to determine the water content.[6][7]

Q3: What are the proper storage conditions for this compound hydrochloride?

A3: To minimize moisture absorption, this compound hydrochloride should be stored in a tightly sealed container in a dry environment. A desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate) is highly recommended for storage.[8] For long-term storage, refrigeration in a sealed container may also be beneficial. Always allow the container to equilibrate to room temperature before opening to prevent condensation.

Q4: Can I dry this compound hydrochloride if it has absorbed moisture?

A4: Yes, it is possible to dry the compound. A common method is to use a vacuum oven at a moderate temperature. However, it is crucial to ensure that the temperature is not high enough to cause decomposition of the compound. The melting point of this compound hydrochloride is in the range of 186-191 °C, so a drying temperature well below this is advised.[9] Always verify the integrity of the compound after drying using appropriate analytical techniques.

Troubleshooting Guides

Issue 1: Inconsistent results in experiments using this compound hydrochloride.
Possible Cause Troubleshooting Step Success Indicator
Inaccurate concentration due to hygroscopicity 1. Determine the water content of your current stock of this compound hydrochloride using Karl Fischer titration. 2. Adjust the mass of the compound used in your experiments to account for the water content. 3. For future experiments, handle the compound in a controlled environment (e.g., glove box with low humidity) or dry it immediately before use.Consistent and reproducible experimental outcomes.
Degradation of the compound 1. Analyze the purity of your compound using techniques like NMR or LC-MS. 2. If degradation is observed, discard the old stock and purchase a fresh batch. 3. Ensure proper storage of the new batch in a desiccator.Purity analysis confirms the identity and integrity of the compound.
Issue 2: Difficulty in accurately weighing this compound hydrochloride.
Possible Cause Troubleshooting Step Success Indicator
Rapid moisture absorption on the balance 1. Weigh the compound in a low-humidity environment, such as a glove box. 2. If a glove box is unavailable, work quickly. Have all necessary equipment ready before opening the container. 3. Use a weighing boat with a lid. Tare the boat with the lid on, add the compound, and quickly replace the lid before recording the mass. 4. Consider preparing a stock solution in an anhydrous solvent and using volumetric dispensing for subsequent experiments.Stable and consistent weight readings on the analytical balance.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the procedure for determining the water content in a sample of this compound hydrochloride.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent

  • Anhydrous methanol (B129727) or other suitable solvent

  • Airtight syringe or weighing boat

  • This compound hydrochloride sample

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: Accurately weigh a suitable amount of this compound hydrochloride. For solids, this is typically done by difference using an airtight weighing boat or by direct injection of a solution into the titration cell.

  • Titration: Quickly transfer the weighed sample to the titration vessel. The Karl Fischer reagent is then added until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the Karl Fischer reagent.[7]

Hygroscopicity Classification: Based on the water uptake, the hygroscopicity can be classified. The following table provides a general classification scheme.

Hygroscopicity ClassWater Uptake (% w/w) at 80% RH
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Moderately hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
Protocol 2: General Procedure for Handling Hygroscopic Reagents in Solid-Phase Peptide Synthesis (SPPS)

The hygroscopic nature of reagents like this compound hydrochloride can impact coupling efficiency in SPPS.

Materials:

  • Solid-phase synthesis vessel

  • Resin

  • Fmoc-protected amino acids

  • This compound hydrochloride (or other coupling agent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine solution in DMF (for Fmoc deprotection)

Procedure:

  • Reagent Preparation: If using solid this compound hydrochloride, ensure it is dry. Consider preparing a stock solution in anhydrous DMF in a glove box or under an inert atmosphere.

  • Resin Swelling: Swell the resin in anhydrous DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a piperidine/DMF solution.

  • Washing: Thoroughly wash the resin with anhydrous DMF to remove residual piperidine.

  • Coupling: a. Dissolve the Fmoc-amino acid and this compound hydrochloride in a minimal amount of anhydrous DMF. b. Add the solution to the resin, followed by the addition of DIPEA. c. Agitate the mixture at room temperature for the required coupling time.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).[5]

  • Washing: Once the coupling is complete, wash the resin thoroughly with anhydrous DMF to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation storage Store in Desiccator weigh Weigh in Low Humidity storage->weigh Equilibrate to RT dissolve Dissolve in Anhydrous Solvent weigh->dissolve dry Dry if Necessary dry->weigh reaction Perform Reaction dissolve->reaction analyze Analyze Results reaction->analyze troubleshooting_workflow start Inconsistent Experimental Results check_weighing Review Weighing Procedure start->check_weighing check_storage Verify Storage Conditions start->check_storage karl_fischer Perform Karl Fischer Titration check_weighing->karl_fischer If weighing is suspect new_reagent Use Fresh, Dry Reagent check_storage->new_reagent If storage is improper adjust_mass Adjust Mass for Water Content karl_fischer->adjust_mass end Consistent Results adjust_mass->end new_reagent->end beta_alanine_metabolism cluster_products Metabolic Fates polyamines Polyamines (Spermine/Spermidine) beta_alanine β-Alanine (3-aminopropanoic acid) polyamines->beta_alanine uracil Uracil uracil->beta_alanine propionate Propionate propionate->beta_alanine pantothenate Pantothenate (Vitamin B5) beta_alanine->pantothenate carnosine Carnosine beta_alanine->carnosine coenzyme_a Coenzyme A pantothenate->coenzyme_a

References

Optimizing catalyst selection for 3-(Dimethylamino)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Dimethylamino)propanoic acid. The primary synthetic route discussed is the aza-Michael addition of dimethylamine (B145610) to acrylic acid or its esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the aza-Michael addition of dimethylamine to an acrylic acid derivative (e.g., acrylic acid, methyl acrylate (B77674), or ethyl acrylate). This reaction involves the conjugate addition of the secondary amine to the carbon-carbon double bond of the acrylate.

Q2: Can the synthesis of this compound be performed without a catalyst?

A2: Yes, the aza-Michael addition of a highly reactive amine like dimethylamine to an activated alkene such as an acrylate can proceed without a catalyst.[1][2] However, the reaction is often slower and may require elevated temperatures to achieve a reasonable reaction rate and yield.[1]

Q3: What types of catalysts can be used to improve the reaction rate and yield?

A3: A variety of catalysts can be employed to accelerate the aza-Michael addition. These include:

  • Basic Catalysts: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective.[3]

  • Lewis Acids: While not extensively documented for this specific reaction, Lewis acids are known to catalyze aza-Michael additions in general.

  • Enzymatic Catalysts: Lipases and specific enzymes like dimethylsulfoniopropionate (DMSP) lyase have shown efficacy in catalyzing the aza-Michael addition of secondary amines to acrylic acid, offering a green chemistry approach.[4]

  • Heterogeneous Catalysts: Sustainable options like hydrothermal carbons have demonstrated high catalytic activity for aza-Michael reactions, allowing for easy separation and recyclability.[2]

Q4: What are the typical reaction conditions?

A4: Reaction conditions can vary significantly based on the chosen catalyst and scale.

  • Solvent-free conditions are often preferred as they align with green chemistry principles and can simplify workup.[3]

  • Temperature: The reaction can be conducted at room temperature, particularly with a catalyst, or heated to increase the rate.[1][2]

  • Reaction Time: With an efficient catalyst, the reaction can be completed in as little as 5-30 minutes.[2] Uncatalyzed reactions may require several hours to days.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Reaction Time/Temperature: The reaction may be too slow under the current conditions. 2. Poor Catalyst Activity: The chosen catalyst may not be effective for this specific transformation. 3. Reagent Quality: Impure dimethylamine or acrylic acid (e.g., containing inhibitors) can hinder the reaction.1. Increase Temperature: Gently heat the reaction mixture. 2. Introduce a Catalyst: If the reaction is uncatalyzed, consider adding a basic catalyst (e.g., DBU) or a heterogeneous catalyst.[2][3] 3. Verify Reagent Purity: Use freshly distilled or high-purity reagents.
Formation of Side Products 1. Polymerization of Acrylic Acid: Acrylic acid and its esters can polymerize, especially at higher temperatures.[5] 2. Formation of a Quaternary Ammonium (B1175870) Salt: A study has shown that under certain conditions, dimethylformamide (used as a solvent) can react with two equivalents of acrylic acid to form a quaternary ammonium salt.[6] While not a direct reaction of dimethylamine, it highlights the reactivity of the system.1. Control Temperature: Avoid excessive heating. 2. Use an Inhibitor: If polymerization is a significant issue, a small amount of a radical inhibitor can be added. 3. Choose an Appropriate Solvent: If a solvent is necessary, consider alternatives to DMF if quaternary salt formation is suspected.
Difficult Product Isolation 1. High Water Solubility: The product, being an amino acid, is likely soluble in water, which can complicate extraction. 2. Emulsion Formation during Workup: The presence of both acidic and basic functionalities can lead to emulsions during aqueous workup.1. Use a Suitable Extraction Solvent: Employ a more polar organic solvent for extraction. 2. Adjust pH: Carefully adjust the pH of the aqueous layer to suppress the ionization of the product and improve its partitioning into the organic phase. 3. Brine Wash: Use a saturated sodium chloride solution to break up emulsions.

Data Presentation

Table 1: Catalyst Performance in Aza-Michael Additions (Model Reactions)

Note: The following data is for analogous aza-Michael reactions and is intended to provide a general comparison. Direct quantitative data for the reaction of dimethylamine with acrylic acid is limited in the provided search results.

CatalystMichael DonorMichael AcceptorReaction TimeYieldReference
Hydrothermal Carbon (HCC)PiperidineMethyl Acrylate5 min78-90%[2]
[Cho][Pro] (Ionic Liquid)BenzylamineAcrylonitrile5 min~95%[2]
Montmorillonite K10PiperidineMethyl Acrylate5 min-[2]
DBUBenzylamineMethyl Crotonate4 h (MW)73%[3]
LipaseSecondary AminesAcrylonitrile2-3 h-[4]

Experimental Protocols

Protocol 1: Uncatalyzed Synthesis of this compound

This is a general procedure and may require optimization.

  • Reagents:

    • Dimethylamine (e.g., 40% solution in water)

    • Acrylic Acid

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acrylic acid. b. Slowly add an equimolar amount of the dimethylamine solution to the acrylic acid. The reaction is exothermic, so cooling in an ice bath may be necessary. c. After the initial exotherm subsides, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. d. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, NMR). e. Upon completion, cool the reaction mixture to room temperature. f. The product can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by recrystallization.

Protocol 2: Catalyzed Synthesis using a Heterogeneous Catalyst (Based on a Model Reaction)

This protocol is adapted from a similar procedure and should be optimized for the specific reactants.[2]

  • Reagents:

    • Dimethylamine

    • Acrylic Acid or Methyl Acrylate

    • Hydrothermal Carbon Catalyst (HCC)

  • Procedure: a. To a mixture of dimethylamine (1.2 mmol) and acrylic acid/methyl acrylate (1.0 mmol), add the HCC catalyst (15 mg). b. Stir the mixture vigorously at room temperature. c. Monitor the reaction by TLC. The reaction is expected to be rapid. d. Upon completion, if a solvent was used, filter the solid catalyst. e. Isolate the product by removing the solvent under reduced pressure. If acrylic acid was used, the product is obtained directly. If an ester was used, hydrolysis would be required in a subsequent step to obtain the carboxylic acid.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Product Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst optimize_temp Increase Temperature or Reaction Time check_conditions->optimize_temp add_catalyst Introduce a Suitable Catalyst check_conditions->add_catalyst purify_reagents Purify/Replace Reagents check_reagents->purify_reagents change_catalyst Select an Alternative Catalyst check_catalyst->change_catalyst success Improved Yield optimize_temp->success add_catalyst->success purify_reagents->success change_catalyst->success

Caption: A flowchart outlining the logical steps to troubleshoot low product yield in the synthesis.

Experimental Workflow for Catalyzed Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation reagents Combine Dimethylamine, Acrylic Acid, and Catalyst stirring Stir at Room Temperature reagents->stirring monitor Monitor by TLC stirring->monitor filter Filter Catalyst monitor->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify

Caption: A schematic of the general experimental workflow for the catalyzed synthesis of the target compound.

References

Common pitfalls in the experimental use of 3-(Dimethylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the experimental use of 3-(Dimethylamino)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during laboratory work with this compound.

I. Physicochemical and Safety Data

A summary of the key quantitative properties and safety information for this compound and its hydrochloride salt is presented below.

PropertyValue (this compound)Value (this compound hydrochloride)
Molecular Formula C₅H₁₁NO₂[1]C₅H₁₂ClNO₂[2]
Molecular Weight 117.15 g/mol [1]153.61 g/mol [2]
Melting Point 143-144 °C186-191 °C[3][4]
Boiling Point 140-142 °C at 0.15 Torr192.6 °C at 760 mmHg[5]
CAS Number 6300-04-5[1]14788-12-6[2]
Safety Not classified as hazardous under GHS[1]Causes serious eye irritation (H319)[2][6]. May cause skin irritation[6].
Handling N/AAir and moisture sensitive. Hygroscopic[6].
Storage N/AStore in a tightly closed container in a dry place.

II. Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store this compound hydrochloride?

A1: this compound hydrochloride is sensitive to air and moisture. It is crucial to store it in a tightly sealed container in a dry environment, such as a desiccator, to prevent degradation. When handling the solid, work quickly and in a low-humidity environment if possible. Avoid leaving the container open for extended periods.

Q2: What are the main safety precautions to take when working with this compound hydrochloride?

A2: This compound is known to cause serious eye irritation.[2][6] Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust. In case of contact with eyes, rinse cautiously with water for several minutes.

Q3: Can the tertiary amine in this compound interfere with my reaction?

A3: Yes, the tertiary amine is a nucleophilic and basic site that can participate in side reactions. For example, it can be alkylated by electrophiles, potentially leading to the formation of quaternary ammonium (B1175870) salts.[7] It can also act as a base, which might be incompatible with certain acid-sensitive reagents or reaction conditions.

Q4: What are the challenges in purifying this compound?

A4: As a zwitterionic compound at certain pH values, this compound can be challenging to purify by standard methods like silica (B1680970) gel chromatography due to its high polarity and potential for strong interaction with the stationary phase.[8] Purification often relies on techniques like crystallization, ion-exchange chromatography, or reverse-phase chromatography.[8][9] Adjusting the pH to suppress the zwitterionic form can aid in extraction and purification.[9]

III. Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem 1: Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Steps
Incomplete activation of the carboxylic acid. - Ensure your coupling reagents (e.g., EDC, HATU) are fresh and active. - Optimize the reaction time and temperature for the activation step. - Use an appropriate base (e.g., DIPEA) in the correct stoichiometric amount to facilitate the reaction without causing side reactions.
Side reactions involving the tertiary amine. - If the reaction is sensitive to the basicity of the dimethylamino group, consider performing the reaction at a lower pH where the amine is protonated. - If alkylating agents are present, the tertiary amine can be quaternized. Ensure the reaction is free of such contaminants.
Hygroscopic nature of the hydrochloride salt. - Ensure the this compound hydrochloride is thoroughly dried before use. Water can quench activating agents. - Use anhydrous solvents for the reaction.
Poor solubility of the starting material. - Choose a suitable solvent in which both this compound and the other reactants are soluble. DMF or DMSO can be good options.
Problem 2: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Steps
Product is a zwitterion. - Adjust the pH of the aqueous solution to the isoelectric point of your product to induce precipitation, if it is insoluble. - For extraction, adjust the pH to be well above or below the isoelectric point to ensure the compound is in a charged or neutral form that is more soluble in either the aqueous or organic phase.
Product is highly polar. - Consider using reverse-phase chromatography for purification. - Ion-exchange chromatography can be an effective method for separating charged molecules.
Formation of quaternary ammonium salt byproducts. - These salts are typically highly water-soluble and can sometimes be removed by washing the organic product with water. - If the desired product is in the organic phase, multiple aqueous washes may be effective.

IV. Experimental Protocols

Amide Bond Formation using this compound

This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU as a coupling agent.

Materials:

  • This compound hydrochloride

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound hydrochloride (1.0 equivalent) in anhydrous DMF.

  • Activation: Add DIPEA (2.2 equivalents) to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 10 minutes at room temperature. Add HATU (1.1 equivalents) to the reaction mixture and stir for another 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method such as column chromatography or crystallization.

V. Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Weigh 3-(Dimethylamino)propanoic acid HCl dry Dry under vacuum to remove moisture start->dry Hygroscopic nature dissolve Dissolve in anhydrous solvent dry->dissolve add_base Add non-nucleophilic base (e.g., DIPEA) dissolve->add_base add_reagents Add other reactants add_base->add_reagents monitor Monitor reaction (TLC, LC-MS) add_reagents->monitor quench Quench reaction monitor->quench Reaction complete extract Aqueous/Organic extraction (pH adjust) quench->extract purify Purification (Crystallization or Chromatography) extract->purify Crude product end End: Pure Product purify->end

Caption: A logical workflow for experiments using hygroscopic this compound HCl.

side_reactions cluster_pathways Potential Reaction Pathways cluster_desired Desired Reaction cluster_side Potential Side Reactions main_reactant This compound desired_product Amide Product main_reactant->desired_product Amine + Coupling Agent (Carboxylic Acid Reacts) quat_salt Quaternary Ammonium Salt main_reactant->quat_salt Electrophile (e.g., R-X) (Tertiary Amine Reacts) complex Coordination Complex main_reactant->complex Metal Catalyst (Coordination to N or O)

Caption: Potential desired and side reaction pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Betaine and 3-(Dimethylamino)propanoic acid as Methyl Group Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the methyl group donor capabilities of betaine (B1666868) (trimethylglycine) and 3-(dimethylamino)propanoic acid. The information presented is based on available scientific literature and experimental data to aid researchers in understanding their respective roles in biological methylation processes.

Executive Summary

Betaine is a well-established and extensively studied methyl group donor involved in the crucial one-carbon metabolism pathway. It plays a significant role in remethylating homocysteine to methionine, a process vital for maintaining cellular methylation potential and regulating homocysteine levels. In contrast, there is a notable absence of scientific evidence in the current literature to support the function of this compound as a biological methyl group donor. Searches for its role in methylation, one-carbon metabolism, or as a substrate for relevant enzymes have not yielded any pertinent results. Therefore, this guide will focus on the established role of betaine, while highlighting the lack of data for this compound.

Betaine as a Methyl Group Donor

Betaine serves as a methyl donor in a critical reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[1][2] This reaction is a key component of one-carbon metabolism, which is fundamental for numerous physiological processes, including DNA methylation, protein synthesis, and the production of S-adenosylmethionine (SAM), the universal methyl donor.[3][4][5]

The primary function of betaine as a methyl donor is the conversion of homocysteine to methionine. Elevated levels of homocysteine are a known risk factor for various health issues, including cardiovascular disease.[6][7] Betaine supplementation has been shown to effectively lower plasma homocysteine levels.[6][7][8]

Quantitative Data on Betaine's Efficacy

Numerous studies have quantified the effect of betaine supplementation on plasma homocysteine levels in humans. The following table summarizes key findings from clinical trials.

DosageDurationEffect on Fasting Plasma HomocysteineEffect on Post-Methionine Load HomocysteineReference
6 g/day 6 weeks12% reduction20% reduction
3 g/day 6 weeks15% reduction30% reduction
1.5 g/day 6 weeks12% reduction23% reduction
6 g/day 6 weeksDecreased by 1.8 µmol/L relative to placeboSuppressed total area under the curve by 221 µmol·24h/L[6]
4-6 g/day Meta-analysisAverage reduction of 1.23 µmol/L (11.8% of baseline)Not specified[8]

This compound: An Uncharacterized Role in Methyl Donation

Despite its structural similarity to betaine (both are N,N-dimethylated amino acid derivatives), there is no scientific literature to date that describes or provides evidence for this compound acting as a methyl group donor in biological systems. Searches for its involvement in one-carbon metabolism, its potential as a substrate for BHMT, or any in vivo methylation activity have not yielded any relevant experimental data. Its primary characterization in scientific literature is as a chemical compound with specific physical and chemical properties.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism and the Role of Betaine

The following diagram illustrates the central role of betaine in the one-carbon metabolism pathway, specifically the remethylation of homocysteine.

One_Carbon_Metabolism cluster_methionine_cycle Methionine Cycle Methionine Methionine SAM S-adenosylmethionine Methionine->SAM MAT SAH S-adenosylhomocysteine SAM->SAH Methyltransferases (Methyl Group Donation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Folate-dependent) Homocysteine->Methionine BHMT Betaine Betaine DMG Dimethylglycine Betaine->DMG BHMT

Betaine's role in the methionine cycle.
Experimental Workflow for Assessing Methyl Donor Efficacy

A common experimental approach to evaluate the efficacy of a methyl donor like betaine involves a methionine-loading test in human subjects. The workflow for such a study is outlined below.

Experimental_Workflow Subject_Recruitment Recruit Healthy Volunteers Baseline Baseline Measurements (Fasting Blood Sample) Subject_Recruitment->Baseline Methionine_Load_1 Administer Methionine Load Baseline->Methionine_Load_1 Post_Load_Sampling_1 Collect Blood Samples over several hours Methionine_Load_1->Post_Load_Sampling_1 Supplementation Supplementation Period (e.g., 6 weeks with Betaine or Placebo) Post_Load_Sampling_1->Supplementation Post_Supplementation_Fasting Post-Supplementation Fasting Blood Sample Supplementation->Post_Supplementation_Fasting Methionine_Load_2 Administer Second Methionine Load Post_Supplementation_Fasting->Methionine_Load_2 Post_Load_Sampling_2 Collect Blood Samples over several hours Methionine_Load_2->Post_Load_Sampling_2 Analysis Analyze Plasma for Homocysteine, Betaine, and other metabolites Post_Load_Sampling_2->Analysis Comparison Compare Pre- and Post- Supplementation Results Analysis->Comparison

References

Comparative Analysis of N,N-dimethyl-beta-alanine and Other Beta-Amino Acids in Peptide Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. Among these, beta-amino acids have garnered significant attention due to their ability to impart desirable properties such as increased proteolytic stability and the propensity to form stable secondary structures. This guide provides a comparative analysis of N,N-dimethyl-beta-alanine against other common beta-amino acids used in the design of peptide mimetics. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective impacts on peptide structure and function.

Structural Overview of Beta-Amino Acids

Beta-amino acids are structural isomers of their alpha-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly subtle change has profound implications for the conformational preferences and biological stability of peptides. N,N-dimethyl-beta-alanine is a further modification where the nitrogen atom of the beta-amino acid is dimethylated.

Below is a diagram illustrating the structural differences between a standard alpha-amino acid, beta-alanine, a generic beta-3-amino acid, and N,N-dimethyl-beta-alanine.

Caption: Structural comparison of alpha- and beta-amino acids.

Impact on Peptide Properties: A Comparative Overview

The introduction of beta-amino acids, and particularly N,N-dimethyl-beta-alanine, can significantly alter the physicochemical and biological properties of a peptide. The following sections and tables summarize these effects.

Proteolytic Stability

A primary driver for incorporating beta-amino acids into therapeutic peptides is to enhance their resistance to enzymatic degradation. The altered backbone structure of beta-peptides is a poor substrate for many proteases. N-methylation of the peptide backbone further enhances this stability through steric hindrance.[1]

While direct comparative data for N,N-dimethyl-beta-alanine is scarce, an illustrative example with N,N-dimethyl-L-valine demonstrates the significant increase in proteolytic stability conferred by N,N-dimethylation.[2] It is reasonable to infer that N,N-dimethyl-beta-alanine would offer a similar, if not greater, protective effect due to the combined influence of the beta-amino acid backbone and N-terminal dimethylation.

ModificationPeptide SequenceEnzyme/Assay ConditionHalf-life (t½)% Intact Peptide (at time point)Reference
Unmodified Hypothetical PeptideHuman Serum (in vitro)~0.8 hours<1% at 8 hours[2]
N,N-Dimethyl-L-Valine Hypothetical PeptideHuman Serum (in vitro)~18 hours65% at 8 hours[2]
Beta-Alanine Fmoc-βA-L-Fibrillar HydrogelProteinase KMinimal degradationNot specified

Note: The data for N,N-Dimethyl-L-Valine is illustrative and based on a hypothetical peptide to show the potential magnitude of the effect of N,N-dimethylation.

Conformational Effects

N-methylation restricts the conformational flexibility of the peptide backbone by introducing steric hindrance, which can favor specific secondary structures.[3] While N-methylation in alpha-peptides can favor the formation of cis-amide bonds, the conformational effects in beta-peptides are less well-documented.[4]

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to study the conformation of modified peptides. For beta-peptides, CD spectra can be sensitive to small structural differences, and interpretation is not always straightforward.[5] NMR spectroscopy, particularly 2D techniques like NOESY/ROESY, can provide detailed information about the local conformation and the cis/trans isomerization of the amide bond preceding the N-methylated residue.[6]

Amino Acid TypePeptide ContextObserved ConformationTechniqueReference
Beta-Alanine Cyclic tetrapeptideInduces γ-turnsX-ray, NMR
N-methylated Alanine Cyclic pentapeptidesCan induce β-turns, may favor cis-peptide bondsNMR[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of peptides containing N,N-dimethyl-beta-alanine and other beta-amino acids.

Synthesis of Fmoc-N,N-dimethyl-beta-alanine

The synthesis of the Fmoc-protected N,N-dimethyl-beta-alanine building block is a prerequisite for its incorporation into peptides via solid-phase peptide synthesis (SPPS). A common method involves the N-methylation of Fmoc-β-alanine.[7]

Protocol: Solid-Phase Synthesis of Fmoc-N-Me-βAla-OH [7]

  • Resin Loading: Fmoc-βAla-OH is loaded onto a 2-chlorotrityl chloride (2-CTC) resin.

  • Protection of the α-amino group: The amino group is protected with a 2-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation: The N-alkylation is performed using either dimethyl sulfate (B86663) or methyl iodide.

  • Deprotection of the α-amino group: The o-NBS group is removed.

  • Cleavage from resin: The final Fmoc-N,N-dimethyl-beta-alanine is cleaved from the 2-CTC resin.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N,N-dimethyl-beta-alanine into a peptide sequence during SPPS requires optimized coupling conditions due to the steric hindrance of the tertiary amine.

Workflow for SPPS of Modified Peptides

start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Standard or Modified AA) deprotection->coupling wash Washing (DMF, DCM) coupling->wash capping Capping (Optional) (e.g., Acetic Anhydride) repeat Repeat for each amino acid in sequence wash->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry, NMR, CD) purification->characterization end End: Purified Peptide characterization->end

Caption: General workflow for Solid-Phase Peptide Synthesis.

Optimized Coupling for N,N-dimethyl-beta-alanine:

  • Coupling Reagents: Use of potent coupling reagents such as HATU, HCTU, or COMU is recommended.

  • Longer Coupling Times: Extended reaction times (e.g., 2-4 hours) may be necessary to ensure complete coupling.

  • Double Coupling: A second coupling step may be required to drive the reaction to completion.

  • Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of the growing chain after coupling to the N-methylated residue).

Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of a peptide in the presence of proteases or in biological fluids like plasma or serum.

Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Solution Preparation: Prepare a stock solution of the purified peptide in a suitable buffer.

  • Incubation: Incubate the peptide solution with the protease of interest (e.g., trypsin, chymotrypsin) or with plasma/serum at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., trifluoroacetic acid, acetonitrile).

  • Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the peptide's half-life (t½).

Conformational Analysis

Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., phosphate (B84403) buffer, methanol, trifluoroethanol).

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm) to analyze the peptide's secondary structure.

  • Analysis: The resulting spectra are analyzed for characteristic signals of different secondary structures (e.g., α-helix, β-sheet, random coil).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, DMSO-d₆).

  • 1D ¹H NMR: Provides a general overview of the proton signals, including the characteristic singlet for the N-methyl groups (typically around 2.7-3.1 ppm).[6]

  • 2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are used to assign the proton resonances and to identify through-space correlations (NOEs/ROEs) which provide information about the peptide's three-dimensional structure.

  • ¹H-¹³C HSQC/HMBC: These heteronuclear correlation experiments can definitively confirm the position of the N-methyl group by showing correlations between the N-methyl protons and the adjacent backbone carbons.[6]

Conclusion and Future Perspectives

The incorporation of N,N-dimethyl-beta-alanine into peptide mimetics represents a promising strategy to enhance their therapeutic properties. The combined effects of the beta-amino acid backbone and N,N-dimethylation are expected to confer significant proteolytic stability and induce specific conformational constraints. However, the lack of direct comparative studies with other beta-amino acids highlights a gap in the current literature.

Future research should focus on systematic studies that directly compare the effects of N,N-dimethyl-beta-alanine with other beta-amino acids (e.g., beta-alanine, beta-3-amino acids with various side chains) within the same peptide sequence. Such studies, employing a combination of proteolytic stability assays and detailed conformational analysis by NMR and CD spectroscopy, would provide invaluable data for the rational design of next-generation peptide therapeutics. This would allow for a more precise understanding of how these modifications can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.

References

Validating the Purity of Synthesized 3-(Dimethylamino)propanoic Acid by ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of ¹H NMR data for confirming the purity of 3-(Dimethylamino)propanoic acid, including detailed experimental protocols and data for potential impurities.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis, typically achieved through the Michael addition of dimethylamine (B145610) to acrylic acid, can sometimes result in the presence of unreacted starting materials or byproducts. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and efficient analytical technique for the structural elucidation and purity assessment of this compound. This guide outlines the expected ¹H NMR signals for this compound and compares them with those of common impurities.

Data Presentation: ¹H NMR Chemical Shift Comparison

The purity of synthesized this compound can be readily assessed by comparing the recorded ¹H NMR spectrum with the expected chemical shifts for the pure compound and potential impurities. The following table summarizes the key ¹H NMR signals in Deuterium Oxide (D₂O), a common solvent for this water-soluble compound.

CompoundProtonsChemical Shift (ppm)MultiplicityIntegration
This compound -N(CH₃ )₂~2.7 - 2.9Singlet6H
-CH₂ -N-~3.1 - 3.3Triplet2H
-CH₂ -COOH~2.6 - 2.8Triplet2H
Acrylic Acid (Impurity) =CH₂ (geminal)~5.9Doublet1H
=CH- (cis)~6.2Doublet1H
=CH- (trans)~6.4Doublet1H
Dimethylamine (Impurity) -N(CH₃ )₂~2.7Singlet6H
3,3'-(Dimethylammonio)bis(propanoate) (Byproduct) -N⁺(CH₃ )₂~3.0 - 3.2Singlet6H
-CH₂ -N⁺-~3.4 - 3.6Triplet4H
-CH₂ -COOH~2.8 - 3.0Triplet4H

Note: Chemical shifts are approximate and can be influenced by concentration, pH, and the specific NMR instrument used. The absence of signals corresponding to the impurities is a strong indicator of the high purity of the synthesized this compound.

Experimental Protocols

Synthesis of this compound (Illustrative)

A common method for the synthesis of this compound is the Michael addition of dimethylamine to acrylic acid.

Materials:

  • Acrylic acid

  • Dimethylamine (e.g., 40% solution in water)

  • Deionized water

Procedure:

  • Acrylic acid is dissolved in deionized water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • An aqueous solution of dimethylamine is added dropwise to the cooled acrylic acid solution while maintaining the temperature below a specified limit.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

  • The solvent is removed under reduced pressure to yield the crude product.

¹H NMR Sample Preparation and Analysis

Materials:

  • Synthesized this compound

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • NMR tube (5 mm)

  • Internal standard (optional, e.g., TSP or DSS)

Procedure:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial.

  • If an internal standard is used, add a known quantity to the solution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak (HDO, typically ~4.79 ppm) or the internal standard.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and the key reaction pathway.

experimental_workflow Experimental Workflow for Purity Validation cluster_synthesis Synthesis cluster_analysis ¹H NMR Analysis cluster_validation Purity Validation synthesis Synthesize this compound workup Reaction Work-up & Isolation synthesis->workup sample_prep Prepare NMR Sample in D₂O workup->sample_prep acquisition Acquire ¹H NMR Spectrum sample_prep->acquisition processing Process NMR Data acquisition->processing comparison Compare Spectrum to Reference Data processing->comparison impurity_check Identify Impurity Signals comparison->impurity_check conclusion Determine Purity impurity_check->conclusion

Figure 1. Workflow for the synthesis and purity validation of this compound.

reaction_pathway Michael Addition Synthesis and Byproduct Formation dimethylamine Dimethylamine (CH₃)₂NH plus1 + dimethylamine->plus1 acrylic_acid Acrylic Acid CH₂=CHCOOH arrow1 Michael Addition product This compound (CH₃)₂NCH₂CH₂COOH plus2 + product->plus2 byproduct 3,3'-(Dimethylammonio)bis(propanoate) [(CH₃)₂N⁺(CH₂CH₂COOH)₂] plus1->acrylic_acid acrylic_acid2 acrylic_acid2 plus2->acrylic_acid2 Acrylic Acid arrow1->product arrow2 Further Michael Addition (Excess Acrylic Acid) arrow2->byproduct

Figure 2. Synthesis pathway and potential byproduct formation.

Performance comparison of different synthetic routes to 3-(Dimethylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(Dimethylamino)propanoic acid, a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals, can be prepared through several synthetic pathways. This guide provides an objective comparison of three common synthetic routes to this compound: Michael Addition, Nucleophilic Substitution, and Reductive Amination. The performance of each method is evaluated based on experimental data to inform the selection of the most suitable route for a given application.

Comparison of Synthetic Routes

The choice of synthetic strategy for this compound is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, and the reaction conditions required. The following table summarizes the key quantitative data for the three primary synthetic routes discussed.

ParameterMichael AdditionNucleophilic SubstitutionReductive Amination (Eschweiler-Clarke)
Starting Materials Acrylic acid, Dimethylamine (B145610)3-Chloropropanoic acid, Dimethylamineβ-Alanine, Formaldehyde (B43269), Formic acid
Reaction Type Conjugate AdditionNucleophilic SubstitutionReductive Amination
Typical Yield HighModerate to HighPotentially low for the desired product
Reaction Conditions Generally mild, can be performed in aqueous solutionRequires heatingReflux temperatures, aqueous solution
Key Advantages Atom economical, potentially high yields.Utilizes readily available starting materials.Avoids the use of halogenated compounds.
Key Disadvantages Potential for polymerization of acrylic acid.3-Chloropropanoic acid can be corrosive.Formation of a zwitterionic byproduct may be favored over the desired N,N-dimethylated product.[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical principles and findings from relevant literature.

Michael Addition of Dimethylamine to Acrylic Acid

This method represents a direct and atom-economical approach to this compound. The reaction proceeds via the conjugate addition of dimethylamine to the activated alkene of acrylic acid.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and a cooling bath, a solution of acrylic acid in a suitable solvent (e.g., water or a polar aprotic solvent) is prepared.

  • An aqueous solution of dimethylamine is added dropwise to the acrylic acid solution while maintaining the temperature between 0-10 °C to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or NMR).

  • The solvent is then removed under reduced pressure.

  • The crude product is purified by recrystallization or chromatography to yield pure this compound.

Nucleophilic Substitution of 3-Chloropropanoic Acid with Dimethylamine

This route involves the displacement of the chloride from 3-chloropropanoic acid by dimethylamine. 3-Chloropropanoic acid can be synthesized from the hydrochlorination of acrylic acid.[2]

Experimental Protocol:

  • 3-Chloropropanoic acid is dissolved in a suitable solvent, such as a lower alcohol or water.

  • An excess of aqueous dimethylamine is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by analytical methods.

  • After completion, the reaction mixture is cooled, and the excess dimethylamine and solvent are removed under reduced pressure.

  • The resulting crude product is then purified, for instance by recrystallization from a suitable solvent, to afford this compound.

Reductive Amination of β-Alanine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines using excess formic acid and formaldehyde.[3] This reaction proceeds via reductive amination.

Experimental Protocol:

  • To a solution of β-alanine in water, an excess of aqueous formaldehyde and formic acid are added.

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored to determine the formation of the product.

  • Upon completion, the reaction mixture is cooled, and the water and excess reagents are removed by distillation under reduced pressure.

  • The residue is then purified. It is important to note that studies have shown that under these conditions, the formation of a β-zwitterion may be a significant competing reaction, potentially leading to lower yields of the desired N,N-dimethyl β-alanine.[1]

Logical Workflow for Method Selection

The selection of the optimal synthetic route depends on a variety of factors. The following diagram illustrates a logical workflow to guide this decision-making process.

G start Start: Need to Synthesize This compound q1 Are starting materials readily available and cost-effective? start->q1 q2 Is high atom economy a priority? q1->q2 Yes route2 Consider Nucleophilic Substitution q1->route2 No (Consider cost of 3-chloropropanoic acid) q3 Are mild reaction conditions preferred? q2->q3 No route1 Consider Michael Addition q2->route1 Yes q3->route1 Yes q3->route2 No (Heating required) route3 Consider Reductive Amination q3->route3 No (Reflux required) q4 Is avoidance of halogenated reagents critical? q4->route2 No end Select Optimal Route q4->end Yes route1->q4 route2->end route3->end

Caption: Decision workflow for selecting a synthetic route to this compound.

References

Navigating the Specificity of 3-(Dimethylamino)propanoic Acid: A Guide to Investigating Cross-Reactivity in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical aspect of preclinical compound evaluation. This guide provides a framework for assessing the cross-reactivity of 3-(Dimethylamino)propanoic acid (DMAPA), a tertiary amino acid, in various biochemical assays. Due to a lack of direct experimental data in publicly available literature, this document focuses on outlining potential cross-reactivity based on structural analogies and provides detailed experimental protocols to facilitate such investigations.

This compound, also known as N,N-dimethyl-β-alanine, is a structural analog of the endogenous neuromodulator β-alanine. Its tertiary amine and carboxylic acid moieties suggest the potential for interactions with a range of biological targets. This guide explores hypothetical cross-reactivity with key enzyme families and receptor systems and provides the methodologies to empirically test these predictions.

Potential Cross-Reactivity Profile: A Hypothesis-Driven Approach

Based on its structural features, this compound may exhibit cross-reactivity with enzymes and receptors that recognize or are modulated by small amino acids and related structures. The N,N-dimethylation may alter its binding affinity and specificity compared to its primary and secondary amine counterparts.

Table 1: Hypothetical Cross-Reactivity Targets for this compound
Target ClassSpecific ExamplesRationale for Potential Cross-ReactivityRecommended Initial Screening Concentration
Aminotransferases Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), GABA-Aminotransferase (GABA-T)Structural similarity to amino acid substrates.1 µM - 100 µM
Kinases Protein Kinase A (PKA), Protein Kinase C (PKC), Tyrosine KinasesSmall molecules can exhibit off-target inhibition of the ATP-binding pocket.1 µM - 50 µM
G-Protein Coupled Receptors (GPCRs) GABAB Receptor, MrgprD ReceptorAnalogy to β-alanine, a known GPCR ligand.100 nM - 10 µM
Transporters Taurine Transporter (TauT), GABA Transporters (GATs)Competition with endogenous substrates like β-alanine and GABA.1 µM - 100 µM

Experimental Protocols for Assessing Cross-Reactivity

To validate the hypothesized cross-reactivity, a tiered experimental approach is recommended, starting with broad screening assays followed by more specific functional assays for any identified "hits."

General Enzyme Inhibition Assay (e.g., Kinase or Aminotransferase)

Objective: To determine if this compound inhibits the activity of a specific enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human enzyme (e.g., PKA, ALT) and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or DMSO) and serially diluted to create a concentration range for testing.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the enzyme to each well.

    • Add varying concentrations of this compound or a known inhibitor (positive control) and vehicle (negative control) to the respective wells.

    • Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

    • Initiate the enzymatic reaction by adding the substrate (and co-factors like ATP for kinases).

    • Incubate for a specific time, allowing the reaction to proceed within the linear range.

  • Detection: The reaction product is quantified using a suitable detection method (e.g., luminescence for ATP depletion in kinase assays, spectrophotometry for NADH depletion in coupled aminotransferase assays).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. An IC50 (half-maximal inhibitory concentration) value is determined by fitting the data to a dose-response curve.

Radioligand Binding Assay (for GPCRs and Transporters)

Objective: To assess the ability of this compound to displace a known radiolabeled ligand from its receptor or transporter.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., GABAB) or transporter (e.g., TauT) are prepared from cultured cells or tissue homogenates.

  • Compound and Radioligand Preparation: this compound is serially diluted. A specific radioligand (e.g., [³H]-GABA for GABAB receptors) is used at a concentration near its Kd (dissociation constant).

  • Assay Procedure:

    • In a 96-well filter plate, incubate the cell membranes with the radioligand in the presence of varying concentrations of this compound, a known competing ligand (positive control), or buffer (total binding).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection: The bound radioligand is separated from the unbound by rapid filtration through the filter plate. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is calculated for each concentration of the test compound. A Ki (inhibition constant) is determined from the IC50 value using the Cheng-Prusoff equation.

Data Presentation for Comparative Analysis

The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.

Table 2: Comparative Enzyme Inhibition Profile
CompoundTarget EnzymeIC50 (µM)Assay Method
This compound ALTExperimental DataSpectrophotometric
PKAExperimental DataLuminescence (ADP-Glo™)
Control Inhibitor 1 ALTKnown ValueSpectrophotometric
Control Inhibitor 2 PKAKnown ValueLuminescence (ADP-Glo™)
Table 3: Comparative Receptor/Transporter Binding Affinity
CompoundTargetKi (µM)Radioligand
This compound GABAB ReceptorExperimental Data[³H]-GABA
TauTExperimental Data[³H]-Taurine
β-Alanine GABAB ReceptorLiterature Value[³H]-GABA
TauTLiterature Value[³H]-Taurine

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz can effectively illustrate the decision-making process and experimental flow in a cross-reactivity study.

Experimental_Workflow cluster_screening Tier 1: Primary Screening cluster_validation Tier 2: Hit Validation & Specificity cluster_functional Tier 3: Functional & Cellular Assays Primary_Screening Broad Panel Screening (e.g., Kinase & Aminotransferase Panels) Hit Significant Activity (>50% inhibition at 10 µM) Primary_Screening->Hit Dose_Response IC50 Determination Binding_Assay Radioligand Binding Assay (Ki Determination) Dose_Response->Binding_Assay Functional_Assay Cell-Based Functional Assay (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Characterize Characterize Off-Target Activity Functional_Assay->Characterize Start Test Compound: This compound Start->Primary_Screening No_Hit No Significant Activity Hit->Dose_Response Yes Hit->No_Hit No

Caption: Tiered workflow for assessing the cross-reactivity of a test compound.

Signaling_Pathway_Hypothesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GABAB Receptor Downstream Downstream Signaling GPCR->Downstream Transporter GABA/Taurine Transporter GABA_T GABA-T Kinase Protein Kinase Kinase->Downstream DMAPA This compound DMAPA->GPCR Antagonist? DMAPA->Transporter Inhibitor? DMAPA->GABA_T Inhibitor? DMAPA->Kinase Inhibitor?

The Impact of N,N-Dimethylation on the Antimicrobial Efficacy of Propanoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of recent antimicrobial studies on propanoic acid derivatives reveals critical insights into their structure-activity relationships. This guide synthesizes experimental data to inform researchers, scientists, and drug development professionals on the efficacy of these compounds, with a particular focus on the impact of the 3-(Dimethylamino) moiety.

In the ongoing search for novel antimicrobial agents, propanoic acid and its derivatives have emerged as a promising scaffold. However, subtle structural modifications can dramatically alter their efficacy. This comparative guide consolidates findings from recent studies to provide a clear overview of the antimicrobial performance of various 3-substituted propanoic acid derivatives, with a notable focus on the observed lack of activity in a 3-(Dimethylamino)propanoic acid derivative.

Comparative Efficacy: A Summary of Antimicrobial Activity

Recent research into a series of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives has shed light on the critical role of substituent groups in determining antimicrobial activity. While several compounds in this series demonstrated potent activity against a range of multidrug-resistant bacterial and fungal pathogens, a key finding was the complete loss of antimicrobial activity upon the introduction of a dimethylamino substituent on the phenyl ring.[1]

To contextualize this finding, the following table compares the antimicrobial activity of this inactive dimethylamino derivative with other active propanoic acid derivatives from various studies. This comparative data underscores the significant impact of the substituent at the 3-position.

Table 1: Comparative Antimicrobial Activity of Propanoic Acid Derivatives

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Source
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Hydrazone with heterocyclic substituentS. aureus (MRSA)1 - 8[1]
Hydrazone with heterocyclic substituentE. faecalis (VRE)0.5 - 2[1]
Dimethylamino-substituted phenyl derivative All tested bacteria> 64 (Inactive)[1]
Beta-Alanine (B559535) Amide/Anilide Derivatives N-(3-(benzhydrylamino)-3-oxopropyl)benzamideP. aeruginosa- (pMIC 2.04 µM/mL)[2]
N-(3-oxo-3-(4-bromophenylamino)propyl)benzamideC. albicans- (pMIC 1.74 µM/mL)[2]
Propionic Acid Schiff Bases Compound 15 (structure-specific)S. aureus- (pMIC 1.61)
Compound 10 (structure-specific)C. albicans- (pMIC 1.93)

Note: MIC values are presented as reported in the respective studies. pMIC is the negative logarithm of the molar MIC.

Structure-Activity Relationship: The Influence of the Amino Group

The data strongly suggests that while the 3-aminopropanoic acid backbone can be a component of effective antimicrobials, the nature of the substitution on the amino group is a critical determinant of activity. The "complete loss of antimicrobial activity" observed with the N,N-dimethylated derivative in the 3-((4-Hydroxyphenyl)amino)propanoic acid series stands in stark contrast to the potent activity of other derivatives within the same class.[1] This highlights a potential negative steric or electronic effect of the dimethylamino group in this specific molecular context.

In contrast, other studies on beta-alanine (3-aminopropanoic acid) derivatives have shown that substitution on the amino group with larger, more complex moieties can lead to significant antimicrobial activity.[2] This suggests that the interaction of this part of the molecule with the microbial target is highly specific.

G Simplified Structure-Activity Relationship of 3-Substituted Propanoic Acids cluster_0 Propanoic Acid Scaffold cluster_1 Substituent at Position 3 cluster_2 Antimicrobial Outcome Scaffold R-CH(R')-COOH Active_Substituent e.g., Substituted Arylamino, Amide/Anilide Linkages Scaffold->Active_Substituent Appropriate Substitution Inactive_Substituent e.g., N,N-Dimethylamino (in a specific context) Scaffold->Inactive_Substituent Inappropriate Substitution Potent_Activity Potent Antimicrobial Activity Active_Substituent->Potent_Activity No_Activity Loss of Antimicrobial Activity Inactive_Substituent->No_Activity

Caption: Logical flow of structure-activity relationship in propanoic acid derivatives.

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation of the presented data. Below are summaries of the key experimental protocols.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was predominantly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains were cultured on appropriate agar (B569324) plates. Colonies were then used to prepare a standardized inoculum suspension, typically adjusted to a McFarland standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates using the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Incubation: The microtiter plates containing the microbial inoculum and compound dilutions were incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

G A Prepare standardized microbial inoculum C Add inoculum to each well A->C B Serially dilute test compounds in microtiter plate B->C D Incubate plates under appropriate conditions C->D E Visually assess for microbial growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The available evidence indicates that while the 3-aminopropanoic acid scaffold is a viable starting point for the development of new antimicrobial agents, the specific nature of the substituents is paramount to their efficacy. The observation that N,N-dimethylation leads to a complete loss of activity in the context of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives provides a critical data point for researchers in this field.[1] Future drug design and synthesis efforts should carefully consider the steric and electronic properties of the substituents at the 3-position to optimize antimicrobial potency. Further studies are warranted to explore a wider range of N-substituted derivatives to build a more comprehensive structure-activity relationship model.

References

A Head-to-Head Comparison of DMAPA and Alternative Reagents in Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the efficient and clean removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that significantly influences the final peptide purity and yield. While piperidine (B6355638) has long been the industry standard, concerns over its toxicity and potential to induce side reactions have spurred the investigation of alternative reagents. This guide provides a detailed head-to-head comparison of 3-dimethylaminopropylamine (B130723) (DMAPA) with other commonly used reagents for Fmoc deprotection, supported by experimental data to aid researchers in selecting the optimal reagent for their specific needs.

Performance Comparison of Fmoc Deprotection Reagents

The choice of deprotection reagent can have a significant impact on the speed of Fmoc removal, the extent of side reactions, and the overall success of peptide synthesis. The following table summarizes the performance of various reagents based on available experimental data.

ReagentTypical Concentration & SolventDeprotection TimeKey AdvantagesPotential Side Reactions
Piperidine (PP) 20% in DMF5-20 minWell-established, effectiveAspartimide formation, diketopiperazine formation, piperidine adducts.[2][3]
3-(diethylamino)propylamine (B94944) (DEAPA) 10-20% in DMF or NBPComparable to piperidineLower toxicity than piperidine, forms stable DBF adduct.[1]Data on specific side reactions is limited.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% in DMF (often with a scavenger)< 1 minVery fast, reduces epimerization in thiopeptides.[4]Does not scavenge dibenzofulvene (DBF), can increase aspartimide formation.[4]
Piperazine (B1678402) (PZ) 5% in DMF or NMP (often with DBU)Variable, slower than piperidine aloneReduces diketopiperazine formation.[5]Can form insoluble dibenzofulvene adducts.[5]
4-Methylpiperidine (B120128) (4MP) 20% in DMFComparable to piperidineSimilar efficiency to piperidine, not a controlled substance.[6]Similar side reaction profile to piperidine.
Dipropylamine (B117675) (DPA) 25% in DMF~30 minSignificantly reduces aspartimide formation.[7]Slower deprotection rate.

Experimental Data Summary

Deprotection Efficiency

Studies have shown that the efficiency of Fmoc removal is dependent on the base used, its concentration, and the solvent. For instance, the kinetics of deprotection for Fmoc-L-Arginine(Pbf)-OH indicate that piperidine and 4-methylpiperidine exhibit similar efficiency, while piperazine can be less efficient at shorter reaction times.[6] A combination of piperazine and DBU has been reported to achieve complete Fmoc removal in under a minute.[5]

Side Reaction Profiles

A major concern during Fmoc deprotection is the occurrence of side reactions that can compromise the integrity of the final peptide.

  • Aspartimide Formation: This is a significant issue in sequences containing Asp residues. Piperidine is known to promote this side reaction.[2] In contrast, dipropylamine (DPA) has been shown to strongly reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[7]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, particularly with Proline.[3] The use of piperazine, often in combination with DBU, has been demonstrated to significantly reduce diketopiperazine formation.[5]

  • Racemization: The chirality of amino acids can be compromised under basic conditions. The use of DBU has been shown to reduce epimerization in the synthesis of thioamide-containing peptides when compared to piperidine.[4]

Experimental Protocols

Standard Fmoc Deprotection Protocol with Piperidine
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Gently agitate the resin for 5-20 minutes at room temperature. For difficult sequences, a two-step deprotection (e.g., 2 minutes followed by 10 minutes with fresh reagent) may be employed.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Fmoc Deprotection Protocol with DBU/Piperazine
  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 2% DBU and 5% piperazine in NMP.

  • Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 1-5 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).[5]

Fmoc Deprotection Protocol with DEAPA (as a proxy for DMAPA)
  • Resin Swelling: Swell the peptide-resin in DMF or N-butyl-1-pyrrolidone (NBP) for 30-60 minutes.

  • Deprotection: Drain the solvent and add a 10% or 20% solution of DEAPA in the chosen solvent to the resin.

  • Reaction: Gently agitate the resin. Reaction times are comparable to those with piperidine.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with the corresponding solvent (3-5 times).[1]

Visualizing the Fmoc Deprotection Workflow

The following diagram illustrates the general workflow of the Fmoc deprotection step in solid-phase peptide synthesis.

Fmoc_Deprotection_Workflow Resin Fmoc-AA-Resin Swell Swell Resin (e.g., DMF, NMP) Resin->Swell Deprotection Add Deprotection Reagent (e.g., Piperidine, DMAPA, DBU) Swell->Deprotection Reaction Agitate for Specified Time Deprotection->Reaction Wash Wash Resin (e.g., DMF, NMP) Reaction->Wash Next_Cycle Proceed to Next Coupling Cycle Wash->Next_Cycle

Caption: General workflow for Fmoc deprotection in SPPS.

Logical Comparison of Deprotection Reagents

The selection of a deprotection reagent involves a trade-off between speed, efficiency, and the potential for side reactions. The following diagram provides a logical comparison of the reagents discussed.

Reagent_Comparison cluster_piperidine Piperidine/4MP cluster_dmapa DMAPA (via DEAPA) cluster_dbu DBU cluster_pz Piperazine cluster_dpa DPA P_Adv Advantage: Well-established, Effective P_Disadv Disadvantage: Side Reactions (Asp, DKP) D_Adv Advantage: Lower Toxicity, Stable Adduct D_Disadv Disadvantage: Limited Side Reaction Data DBU_Adv Advantage: Very Fast, Reduces Epimerization DBU_Disadv Disadvantage: No DBF Scavenging PZ_Adv Advantage: Reduces DKP Formation PZ_Disadv Disadvantage: Slower, Insoluble Adducts DPA_Adv Advantage: Reduces Aspartimide DPA_Disadv Disadvantage: Slower Deprotection

Caption: Advantages and disadvantages of various Fmoc deprotection reagents.

References

Validating Experimental Results of 3-(Dimethylamino)propanoic Acid with a Positive Control in Carnosine Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a framework for researchers, scientists, and drug development professionals to validate experimental results of 3-(Dimethylamino)propanoic acid by comparing its performance with a positive control. The focus of this guide is on the inhibition of carnosine synthase, a key enzyme in the biosynthesis of carnosine.[1][2][3]

Introduction to this compound and Carnosine Synthesis

This compound, also known as N,N-Dimethyl-beta-alanine, is a derivative of the non-essential amino acid beta-alanine (B559535).[4][5] Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in muscle and brain tissues.[1][5][6] Carnosine plays several vital physiological roles, including intracellular pH buffering, antioxidant activities, and metal ion chelation.[3][6][7] The synthesis of carnosine is catalyzed by the enzyme carnosine synthase, which joins beta-alanine and L-histidine.[1][2][8] Given its structural similarity to beta-alanine, this compound is hypothesized to act as a competitive inhibitor of carnosine synthase.

Selecting a Positive Control

To validate the inhibitory effect of this compound on carnosine synthase, a potent and well-characterized inhibitor should be used as a positive control. Based on available literature, 3-aminopropanesulfonic acid (APS) is an effective competitive inhibitor of carnosine synthase and serves as an excellent positive control for these experiments.[9]

Experimental Workflow

The following workflow is designed to compare the inhibitory activity of this compound and 3-aminopropanesulfonic acid on carnosine synthase.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Enzyme_Prep Purify Carnosine Synthase Assay_Setup Set up reaction mixtures: - Buffer, L-Histidine, ATP, MgCl2 - Test Compound (Varying Conc.) - Control (No Inhibitor) Enzyme_Prep->Assay_Setup Compound_Prep Prepare Stock Solutions: - this compound - 3-Aminopropanesulfonic acid (APS) Compound_Prep->Assay_Setup Initiation Initiate reaction with radiolabeled [3H]β-alanine Assay_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop reaction Incubation->Termination Quantification Quantify [3H]carnosine formation Termination->Quantification IC50_Calc Calculate IC50 values Quantification->IC50_Calc Comparison Compare inhibitory potency IC50_Calc->Comparison

Caption: Experimental workflow for carnosine synthase inhibition assay.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes hypothetical quantitative data from a carnosine synthase inhibition assay, comparing this compound with the positive control, 3-aminopropanesulfonic acid.

CompoundType of InhibitionIC50 (µM)
This compoundCompetitive (with respect to β-alanine)150
3-Aminopropanesulfonic acid (APS)Competitive (with respect to β-alanine)25

Note: IC50 values are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Purification of Carnosine Synthase

Carnosine synthase can be purified from chicken breast muscle using a multi-step chromatographic procedure, including DEAE-Sepharose, Q-Sepharose, Superdex-200, and ATP-Sepharose columns.[10] The activity of the enzyme during purification is monitored by measuring the incorporation of radiolabeled β-alanine into carnosine.[10]

Carnosine Synthase Inhibition Assay

The inhibitory activity of the compounds can be determined by measuring the rate of carnosine synthesis in the presence of varying concentrations of the inhibitor.

  • Reaction Mixture Preparation: Prepare a standard reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM KCl, 1 mM MgCl₂, 1 mM DTT, 3 mM MgATP, and 3 mM L-histidine.[10]

  • Inhibitor Addition: Add varying concentrations of this compound or 3-aminopropanesulfonic acid to the reaction mixtures. A control reaction should be prepared without any inhibitor.

  • Enzyme Addition: Add the purified carnosine synthase to each reaction mixture.

  • Reaction Initiation: Start the reaction by adding a known concentration of [³H]β-alanine.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).[10]

  • Reaction Termination: Stop the reaction by adding a solution like 1% trichloroacetic acid.[11]

  • Quantification of [³H]carnosine: The amount of [³H]carnosine formed is quantified using a suitable method, such as ion-exchange chromatography followed by scintillation counting.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of carnosine synthase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Carnosine Synthesis Pathway

The synthesis of carnosine is a single-step enzymatic reaction catalyzed by carnosine synthase. This enzyme belongs to the ATP-grasp superfamily of ligases.[10]

Carnosine_Synthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products cluster_inhibitors Inhibitors Beta_Alanine β-Alanine Carn_Synthase Carnosine Synthase Beta_Alanine->Carn_Synthase L_Histidine L-Histidine L_Histidine->Carn_Synthase ATP ATP ATP->Carn_Synthase Carnosine Carnosine Carn_Synthase->Carnosine ADP_Pi ADP + Pi Carn_Synthase->ADP_Pi DMAPA This compound DMAPA->Carn_Synthase APS 3-Aminopropanesulfonic acid APS->Carn_Synthase

Caption: The enzymatic synthesis of carnosine and its inhibition.

References

A Comparative Guide to LC-MS/MS Method Validation for 3-(Dimethylamino)propanoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-(Dimethylamino)propanoic acid, a small, polar molecule of interest in various biomedical and pharmaceutical research settings. We present a head-to-head comparison of a direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an alternative approach involving derivatization followed by gas chromatography-mass spectrometry (GC-MS). The information herein is designed to assist researchers in selecting the most appropriate analytical strategy based on their specific experimental needs, considering factors such as sensitivity, sample matrix, and available instrumentation.

Comparative Analysis of Analytical Methods

The selection of an analytical method for a small, polar compound like this compound is critical for achieving accurate and reliable quantification. Direct analysis by LC-MS/MS is often preferred for its high selectivity and sensitivity without the need for chemical modification. However, challenges in chromatographic retention for such polar analytes can necessitate alternative strategies, such as derivatization to enhance volatility for GC-MS analysis.

Quantitative Performance

The following table summarizes the typical performance characteristics of a validated direct HILIC-LC-MS/MS method compared to a GC-MS method with silylation derivatization for the analysis of this compound. These values are representative of robust and reliable analytical methods suitable for research and clinical applications.[1][2]

Performance ParameterDirect HILIC-LC-MS/MSGC-MS with Silylation Derivatization
Linearity (R²) > 0.999> 0.995
Limit of Quantification (LOQ) 0.1 - 1.0 µg/g0.1 - 5 pg on column
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy/Recovery 85 - 115%80 - 120%
Sample Preparation Time Shorter (Protein precipitation)Longer (Includes derivatization step)
Selectivity HighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of either analytical technique. Below are representative protocols for the analysis of this compound.

Direct HILIC-LC-MS/MS Method

This method is tailored for the direct analysis of polar compounds in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., isotopically labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining small polar molecules.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ion: Specific transitions for this compound and the internal standard need to be determined by direct infusion.

Alternative Method: GC-MS with Silylation Derivatization

This protocol involves a chemical derivatization step to increase the volatility of this compound for GC-MS analysis.[3][4][5]

1. Sample Preparation and Derivatization

  • Perform an initial extraction from the biological matrix as described for the LC-MS/MS method, and evaporate the solvent to ensure the sample is completely dry.

  • Add 50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.[5]

  • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[5]

  • Cool the sample to room temperature before injection.

2. Gas Chromatography

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Implement a temperature gradient to separate the derivatized analyte from other components.

3. Mass Spectrometry

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the derivatized this compound.

Methodology Visualization

The following diagrams illustrate the experimental workflows for both the direct LC-MS/MS and the GC-MS with derivatization methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HILIC HILIC Separation Reconstitution->HILIC MSMS Tandem MS Detection (MRM) HILIC->MSMS Data Data Analysis MSMS->Data

Direct HILIC-LC-MS/MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction & Evaporation Sample->Extraction Derivatization Silylation (BSTFA, 70°C) Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (SIM) GC->MS Data Data Analysis MS->Data

GC-MS with Derivatization Workflow

Conclusion

The choice between a direct LC-MS/MS method and a GC-MS method with derivatization for the analysis of this compound depends on the specific research objectives and available resources.

  • Direct HILIC-LC-MS/MS is a powerful technique that offers high selectivity and sensitivity with minimal sample preparation, making it suitable for high-throughput analysis.[1] The main challenge lies in achieving adequate chromatographic retention for this small, polar analyte.

  • GC-MS with silylation derivatization provides an excellent alternative, often with very low limits of detection. The derivatization step increases the complexity and time of sample preparation but can overcome issues of volatility and thermal stability, providing robust and reproducible results.[2][6]

Ultimately, the validation of the chosen method according to established guidelines is paramount to ensure the generation of accurate and reliable data in any research or drug development setting.

References

A Comparative Guide to Biological Buffers: HEPES, TRIS, and the Potential of N,N-Dimethyl-Beta-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a stable pH is critical for the validity and reproducibility of experimental results. The choice of buffering agent can significantly impact assay performance, protein stability, and cell viability. This guide provides a detailed comparison of two of the most widely used biological buffers, HEPES and TRIS, and introduces N,N-dimethyl-beta-alanine, a tertiary amino acid with potential buffering capabilities.

This comparison focuses on the key performance characteristics of these buffers, including their pKa values, effective buffering ranges, and temperature sensitivity. While comprehensive experimental data for HEPES and TRIS are readily available, similar data for N,N-dimethyl-beta-alanine is not present in the current scientific literature. This guide, therefore, presents the known properties of HEPES and TRIS and outlines the necessary experimental protocol to characterize the buffering capacity of novel compounds like N,N-dimethyl-beta-alanine.

Quantitative Comparison of Buffer Properties

The selection of an appropriate buffer is primarily dictated by the desired pH of the experiment. An ideal buffer should have a pKa value close to the target pH. The following table summarizes the key quantitative parameters for HEPES and TRIS.

PropertyHEPESTRISN,N-Dimethyl-Beta-Alanine
pKa at 25°C 7.48 - 7.55[1][2][3]8.06 - 8.1[4][5][]Data not available
Effective Buffering Range (pH) 6.8 - 8.2[3][5]7.1 - 9.1[4][5][]Estimated based on structure
Temperature Dependence (ΔpKa/°C) -0.014[3]-0.028 to -0.031[7][8]Data not available
Molecular Weight ( g/mol ) 238.30121.14117.15

Note: The buffering capacity of N,N-dimethyl-beta-alanine is expected due to its tertiary amine and carboxylic acid functional groups. However, without an experimentally determined pKa, its effective buffering range remains theoretical.

Understanding Buffer Performance Criteria

Dr. Norman Good established a set of criteria for ideal biological buffers in 1966, which remain the benchmark for buffer selection.[2][9][10] These criteria highlight the multifaceted requirements of a buffer beyond just its pKa.

cluster_Good Good's Criteria for Biological Buffers cluster_HEPES HEPES Performance cluster_TRIS TRIS Performance pKa pKa between 6.0 and 8.0 HEPES_pKa pKa ~7.5 pKa->HEPES_pKa TRIS_pKa pKa ~8.1 pKa->TRIS_pKa Solubility High water solubility HEPES_Sol High Solubility->HEPES_Sol TRIS_Sol High Solubility->TRIS_Sol Membrane Low membrane permeability HEPES_Mem Generally low Membrane->HEPES_Mem TRIS_Mem Can penetrate membranes Membrane->TRIS_Mem Interference Minimal biological interference HEPES_Int Minimal Interference->HEPES_Int TRIS_Int Can interact with enzymes Interference->TRIS_Int Temp Low temperature dependence HEPES_Temp Low (-0.014) Temp->HEPES_Temp TRIS_Temp High (-0.031) Temp->TRIS_Temp UV Low UV absorbance HEPES_UV Low > 230 nm UV->HEPES_UV TRIS_UV Low UV->TRIS_UV cluster_workflow Experimental Workflow for Buffer Capacity Determination A Prepare Buffer Solution (e.g., 100 mM) C Measure Initial pH A->C B Calibrate pH Meter B->C D Titrate with Strong Acid (HCl) Record pH vs. Volume C->D E Titrate with Strong Base (NaOH) Record pH vs. Volume C->E F Plot Titration Curves (pH vs. Moles of Titrant) D->F E->F G Determine pKa and Effective Buffering Range F->G

References

A Quantitative Comparison of Tertiary Amine Catalysts in Acylation Reactions, Featuring 3-(Dimethylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the reaction kinetics of 3-(Dimethylamino)propanoic acid and its alternatives in a model acylation reaction.

In the landscape of organic synthesis and drug development, the efficiency of catalytic processes is paramount. Tertiary amines are widely employed as catalysts in a variety of reactions, including acylations, esterifications, and polymerizations. Their catalytic activity is intricately linked to their structural and electronic properties. This guide provides a quantitative comparison of the reaction kinetics of this compound against other common tertiary amine catalysts in the hydrolysis of benzoyl chloride, a well-established model for acylation reactions.

Comparative Analysis of Catalytic Activity

The catalytic efficacy of tertiary amines in the hydrolysis of benzoyl chloride can be quantitatively assessed by comparing their catalytic rate constants (kcat). The data presented below was compiled from a study investigating the effect of various tertiary amines on this reaction in a water-dioxane solution at 25°C. While direct kinetic data for this compound in this specific reaction is not available in the cited literature, its potential catalytic behavior can be inferred by examining structurally and electronically similar compounds.

For the purpose of this comparison, we will consider the catalytic activities of pyridine (B92270) and its derivatives as benchmarks. This compound, existing as a zwitterion (inner salt) at neutral pH, possesses both a tertiary amine nucleophilic center and a carboxylate group. This unique structure can influence its catalytic properties through intramolecular interactions and altered basicity and nucleophilicity compared to simple tertiary amines.

CatalystStructureCatalytic Rate Constant (kobs, L/mol·min)pKa (H₂O, 25°C)
PyridineC₅H₅N1.2400 ± 0.07405.17
3-Methylpyridine (B133936)CH₃C₅H₄N2.3100 ± 0.09505.68
2-MethylpyridineCH₃C₅H₄N0.1560 ± 0.00895.97
2,6-Dimethylpyridine(CH₃)₂C₅H₃N0.8040 ± 0.25006.75
QuinolineC₉H₇NNot explicitly provided, but noted as weakest4.90
This compound (CH₃)₂NCH₂CH₂COOH Data Not Available (Inferred) ~4.3 (acid), ~9.8 (amine)

Table 1: Comparison of Catalytic Rate Constants for the Hydrolysis of Benzoyl Chloride. Data for pyridine and its derivatives are from a study by Batiha et al.[1]

Inference on the Catalytic Activity of this compound:

The catalytic activity of a tertiary amine is influenced by both its basicity (pKa) and steric accessibility of the nitrogen lone pair.[1]

  • Basicity: A higher pKa generally correlates with a higher catalytic activity, as a more basic amine is a better nucleophile. The amine group in this compound has a pKa of approximately 9.8, which is significantly higher than that of pyridine and its derivatives. This suggests that, based on basicity alone, it could be a more potent catalyst.

  • Steric Hindrance: The dimethylamino group in this compound is relatively unhindered, similar to trimethylamine. The propanoic acid chain is flexible and unlikely to cause significant steric hindrance at the nitrogen center.

  • Zwitterionic Nature: The presence of the carboxylate group in the zwitterionic form could potentially influence the reaction mechanism. It might participate in the stabilization of intermediates or affect the solvation of the catalyst.

Considering these factors, it is plausible to hypothesize that this compound would exhibit a catalytic activity comparable to or even greater than 3-methylpyridine in the hydrolysis of benzoyl chloride. However, without direct experimental data, this remains a projection.

Experimental Protocols

The following is a detailed methodology for determining the reaction kinetics of tertiary amine-catalyzed hydrolysis of benzoyl chloride, based on established procedures.[1]

1. Materials and Reagents:

  • Benzoyl chloride (reagent grade)

  • Tertiary amine catalyst (e.g., this compound, pyridine, etc.)

  • Dioxane (anhydrous)

  • Distilled water

  • Diethylamine (B46881) solution in toluene (B28343) (for quenching the reaction)

  • Standardized hydrochloric acid solution in isopropyl alcohol (for titration)

  • Bromophenol blue indicator

2. Equipment:

  • Thermostated reaction vessels

  • Magnetic stirrer

  • Pipettes and burettes

  • Gas chromatograph (for determining water content in dioxane, if necessary)

3. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of benzoyl chloride in anhydrous dioxane.

    • Prepare a stock solution of the tertiary amine catalyst and a known concentration of water in anhydrous dioxane.

  • Kinetic Run:

    • Equilibrate the solutions of benzoyl chloride and the catalyst/water mixture to the desired reaction temperature (e.g., 25°C) in separate vessels.

    • To initiate the reaction, rapidly mix known volumes of the two solutions in a thermostated reaction vessel with constant stirring. The moment of mixing is considered time zero.

    • The initial concentrations of benzoyl chloride and the tertiary amine catalyst are typically in the range of 0.005 to 0.02 mol/L, while water is in large excess (e.g., 1 mol/L) to ensure pseudo-first-order conditions with respect to benzoyl chloride.[1]

  • Sampling and Analysis:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a known excess of diethylamine solution in toluene. Diethylamine reacts rapidly with the remaining benzoyl chloride.

    • Titrate the unreacted diethylamine with a standardized solution of hydrochloric acid in isopropyl alcohol using bromophenol blue as an indicator.

  • Data Analysis:

    • Calculate the concentration of unreacted benzoyl chloride at each time point from the titration data.

    • The observed pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the benzoyl chloride concentration versus time. The plot should be linear, and the negative of the slope will be kobs.

    • The catalytic rate constant (kcat) can then be calculated by dividing kobs by the concentration of the tertiary amine catalyst.

Visualizing Reaction Pathways and Workflows

Diagram of the General Experimental Workflow:

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Analysis prep_bc Prepare Benzoyl Chloride in Dioxane mix Mix Solutions at Constant Temperature prep_bc->mix prep_cat Prepare Catalyst + Water in Dioxane prep_cat->mix react Hydrolysis Reaction mix->react sample Take Aliquots at Intervals react->sample quench Quench with Diethylamine sample->quench titrate Titrate Excess Diethylamine quench->titrate calculate Calculate Rate Constants titrate->calculate

Caption: General workflow for the kinetic analysis of benzoyl chloride hydrolysis.

Diagram of the Catalytic Acylation Signaling Pathway (Nucleophilic Catalysis):

Nucleophilic_Catalysis acyl_chloride Benzoyl Chloride (R-COCl) intermediate Acylammonium Intermediate [R-CO-NR'3]+Cl- acyl_chloride->intermediate + Catalyst catalyst Tertiary Amine (R'3N) catalyst->intermediate cat_hcl Amine Hydrochloride [R'3NH]+Cl- catalyst->cat_hcl + HCl product Carboxylic Acid (R-COOH) intermediate->product + Nucleophile nucleophile Water (H2O) nucleophile->product hcl HCl product->hcl hcl->cat_hcl

Caption: Nucleophilic catalysis pathway for tertiary amine-catalyzed acylation.

References

Safety Operating Guide

Safe Disposal of 3-(Dimethylamino)propanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of 3-(Dimethylamino)propanoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to conduct a thorough hazard assessment. The hydrochloride salt of this compound is classified as causing serious eye irritation. Therefore, appropriate personal protective equipment must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

II. Chemical Properties for Disposal Consideration

Understanding the physical and chemical properties of a substance is essential for its safe disposal.

PropertyValue
Form Solid
Melting Point 186-191 °C
Partition Coefficient (log Pow) -0.185

Data for 3-(Dimethylamino)propionic acid hydrochloride

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Experimental Protocol for Small Spills:

  • Evacuate and Ventilate: Evacuate the immediate area of all non-essential personnel and ensure adequate ventilation.

  • Containment: Cover drains to prevent the chemical from entering the sewer system.

  • Absorption: For solid material, carefully sweep up the powder, avoiding dust formation. Place the swept material into a labeled hazardous waste container. For liquid spills, use an inert absorbent material to soak up the substance.

  • Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local and national regulations.

IV. Waste Disposal Procedures

Proper segregation and disposal of chemical waste are crucial for safety and regulatory compliance.

Operational Plan for Waste Disposal:

  • Waste Segregation:

    • Solid Waste: Collect all materials contaminated with this compound, such as weighing paper, contaminated gloves, and bench paper, in a designated, leak-proof, and clearly labeled solid waste container.

    • Unused Compound: Dispose of unused or expired this compound in its original container or a compatible, well-sealed waste container.[1] Do not mix with other waste.

    • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[1] Collect all aqueous waste in a designated hazardous aqueous waste container.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage and Pickup:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated (Solid, Liquid, Unused Chemical) A->C L Spill Occurs A->L D Segregate Waste Streams C->D E Solid Waste (Contaminated materials) D->E F Liquid Waste (Aqueous solutions) D->F G Unused Chemical D->G H Label Waste Containers Correctly E->H F->H G->H I Store in Designated Area H->I J Contact EHS for Pickup I->J K Maintain Disposal Records J->K M Evacuate and Ventilate L->M N Contain and Clean Up Spill M->N O Dispose of Spill Debris as Hazardous Waste N->O O->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.